2,5-Dibromo-4-fluorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJPHKSCOBGZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dibromo-4-fluorobenzonitrile (CAS: 1379326-67-6): A Versatile Building Block in Modern Chemistry
Abstract: This technical guide provides a comprehensive overview of 2,5-Dibromo-4-fluorobenzonitrile, a halogenated aromatic compound of significant interest to the chemical and pharmaceutical sciences. The document details its physicochemical properties, outlines a logical synthetic strategy, and explores its applications as a versatile intermediate in drug discovery and materials science. Particular emphasis is placed on the compound's unique reactivity, which enables selective, stepwise functionalization critical for the construction of complex molecular architectures. Safety protocols and handling procedures are also discussed to ensure its proper use in a research and development setting.
Core Physicochemical & Structural Data
This compound is a polysubstituted aromatic compound featuring two bromine atoms, a fluorine atom, and a nitrile group attached to a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in synthetic organic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1379326-67-6 | [1] |
| Molecular Formula | C₇H₂Br₂FN | [1] |
| Molecular Weight | 278.90 g/mol | ChemScene |
| Appearance | Pale yellow to white solid (predicted based on related compounds) | N/A |
| Storage | Store in a dry, tightly sealed container at room temperature. | N/A |
| SMILES | N#CC1=CC(Br)=C(F)C(Br)=C1 | N/A |
| InChI Key | N/A (Not publicly available) | N/A |
Synthesis Rationale and Protocol
While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be designed based on well-established organohalogen chemistry principles. A logical approach would involve the selective bromination of a fluorobenzonitrile precursor.
Proposed Synthetic Pathway: The synthesis can logically commence from 4-fluorobenzonitrile. The nitrile group is a meta-director, while the fluorine atom is an ortho-, para-director. The first bromination would likely occur ortho to the activating fluorine atom. A second bromination would then be directed by both the fluorine and the first bromine atom to the available ortho/para positions.
Exemplary Protocol: Two-Step Electrophilic Bromination of 4-Fluorobenzonitrile
This protocol is a representative method and may require optimization for temperature, reaction time, and purification.
-
Step 1: Monobromination
-
Dissolve 4-fluorobenzonitrile (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield the monobrominated intermediate.
-
-
Step 2: Dibromination
-
Dissolve the purified 2-bromo-4-fluorobenzonitrile intermediate (1 equivalent) in a strong acid, such as concentrated sulfuric acid.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise while maintaining the temperature below 25°C.
-
Stir the mixture at room temperature for several hours, or until TLC analysis indicates completion.
-
Carefully pour the reaction mixture over crushed ice and extract the resulting precipitate with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry, and concentrate. Purify the crude product via recrystallization or column chromatography to obtain this compound.
-
Caption: Proposed synthetic workflow for this compound.
Applications in Research and Drug Development
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups, making it a powerful building block for constructing complex organic molecules.
Selective Cross-Coupling Reactions
The core value of this molecule lies in the differential reactivity of its C-Br and C-F bonds. The carbon-bromine bonds are significantly more susceptible to oxidative addition with transition metal catalysts (e.g., palladium, nickel) than the robust carbon-fluorine bond.[2] This allows for selective, stepwise functionalization.[2] A researcher can first perform a cross-coupling reaction, such as a Suzuki, Stille, or Sonogashira reaction, at one of the C-Br positions.[2] The second C-Br bond can then be targeted under similar or slightly different conditions, leaving the C-F bond intact for potential later-stage modification or to serve as a stable metabolic blocker in a drug candidate. This strategic approach is fundamental in creating diverse molecular libraries for drug screening.
Caption: Stepwise functionalization via sequential Suzuki cross-coupling.
Role of the Fluorine and Nitrile Groups
-
Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and bioavailability of drug candidates.[3] The fluorine atom in this molecule can also serve as a sensitive reporter for ¹⁹F-NMR spectroscopy, a powerful technique in fragment-based drug discovery for screening and characterizing ligand-protein interactions.
-
Nitrile Group: The cyano (-C≡N) group is a highly versatile synthetic handle.[2] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[2] This versatility allows for further diversification of the molecular scaffold after the core structure has been assembled via cross-coupling reactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1379326-67-6 is not publicly detailed, data from closely related halogenated benzonitriles provide a strong basis for safe handling protocols.
Hazard Identification (Based on Analogues):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory: May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in pharmaceutical and materials science research. Its key strengths—differential reactivity of its halogen atoms for selective cross-coupling and the synthetic versatility of its nitrile group—make it an invaluable tool for the synthesis of complex, highly functionalized molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate potential health risks. As the demand for novel chemical entities continues to grow, the utility of such precisely substituted building blocks will undoubtedly expand.
References
An In-Depth Technical Guide to 2,5-Dibromo-4-fluorobenzonitrile: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromo-4-fluorobenzonitrile, a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a nitrile group, offers a versatile platform for complex molecular synthesis. This document details its physicochemical properties, explores its distinct reactivity with a focus on selective cross-coupling reactions, outlines its applications as a synthetic building block, provides a thorough spectroscopic profile, and establishes essential safety and handling protocols. An exemplary experimental workflow for a regioselective Suzuki-Miyaura cross-coupling reaction is also presented to demonstrate its practical utility.
Physicochemical and Structural Characteristics
This compound (CAS No. 1379326-67-6) is a solid organic compound whose structure is foundational to its chemical utility.[1] The presence of multiple, electronically distinct halogen substituents, combined with an electron-withdrawing nitrile group, creates a molecule with specific and predictable reactivity.[2]
dot graph { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";
// Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="1.3,0.75!"]; C5 [label="C", pos="-1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"];
// Define nodes for substituents Br1 [label="Br", pos="-2.6,1.5!", fontcolor="#EA4335"]; F1 [label="F", pos="2.6,1.5!", fontcolor="#34A853"]; Br2 [label="Br", pos="-2.6,-1.5!", fontcolor="#EA4335"]; C_nitrile [label="C", pos="0,2.8!"]; N_nitrile [label="N", pos="0,4.1!"];
// Draw bonds for the benzene ring C1 -- C4 [style=double]; C4 -- C3 [style=solid]; C3 -- C6 [style=double]; C6 -- C2 [style=solid]; C2 -- C5 [style=double]; C5 -- C1 [style=solid];
// Draw bonds for substituents C5 -- Br1; C4 -- F1; C2 -- Br2; C1 -- C_nitrile; C_nitrile -- N_nitrile [style=triple]; }
Caption: Chemical structure of this compound.
A summary of its core physicochemical properties is presented below. Due to the specificity of this isomer, some physical data, such as melting and boiling points, are not widely published; therefore, values from closely related isomers like 2-Bromo-4-fluorobenzonitrile are provided for estimation.[3][4]
| Property | Value | Source |
| CAS Number | 1379326-67-6 | [1] |
| Molecular Formula | C₇H₂Br₂FN | [1][5] |
| Molecular Weight | 278.90 g/mol | [1][5] |
| Appearance | Solid (predicted) | [1] |
| Purity | ≥97% (typical commercial grade) | [1] |
| Melting Point | 76 °C (estimated from 2-bromo-4-fluorobenzonitrile) | [3] |
| Boiling Point | 290.8 °C (estimated from 2-bromo-4-fluorobenzonitrile) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethers, acetone, and halogenated hydrocarbons. | [4] |
Chemical Synthesis and Reactivity Profile
The synthesis of substituted benzonitriles can be achieved through various established organic chemistry pathways, such as the dehydration of benzamides or transformations from benzoic acids or benzaldehydes.[6][7][8] However, the primary value of this compound lies in its subsequent reactivity as a building block.
The key to its utility is the differential reactivity of its halogen substituents in transition-metal-catalyzed cross-coupling reactions.[9] The reactivity of aryl halides in common palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, follows the general trend: I > Br > Cl >> F.[10]
Causality of Selective Reactivity: The Carbon-Bromine (C-Br) bonds in this compound are significantly more susceptible to oxidative addition by a low-valent palladium catalyst compared to the highly stable Carbon-Fluorine (C-F) bond. This disparity allows for the selective functionalization of the molecule at the bromine-substituted positions (C2 and C5) while leaving the fluorine at C4 intact. This enables a stepwise approach to building molecular complexity, a crucial strategy in multi-step synthesis for drug discovery.[11][12]
Furthermore, the two C-Br bonds themselves may exhibit subtle differences in reactivity due to the electronic influence of the adjacent fluorine and nitrile groups, potentially allowing for regioselective mono-arylation under carefully controlled conditions.
Applications in Research and Development
The structural attributes of this compound make it a valuable intermediate in several high-technology sectors.
-
Pharmaceutical Synthesis: As a poly-functionalized scaffold, it serves as a starting point for the synthesis of Active Pharmaceutical Ingredients (APIs). The ability to perform selective cross-coupling reactions allows for the precise introduction of various aryl or alkyl groups, which is fundamental for exploring structure-activity relationships (SAR) in drug candidates.[2][13]
-
Materials Science: Benzonitrile derivatives are integral to the development of advanced materials, including those used in organic electronics. The specific electronic properties imparted by the halogen and nitrile groups can be leveraged to create novel organic semiconductors or dyes.[2]
-
Agrochemicals: The synthesis of complex organic molecules is also central to the agrochemical industry, where this compound can serve as a building block for novel pesticides and herbicides.[13]
Spectroscopic Analysis Profile
A thorough spectroscopic analysis is essential for structure verification and quality control. The expected spectral characteristics of this compound are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show two signals corresponding to the two aromatic protons. Each signal will appear as a doublet due to coupling with the adjacent proton. The chemical shifts will be downfield in the aromatic region, influenced by the surrounding electron-withdrawing groups.
-
¹³C NMR: The spectrum will display seven distinct signals for each unique carbon atom. Key predicted shifts include the nitrile carbon (~118 ppm), the carbon attached to the nitrile (~115-120 ppm), and the carbons bonded to the halogens, with the C-F carbon being the most downfield of the halogenated carbons.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[14]
-
A sharp, strong absorption band between 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.
-
Bands in the 1000-1200 cm⁻¹ region are typically associated with C-F stretching.
-
Absorptions for C-Br stretching will appear in the fingerprint region at lower wavenumbers.
-
Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and elemental composition.[15]
-
The molecular ion peak (M⁺) will be observed at m/z ≈ 279.
-
A highly characteristic isotopic pattern will be visible for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in three peaks for the molecular ion: M⁺ (containing two ⁷⁹Br), M⁺+2 (containing one ⁷⁹Br and one ⁸¹Br), and M⁺+4 (containing two ⁸¹Br), with an approximate intensity ratio of 1:2:1 . This pattern is a definitive indicator of a dibrominated compound.
-
Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated benzonitriles provides a strong basis for safe handling procedures.[16][17] The compound should be treated as hazardous.
-
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[16]
-
Acute Toxicity, Dermal (Category 4) - Harmful in contact with skin.[16]
-
Acute Toxicity, Inhalation (Category 4) - Harmful if inhaled.[16]
-
Skin Irritation (Category 2) - Causes skin irritation.[16]
-
Serious Eye Irritation (Category 2) - Causes serious eye irritation.[16]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.[16]
-
-
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.
-
General Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
-
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Example Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction to demonstrate the selective functionalization of this compound. This reaction couples the aromatic core with an arylboronic acid, replacing one of the bromine atoms.[11][12]
// Nodes prep [label="Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add Reagents:\n- this compound (1 eq)\n- Arylboronic Acid (1.1 eq)\n- Pd(PPh₃)₄ (0.05 eq)\n- K₂CO₃ (2.5 eq)\n- Toluene/H₂O (4:1)"]; reaction [label="Reaction\nHeat to 90°C\nStir under N₂ for 12h"]; workup [label="Aqueous Workup", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extract with Ethyl Acetate\nWash with Brine"]; purification [label="Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Silica Gel Column\nChromatography"]; analysis [label="Characterization\n(NMR, MS)"];
// Edges prep -> reagents [label="Inert Atmosphere"]; reagents -> reaction [label="Degas Mixture"]; reaction -> workup [label="Cool to RT"]; workup -> extraction; extraction -> purification [label="Dry (Na₂SO₄)\nConcentrate"]; purification -> column; column -> analysis [label="Collect Fractions"]; }
Caption: Workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Atmosphere Control: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., a 4:1 ratio) via syringe.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C and stir the mixture vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quench & Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the mono-arylated product.
-
Analysis: Characterize the purified product using NMR and MS to confirm its structure and purity.
References
- 1. Benzonitrile, 2,5-dibromo-4-fluoro- | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chem-casts.com [chem-casts.com]
- 4. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 5. This compound Price at Chemsrc [chemsrc.com]
- 6. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 7. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 8. dsc.duq.edu [dsc.duq.edu]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
A Comprehensive Guide to the Synthesis of 2,5-Dibromo-4-fluorobenzonitrile: A Senior Scientist's Perspective
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Among these, 2,5-Dibromo-4-fluorobenzonitrile stands out as a highly valuable intermediate. Its architecture, featuring a fluorinated benzonitrile core decorated with two bromine atoms, presents a unique platform for synthetic chemists. This arrangement allows for selective, sequential functionalization through cross-coupling reactions, making it a cornerstone in the synthesis of complex pharmaceuticals and advanced materials.[1][2][3] The differential reactivity of the carbon-bromine bonds, influenced by their electronic environment, can be exploited to construct elaborate molecular frameworks.[1][4]
This guide provides an in-depth, field-proven pathway for the synthesis of this compound. The narrative moves beyond a simple recitation of steps, delving into the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome. The overall strategy is bifurcated into two core phases: first, the controlled, regioselective synthesis of the key aniline precursor, 2,5-Dibromo-4-fluoroaniline, and second, its conversion to the target nitrile via the classic Sandmeyer reaction.
Chapter 1: Strategic Synthesis of the Precursor: 2,5-Dibromo-4-fluoroaniline
The primary challenge in this synthesis is achieving the correct 2,5-dibromo substitution pattern on the 4-fluoroaniline scaffold. A direct, one-pot dibromination of 4-fluoroaniline is synthetically unviable as the potent activating and ortho-, para-directing nature of the primary amine would overwhelmingly favor the formation of the 2,6-dibromo isomer. Therefore, a more nuanced, multi-step approach is required to precisely control the regiochemistry of the bromination steps. This involves temporarily moderating the amine's influence through a protecting group strategy.
Workflow for Precursor Synthesis
Caption: Synthesis pathway for the key intermediate, 2,5-Dibromo-4-fluoroaniline.
Experimental Protocols: Phase 1
Step 1.1: Protection of the Amine via Acetylation
-
Protocol:
-
To a stirred solution of 4-fluoroaniline (1.0 eq.) in glacial acetic acid, add acetic anhydride (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C for 1 hour.
-
Cool the mixture and pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated white solid, 4-fluoroacetanilide, by filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry under vacuum.
-
-
Expertise & Causality: The acetylation of the primary amine is a critical strategic step. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the free amine (-NH₂). This moderation prevents the uncontrolled polysubstitution that occurs when brominating aniline directly and allows for a clean, regioselective introduction of the first bromine atom.[5]
Step 1.2: Regioselective Monobromination
-
Protocol:
-
Dissolve the dried 4-fluoroacetanilide (1.0 eq.) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise at room temperature, ensuring the reaction temperature does not exceed 30°C.
-
Stir the mixture for 2-4 hours at room temperature until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine.
-
Collect the precipitated 2-Bromo-4-fluoroacetanilide by filtration, wash with water, and dry.
-
-
Expertise & Causality: The acetamido group directs the electrophilic bromine to its ortho position. The C-2 position is sterically accessible and electronically activated, leading to the highly selective formation of 2-Bromo-4-fluoroacetanilide.
Step 1.3: Deprotection via Hydrolysis
-
Protocol:
-
Suspend 2-Bromo-4-fluoroacetanilide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution.
-
Extract the product, 2-bromo-4-fluoroaniline, with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
-
-
Expertise & Causality: The removal of the acetyl group is necessary to regenerate the free amine. The strong ortho-, para-directing nature of the free amine is required for the second bromination step, but its directing influence will now be modulated by the existing substituents, allowing for the desired C-5 bromination.
Step 1.4: Second Bromination
-
Protocol:
-
Dissolve 2-bromo-4-fluoroaniline (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate.
-
Dry the organic phase, concentrate, and purify the resulting 2,5-Dibromo-4-fluoroaniline by column chromatography.
-
-
Expertise & Causality: In this step, the combined directing effects of the substituents guide the second bromine atom. The powerful amino group directs ortho and para. The position ortho to the amine (C-6) is sterically hindered by the adjacent bromine. The position para to the existing bromine (C-5) is also ortho to the fluorine atom, making it an electronically favorable site for electrophilic substitution. This confluence of directing effects favors the formation of the desired 2,5-dibromo isomer.
Chapter 2: The Sandmeyer Reaction: Installing the Nitrile
With the key 2,5-Dibromo-4-fluoroaniline precursor in hand, the final transformation is the conversion of the amino group to a nitrile. The Sandmeyer reaction is the quintessential method for this process, offering high yields and reliability. It proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile in the presence of a copper(I) catalyst.[6][7][8]
Workflow for Sandmeyer Reaction
Caption: Conversion of the aniline precursor to the final product via diazotization and cyanation.
Experimental Protocols: Phase 2
Step 2.1: Diazotization
-
Protocol:
-
Prepare a solution of concentrated sulfuric acid in water and cool it to 0-5°C in an ice-salt bath.
-
Add 2,5-Dibromo-4-fluoroaniline (1.0 eq.) portion-wise to the cold acid solution with vigorous stirring to form a fine suspension of the amine salt.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, keeping the internal temperature strictly below 5°C. The formation of the diazonium salt is indicated by a clear solution.
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C.
-
-
Expertise & Causality: Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[9][10] Temperature control is absolutely critical. Arenediazonium salts are notoriously unstable and can decompose violently at elevated temperatures.[11] Maintaining the temperature between 0-5°C ensures the integrity of the salt for the subsequent cyanation step.
Step 2.2: Copper-Catalyzed Cyanation (Sandmeyer Reaction)
-
Protocol:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq.) and sodium cyanide (NaCN) (1.3 eq.) in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the stirred CuCN solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
-
Expertise & Causality: This is the core Sandmeyer reaction. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses dinitrogen gas to form an aryl radical.[12] This radical subsequently reacts with the cyanide bound to the now copper(II) species to form the aryl nitrile and regenerate the copper(I) catalyst.[12] The use of CuCN is essential for efficiently converting the diazonium group to the desired benzonitrile.
Data Summary: Reagents and Conditions
| Step | Starting Material | Key Reagents | Molar Ratio (Reagent/SM) | Solvent | Temp. | Time (h) | Expected Yield (%) |
| 1.1 | 4-Fluoroaniline | Acetic Anhydride | 1.1 | Acetic Acid | 50-60°C | 1 | >95 |
| 1.2 | 4-Fluoroacetanilide | Bromine (Br₂) | 1.0 | Acetic Acid | RT | 2-4 | 85-90 |
| 1.3 | 2-Bromo-4-fluoroacetanilide | HCl (conc.) | Catalytic | Ethanol/Water | Reflux | 4-6 | 90-95 |
| 1.4 | 2-Bromo-4-fluoroaniline | N-Bromosuccinimide | 1.05 | Chloroform | 0°C to RT | 12-18 | 75-85 |
| 2.1 | 2,5-Dibromo-4-fluoroaniline | NaNO₂ | 1.1 | H₂SO₄/H₂O | 0-5°C | 0.5 | (in situ) |
| 2.2 | Arenediazonium Salt | CuCN | 1.2 | Water | 0°C to 60°C | 2-3 | 70-80 |
Conclusion
The synthesis of this compound is a prime example of strategic organic synthesis, where a direct approach is eschewed in favor of a controlled, multi-step pathway. The successful execution of this synthesis hinges on the principles of protecting group chemistry to manage the reactivity of the aniline starting material, enabling precise regiochemical control during the crucial bromination steps. The subsequent application of the venerable Sandmeyer reaction provides an efficient and reliable method for installing the final nitrile functionality. The resulting product is a testament to the power of classic organic reactions and serves as a highly adaptable platform for innovation in drug discovery and materials science.
References
- 1. This compound | 1379326-67-6 | Benchchem [benchchem.com]
- 2. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
electrophilic aromatic substitution of fluorobenzonitriles
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Fluorobenzonitriles
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of fluorobenzonitriles. Intended for researchers, chemists, and professionals in drug development, this document delves into the nuanced interplay of substituent effects that govern the reactivity and regioselectivity of this unique class of compounds. We will explore the paradoxical role of the fluorine substituent and the powerful deactivating nature of the cyano group, offering a predictive framework for substitution patterns on 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile isomers. The guide synthesizes mechanistic theory with practical protocols for key EAS reactions, including nitration, halogenation, and sulfonation, while also addressing the inherent limitations, such as the challenges posed by Friedel-Crafts reactions on strongly deactivated aromatic systems.
The Fundamental Principles of Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic chemistry, defining a class of reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1][2] The mechanism is a conserved two-step process that is critical to understand before examining the complexities introduced by substituents.
-
Step 1 (Rate-Determining): The nucleophilic π-electron system of the aromatic ring attacks a potent electrophile (E⁺). This step is energetically costly as it disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate.[3][4]
-
Step 2 (Fast): A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product.[1][3]
The energy landscape of this process is profoundly influenced by the electronic properties of any pre-existing substituents on the ring. These groups can either donate or withdraw electron density, thereby "activating" or "deactivating" the ring towards electrophilic attack and directing the incoming electrophile to specific positions.[5][6]
Figure 1: The generalized two-step mechanism of Electrophilic Aromatic Substitution.
The Dueling Directives of Fluoro and Cyano Substituents
The reactivity of fluorobenzonitriles is dictated by the combined electronic influence of the fluorine atom and the cyano group. These two substituents exert opposing and powerful effects on the aromatic ring.
The Cyano Group: A Canonical meta-Director
The cyano (-CN) group is a potent deactivating group. It withdraws electron density from the aromatic ring through two mechanisms:
-
Inductive Effect (-I): The nitrogen atom is more electronegative than the carbon, creating a dipole that pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The π-system of the cyano group can accept electron density from the aromatic ring, as shown in the resonance structures below.[7]
This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles.[8] Crucially, the resonance structures show that the electron deficiency is most pronounced at the ortho and para positions, which bear a partial positive charge. Consequently, the meta position, being the least deactivated, becomes the favored site for electrophilic attack. Therefore, the cyano group is a strong deactivating and meta-directing substituent.[9][10]
The Fluoro Group: An Inductively Deactivating, Resonance-Directing Anomaly
Halogens present a unique case in EAS, and fluorine is the most anomalous among them.[11]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack.[7][8]
-
Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons in 2p orbitals, which can overlap effectively with the 2p orbitals of the ring's carbon atoms. This allows it to donate electron density via resonance, stabilizing the arenium ion intermediate.[12]
This resonance donation is directed specifically to the ortho and para positions, making them the most favorable sites for attack.[13] While for chlorine, bromine, and iodine the deactivating inductive effect strongly dominates, for fluorine the +M effect is significant enough to direct substitution to the ortho and para positions, even though the ring as a whole remains deactivated compared to benzene.[2][12] In fact, reactions at the para position of fluorobenzene can be faster than at a single position of benzene, highlighting its unusual reactivity.[14][15]
Regioselectivity in Fluorobenzonitrile Isomers: A Predictive Analysis
The outcome of an EAS reaction on a fluorobenzonitrile depends on the relative positions of the F and CN groups. The directing influences may either reinforce or oppose one another.
4-Fluorobenzonitrile: Reinforcing Directives
In 4-fluorobenzonitrile, the substituents are para to each other.
-
The fluoro group directs incoming electrophiles to its ortho positions (C2, C6).
-
The cyano group directs incoming electrophiles to its meta positions (C2, C6).
Here, the directing effects are in perfect agreement. Both groups steer the electrophile to the positions ortho to the fluorine and meta to the nitrile. The fluorine's +M effect enriches these positions, making them the unequivocal sites of reaction.
Figure 2: Directing effects in 4-fluorobenzonitrile. Green arrows show F-direction, red arrows show CN-direction. Yellow markers indicate predicted sites.
3-Fluorobenzonitrile: Competing Directives
This isomer presents a more complex scenario.
-
The fluoro group (at C1) directs ortho (C2, C6) and para (C4).
-
The cyano group (at C3) directs meta (C5 and, notionally, C1).
Attack at C2 is favored by the F (ortho) but disfavored by proximity to the CN. Attack at C4 is favored by the F (para) and is not adjacent to the CN. Attack at C6 is favored by the F (ortho) but is sterically hindered by both groups. Attack at C5 is directed by the CN (meta) but receives no stabilization from the F. The most likely outcome is substitution at C4, which benefits from the strong para-directing resonance of fluorine while being electronically and sterically removed from the deactivating cyano group.
2-Fluorobenzonitrile: Complex Competition
Here, the groups are ortho to each other.
-
The fluoro group (at C1) directs ortho (C6) and para (C4).
-
The cyano group (at C2) directs meta (C4, C6).
Both C4 and C6 are activated by the fluorine (para and ortho, respectively) and simultaneously directed by the cyano group (meta). The para position (C4) is generally less sterically hindered and benefits from strong resonance stabilization from the fluorine. Therefore, substitution at C4 is the most probable outcome.
Experimental Protocols for Key EAS Reactions
The strong deactivation of the fluorobenzonitrile ring means that harsh reaction conditions are often required to drive substitutions to completion.[1]
Nitration
Aromatic nitration is a vital transformation that introduces a nitro (-NO₂) group. The active electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[16]
Step-by-Step Protocol: Nitration of 4-Fluorobenzonitrile
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 1.0 equivalent of 4-fluorobenzonitrile to a pre-cooled mixture of concentrated sulfuric acid (3 eq.) and fuming nitric acid (1.2 eq.).
-
Reaction: Maintain the temperature below 10 °C while stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The solid precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize from ethanol to yield the purified product, 4-fluoro-2-nitrobenzonitrile.
Expected Outcomes:
| Substrate | Major Product(s) | Rationale |
| 4-Fluorobenzonitrile | 4-Fluoro-2-nitrobenzonitrile | Substitution occurs ortho to fluorine and meta to the cyano group, a result of reinforcing directives. |
| 3-Fluorobenzonitrile | 3-Fluoro-6-nitrobenzonitrile & 5-Fluoro-2-nitrobenzonitrile | Substitution is predicted primarily at the positions activated by fluorine (ortho and para), leading to a mixture of isomers. |
| 2-Fluorobenzonitrile | 2-Fluoro-4-nitrobenzonitrile | Substitution occurs para to fluorine and meta to the cyano group. |
Halogenation
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and create a sufficiently powerful electrophile.[17][18]
Step-by-Step Protocol: Bromination of 4-Fluorobenzonitrile
-
Preparation: To a solution of 4-fluorobenzonitrile (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from moisture, add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) as a catalyst.
-
Reaction: Slowly add a solution of bromine (Br₂, 1.1 eq.) in the same solvent to the mixture at room temperature. The reaction may require gentle heating to proceed at a reasonable rate. Monitor by TLC or GC.
-
Workup: Once the reaction is complete, quench by adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-bromo-4-fluorobenzonitrile.
Sulfonation
Aromatic sulfonation introduces a sulfonic acid (-SO₃H) group and is typically performed using fuming sulfuric acid (H₂SO₄ containing excess SO₃).[19] The reaction is notable for its reversibility, which can be exploited in synthesis.[20]
Protocol Considerations:
-
Reagents: Fuming sulfuric acid (e.g., 20% SO₃ in H₂SO₄).
-
Conditions: The reaction requires heating, often for several hours, due to the deactivated nature of the substrate.
-
Workup: The reaction is quenched by careful addition to ice, followed by salting out the sulfonic acid product if necessary.
-
Outcome: The regioselectivity will follow the same principles outlined for nitration and halogenation, with the electrophile (SO₃ or HSO₃⁺) attacking the positions most activated by the fluorine and least deactivated by the nitrile.
The Impasse of Friedel-Crafts Reactions
The Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds with aromatic rings.[21][22] However, they are notoriously ineffective on strongly deactivated substrates.[23] For fluorobenzonitriles, two factors essentially prevent these reactions:
-
Ring Deactivation: The potent electron-withdrawing nature of the cyano group makes the ring too electron-poor to attack the carbocation or acylium ion electrophiles.
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pair of electrons on the nitrogen atom of the cyano group. This forms a complex that further deactivates the ring, effectively shutting down any possibility of electrophilic substitution.[24]
Conclusion
The is a compelling case study in the predictive power of physical organic chemistry. The regiochemical outcomes are a direct consequence of the complex interplay between the strong, deactivating inductive effects of both the fluoro and cyano groups, and the opposing, directing resonance effect of the fluorine atom. While the cyano group consistently directs meta, the ortho, para-directing nature of the fluorine atom ultimately governs the position of substitution, guiding electrophiles to the least deactivated and resonance-stabilized positions. While standard EAS reactions like nitration, halogenation, and sulfonation can be achieved under forcing conditions, the strong deactivation of the ring precludes reactions with weaker electrophiles, most notably in Friedel-Crafts chemistry. A thorough understanding of these principles is essential for any scientist aiming to functionalize these valuable and synthetically challenging scaffolds.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Directing Effects | ChemTalk [chemistrytalk.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijrar.org [ijrar.org]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Semantic Scholar [semanticscholar.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Halogenation - Wikipedia [en.wikipedia.org]
- 18. mt.com [mt.com]
- 19. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Friedel-Crafts Acylation [organic-chemistry.org]
- 24. m.youtube.com [m.youtube.com]
The Enigmatic Reactivity of the Nitrile Group in Polyhalogenated Aromatics: A Technical Guide for Synthetic Chemists
Introduction: A Tale of Two Tensions
Polyhalogenated aromatic compounds are a cornerstone of modern drug discovery and materials science. Their unique electronic landscape, shaped by the powerful inductive effects of multiple halogen substituents, presents both a formidable challenge and a tantalizing opportunity for the synthetic chemist. At the heart of many such molecules lies the nitrile group (-C≡N), a functional handle of immense versatility. This guide delves into the nuanced reactivity of the nitrile group when tethered to a polyhalogenated aromatic core, exploring how the electronic push-and-pull of the system dictates its synthetic fate. We will move beyond mere procedural listings to dissect the "why" behind the "how," offering field-proven insights to navigate this complex chemical terrain.
The inherent reactivity of the nitrile group is a study in contrasts. The carbon atom, triply bonded to the more electronegative nitrogen, is electrophilic, inviting nucleophilic attack.[1] Concurrently, the nitrogen's lone pair offers a site for protonation or coordination to Lewis acids, activating the group towards nucleophiles. When this functionality is appended to a polyhalogenated aromatic ring, the intense electron-withdrawing nature of the halogens profoundly influences both the nitrile itself and the aromatic system, setting the stage for a diverse array of chemical transformations. This guide will explore four major reaction classes: nucleophilic aromatic substitution (SNAr) on the ring, reduction of the nitrile, hydrolysis, and cycloaddition reactions.
The Ring's Game: Nucleophilic Aromatic Substitution (SNAr)
While the nitrile group itself can be the star of the show, its powerful electron-withdrawing nature, in concert with the halogen substituents, renders the aromatic ring highly susceptible to nucleophilic attack. This SNAr reaction is often the first consideration in the functionalization of polyhalogenated benzonitriles.[2]
Mechanistic Insights: The Meisenheimer Complex
The SNAr mechanism is a two-step addition-elimination process.[2] A nucleophile attacks the aromatic ring at a carbon bearing a leaving group (a halogen, in this case), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The presence of multiple electron-withdrawing groups, including the nitrile and other halogens, is crucial for stabilizing this intermediate.[2] In the second step, the leaving group is expelled, and aromaticity is restored.[3]
References
A Comprehensive Technical Guide to Determining the Solubility of 2,5-Dibromo-4-fluorobenzonitrile in Organic Solvents
Abstract
Part 1: Theoretical Framework for Solubility Prediction
A molecule's solubility is governed by its physicochemical properties and its interactions with the solvent. A robust theoretical understanding allows for rational solvent selection, minimizing trial-and-error experimentation.
Physicochemical Characterization
The first step is to characterize the solute. 2,5-Dibromo-4-fluorobenzonitrile (CAS No. 1379326-67-6) is a solid at room temperature with the following key properties:[2][3][4]
| Property | Value | Source |
| CAS Number | 1379326-67-6 | [2][3][4] |
| Molecular Formula | C₇H₂Br₂FN | [2][3] |
| Molecular Weight | 278.90 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Storage | Sealed in dry, room temperature | [2] |
The structure features a polar nitrile group (-C≡N) and an aromatic ring substituted with three electronegative halogen atoms (two bromine, one fluorine). This combination imparts a significant dipole moment and moderate polarity to the molecule. Based on the principle of "like dissolves like", we can predict:
-
High solubility in polar aprotic solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN)) that can engage in dipole-dipole interactions.
-
Moderate solubility in polar protic solvents (e.g., Methanol, Ethanol), where the nitrile group can act as a hydrogen bond acceptor.
-
Low solubility in nonpolar solvents (e.g., Hexane, Toluene), which lack effective interaction mechanisms with the polar functional groups of the solute.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility involves Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] Two substances are likely to be miscible if their HSP values are similar.
The total Hansen parameter (δt) is related to these components by: δt² = δD² + δP² + δH²
While experimentally determined HSP values for this compound are not published, they can be estimated using group contribution methods.[7] This computational approach sums the contributions of the individual functional groups of the molecule.[7] A researcher can then calculate the "distance" (Ra) between the HSP of the solute and various solvents to predict compatibility.[8] A smaller distance suggests higher solubility.[8] This predictive power allows for the intelligent design of solvent blends where two poor solvents can combine to become a good solvent.[6]
Part 2: Experimental Determination of Thermodynamic Solubility
The most reliable solubility data is generated through experimental measurement. The isothermal shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[9][10]
Isothermal Shake-Flask Method
This method is based on achieving a state of equilibrium between the undissolved solid and the dissolved solute in a solvent at a constant temperature. The concentration of the solute in the saturated supernatant is then measured.[9]
Causality Behind Experimental Choices:
-
Excess Solid: Using a clear excess of the solid compound ensures that the solution reaches true saturation.
-
Constant Temperature: Solubility is highly temperature-dependent. A water bath or incubator is critical to maintain isothermal conditions.
-
Equilibration Time: Sufficient time (typically 24 hours or more) is required to ensure the system has reached thermodynamic equilibrium.[10][11] Shorter times may measure kinetic solubility, which can be misleading.[11]
-
Phase Separation: Incomplete separation of solid particles from the liquid phase is a major source of error. High-speed centrifugation followed by filtration through a chemically compatible, non-adsorbing filter (e.g., PTFE) is essential.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of 4 mL glass vials.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours.
-
Phase Separation (Sedimentation): Allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let the bulk of the solid settle.
-
Phase Separation (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the remaining suspended solids.
-
Sample Collection: Carefully draw an aliquot from the clear supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any remaining fine particulates.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Part 3.
Workflow Diagram: Isothermal Shake-Flask Method
Part 3: Quantitative Analysis by HPLC-UV
A validated, robust analytical method is crucial for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal technique due to the compound's aromatic structure, which provides strong UV absorbance.[12][13]
Protocol: Self-Validating HPLC-UV Method for Quantification
This protocol is designed to be self-validating, ensuring accuracy, precision, and linearity.[14]
3.1 Instrumentation and Conditions
-
HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and Water (e.g., 70:30 v/v). Rationale: This provides good retention and peak shape for moderately polar aromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintains stable retention times.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm. Select the wavelength of maximum absorbance (λ-max) for highest sensitivity.
-
Injection Volume: 10 µL.
3.2 Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of ACN in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of at least five calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Sample Preparation: Prepare the saturated solution samples as described in Part 2.1, ensuring the final dilution falls within the range of the calibration curve.
3.3 Method Validation and Analysis
-
System Suitability: Inject the middle concentration standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2%.
-
Calibration Curve: Inject each calibration standard in triplicate. Plot the average peak area against the known concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared (and diluted) samples from the solubility experiment.
-
Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.
-
Concentration in vial (µg/mL) = (Peak Area - c) / m
Then, account for the dilution factor to find the final solubility.
-
Solubility (mg/mL) = Concentration in vial (µg/mL) * Dilution Factor / 1000
-
Workflow Diagram: HPLC-UV Quantification
Part 4: Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and analysis.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| e.g., Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| e.g., Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| e.g., Tetrahydrofuran | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| e.g., Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| e.g., Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| e.g., Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |
| e.g., Heptane | Nonpolar | [Experimental Value] | [Calculated Value] |
Interpretation of Results: The collected data will provide invaluable insights for process development. For example, a solvent showing high solubility (>50 mg/mL) would be an excellent candidate for reaction media or for preparing concentrated stock solutions. A solvent system showing a steep solubility curve with respect to temperature would be ideal for purification by crystallization. Conversely, solvents showing low solubility would be suitable as anti-solvents for precipitation.
Conclusion
While published quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical foundation and detailed, validated experimental protocols for researchers to generate this critical information. By combining theoretical predictions with the rigorous isothermal shake-flask method and a robust HPLC-UV quantification workflow, scientists can confidently determine the solubility profile of this important building block. The resulting data will directly support rational process design, accelerate development timelines, and ensure the robustness of chemical and pharmaceutical manufacturing operations.
References
- 1. ossila.com [ossila.com]
- 2. 1379326-67-6|this compound|BLD Pharm [bldpharm.com]
- 3. 1379326-67-6 this compound 2,5-二溴-4-氟苯腈 -Win-Win Chemical [win-winchemical.com]
- 4. This compound CAS#: 1379326-67-6 [m.chemicalbook.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. 404 Page Not Found [shsu.edu]
- 8. ripublication.com [ripublication.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 11. enamine.net [enamine.net]
- 12. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nasetjournal.com [nasetjournal.com]
- 14. longdom.org [longdom.org]
A Technical Guide to 2,5-Dibromo-4-fluorobenzonitrile for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,5-Dibromo-4-fluorobenzonitrile in Modern Synthesis
This compound is a strategically substituted aromatic building block that holds significant potential for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its unique arrangement of two bromine atoms, a fluorine atom, and a nitrile group on a benzene ring offers multiple, distinct points for chemical modification. This trifunctional nature allows for selective and sequential reactions, making it a valuable intermediate in the construction of highly functionalized compounds.
The presence of both bromine and fluorine atoms is particularly noteworthy. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-fluorine (C-F) bonds under various reaction conditions, especially in palladium-catalyzed cross-coupling reactions, enables a stepwise and controlled functionalization of the aromatic core.[1] The robust C-F bond often remains intact during the initial transformations of the more labile C-Br bonds, or it can be leveraged to modulate the electronic properties and metabolic stability of the final product.[2] The nitrile group further enhances the synthetic utility of the molecule, as it can be converted into a variety of other functional groups, including amines, carboxylic acids, and ketones.[1]
This guide provides an in-depth overview of the commercial availability, chemical properties, synthetic considerations, and potential applications of this compound, serving as a comprehensive resource for researchers in drug discovery and advanced materials development.
Commercial Availability and Specifications
This compound (CAS No. 1379326-67-6) is available from a number of specialized chemical suppliers. For researchers and procurement managers, sourcing high-purity starting materials is critical for reproducible and successful synthetic campaigns. Below is a comparative table of commercial suppliers offering this compound.
| Supplier | Product Number | Purity | Available Quantities |
| BLD Pharm | BD303696 | ≥97% | Inquire |
| Win-Win Chemical | 16818 | ≥97% | Grams to Kilograms |
| Benchchem | Inquire | Research Grade | Inquire |
| Ambeed | AMBH2D6FB254 | >95% | 1g, 5g |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
Molecular Structure:
Caption: Molecular structure of this compound.
Key Physicochemical Data:
| Property | Value |
| CAS Number | 1379326-67-6 |
| Molecular Formula | C₇H₂Br₂FN |
| Molecular Weight | 278.90 g/mol |
-
¹H NMR: A single proton signal, likely a doublet due to coupling with the adjacent fluorine atom, would be expected in the aromatic region.
-
¹³C NMR: Seven distinct carbon signals are expected. The carbon atoms attached to the halogens will show characteristic shifts, and the carbon of the nitrile group will appear in the typical downfield region for nitriles. Carbon-fluorine coupling will be observable for the carbons in proximity to the fluorine atom.
-
¹⁹F NMR: A single resonance is expected, with coupling to the adjacent proton.
-
IR Spectroscopy: Characteristic absorption bands would be anticipated for the C≡N stretch (around 2230 cm⁻¹), C-F stretch, and aromatic C-H and C=C stretches.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Synthesis and Reactivity
While a specific, documented synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles. A common strategy for the synthesis of related polyhalogenated benzonitriles involves a Sandmeyer-type reaction from a corresponding aniline precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach to the Sandmeyer Reaction
This is a generalized protocol and should be adapted and optimized based on laboratory experience and safety considerations.
-
Diazotization:
-
Dissolve or suspend 2,5-dibromo-4-fluoroaniline in a suitable aqueous acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently to ensure completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzonitriles are important structural motifs in many active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine, in particular, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
While specific applications of this compound are not extensively documented in publicly available literature, its structure makes it an attractive starting material for the synthesis of novel therapeutic agents. The two bromine atoms provide handles for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][3] This allows for the construction of biaryl and other complex scaffolds that are common in kinase inhibitors and other targeted therapies.
Logical Flow of Application in Drug Discovery:
Caption: Potential synthetic transformations and applications in drug discovery.
Safety and Handling
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or goggles.
-
Wear a lab coat.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the supplier-provided SDS before handling this chemical and follow all institutional safety guidelines.
Conclusion
This compound is a valuable and versatile building block for advanced organic synthesis. Its unique substitution pattern provides multiple reactive sites that can be selectively functionalized, offering a powerful tool for the construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound represents a key intermediate for accessing novel chemical entities with potentially enhanced biological or physical properties. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of API Intermediates using 2,5-Dibromo-4-fluorobenzonitrile
Introduction: The Strategic Value of 2,5-Dibromo-4-fluorobenzonitrile in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel Active Pharmaceutical Ingredients (APIs). This compound is a highly versatile and functionalized aromatic building block, poised for the construction of complex molecular architectures. Its unique substitution pattern—two bromine atoms at positions amenable to selective cross-coupling, a fluorine atom that can either serve as a leaving group in nucleophilic aromatic substitution (SNAr) or as a metabolic blocker, and a nitrile group that can be further elaborated or act as a hydrogen bond acceptor—renders it an invaluable scaffold in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two of the most powerful transformations in the medicinal chemist's toolkit: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. Through detailed protocols, mechanistic insights, and practical considerations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this potent intermediate in their API synthesis campaigns.
Part 1: Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[1] For this compound, this reaction allows for the selective formation of a C-C bond at one of the bromine-substituted positions, introducing aryl or heteroaryl moieties that are often crucial for biological activity.
Causality Behind Experimental Choices:
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[2][3] The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.[4] This differential reactivity can be exploited for selective couplings of di-halogenated substrates.
Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Intermediate
This protocol details the mono-arylation of this compound with a generic arylboronic acid, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
References
Application Notes & Protocols: Strategic Use of 2,5-Dibromo-4-fluorobenzonitrile in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of a Differentiated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a proven method for modulating physicochemical and biological properties. 2,5-Dibromo-4-fluorobenzonitrile emerges as a highly valuable and versatile building block, offering multiple reaction handles for controlled, stepwise molecular elaboration. The two bromine atoms, differentiated by their electronic and steric environments, provide opportunities for selective functionalization.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester reagents.[1][2][3] Its application to polyhalogenated substrates like this compound opens a direct pathway to complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[4][5][6] This guide provides a deep dive into the mechanistic considerations and practical protocols for leveraging this powerful reaction, with a focus on achieving predictable and selective outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimizing any Suzuki-Miyaura coupling.[7][8] The process is a palladium-catalyzed cycle involving three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, this compound). This step, often the rate-determining one, forms a Pd(II) complex.[8][9] The reactivity order for halogens is generally I > Br > OTf >> Cl.[10]
-
Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[11][12] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This is the crucial C-C bond-forming precursor step.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][13]
Controlling Selectivity with this compound
The primary challenge in coupling polyhalogenated substrates with identical halogens is achieving site selectivity.[9][14] For this compound, the two bromine atoms are in non-equivalent positions.
-
C-5 Bromine : This position is para to the electron-withdrawing cyano (-CN) group and meta to the electron-withdrawing fluorine (-F) atom.
-
C-2 Bromine : This position is ortho to the -CN group and meta to the -F atom.
The rate of oxidative addition, which dictates selectivity, is governed by both electronic and steric factors.[9][15]
-
Electronic Effects : Oxidative addition is generally favored at the more electron-deficient carbon.[16][17] The strong electron-withdrawing nature of the cyano group significantly increases the electrophilicity of the aromatic ring, particularly at the ortho and para positions. Therefore, the C-5 bromine is electronically activated towards oxidative addition.
-
Steric Effects : The C-2 position is sterically hindered by the adjacent cyano group. This hindrance can disfavor the approach of the bulky palladium catalyst, especially when large phosphine ligands are used.[18]
Consequently, mono-coupling reactions will preferentially occur at the C-5 position . Achieving a second coupling at the more hindered C-2 position typically requires more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system).[15] This inherent reactivity difference is the key to performing selective and serial cross-couplings.[19]
Protocol I: Selective Mono-Arylation at the C-5 Position
This protocol is designed to favor the selective reaction at the more reactive C-5 bromine by using a slight excess of the boronic acid and carefully controlled conditions.
Rationale for Component Selection:
-
Catalyst : Pd(dppf)Cl₂ is a robust and reliable pre-catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides good stability and activity for a wide range of substrates, including those with electron-withdrawing groups.[20]
-
Base : Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting transmetalation without being overly aggressive, which could lead to side reactions.[11][21]
-
Solvent : A mixture of 1,4-dioxane and water is a common and effective solvent system.[1] Water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[10]
-
Stoichiometry : Using only a slight excess (1.1 equiv.) of the boronic acid reagent helps to minimize the occurrence of the second, less favorable diarylation reaction.
| Reagent | Mol. Wt. | Moles (mmol) | Equivalents | Amount |
| This compound | 278.91 | 1.0 | 1.0 | 279 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.1 | 1.1 | 167 mg |
| Pd(dppf)Cl₂ | 731.73 | 0.03 | 0.03 | 22 mg |
| K₂CO₃ | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 6.0 mL |
| Water (degassed) | - | - | - | 2.0 mL |
Step-by-Step Protocol:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (279 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Degassing : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]
-
Solvent Addition : Add 1,4-dioxane (6.0 mL) and degassed water (2.0 mL) via syringe.
-
Reaction : Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-arylated product.
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-fluoro-5-(4-methoxyphenyl)benzonitrile.
Protocol II: Exhaustive Di-Arylation
To achieve the second coupling at the sterically hindered C-2 position, more forcing conditions and an excess of the organoboron reagent are required.[18][22]
Rationale for Component Selection:
-
Catalyst : A combination of Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like SPhos is employed. Such ligands promote the challenging oxidative addition at the C-2 position and accelerate the overall catalytic cycle.[23]
-
Base : Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are stronger, more soluble bases that can be more effective for difficult couplings.[1][11]
-
Stoichiometry : A larger excess of the boronic acid (2.5 equiv.) is used to drive the reaction to completion and ensure the second coupling occurs efficiently.
-
Temperature : A higher reaction temperature (100-110 °C) provides the necessary energy to overcome the activation barrier for the second oxidative addition.
| Reagent | Mol. Wt. | Moles (mmol) | Equivalents | Amount |
| This compound | 278.91 | 1.0 | 1.0 | 279 mg |
| Phenylboronic acid | 121.93 | 2.5 | 2.5 | 305 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| SPhos | 410.48 | 0.08 | 0.08 | 32.8 mg |
| K₃PO₄ | 212.27 | 3.0 | 3.0 | 637 mg |
| Toluene | - | - | - | 8.0 mL |
| Water (degassed) | - | - | - | 2.0 mL |
Step-by-Step Protocol:
-
Reaction Setup : In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol) to a flame-dried Schlenk flask. Add toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.
-
Reagent Addition : To the catalyst mixture, add this compound (279 mg, 1.0 mmol), phenylboronic acid (305 mg, 2.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Solvent Addition : Add the remaining toluene (6.0 mL) and degassed water (2.0 mL).
-
Reaction : Seal the flask and heat in a pre-heated oil bath at 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Workup : Follow the monitoring and workup procedures described in Protocol I.
-
Purification : Purify the crude product by flash column chromatography to yield the desired 4-fluoro-2,5-diphenylbenzonitrile.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (Pd(0) oxidized); Insufficiently strong base; Low temperature. | Ensure thorough degassing.[7] Use a freshly opened bottle of catalyst or ligand. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[11] Increase reaction temperature. |
| Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolysis). | Use a boronic pinacol ester instead of the acid for improved stability.[7] Minimize water content if possible or shorten the reaction time. |
| Homocoupling | Oxygen contamination leading to reductive elimination of two boronic acid units. | Rigorously exclude oxygen from the reaction mixture through proper degassing techniques.[7] |
| Incomplete Reaction | Steric hindrance (especially for C-2 coupling); Catalyst deactivation. | Switch to a more active catalyst system with a bulkier, electron-rich ligand (e.g., SPhos, RuPhos).[23] Increase catalyst loading (e.g., to 5 mol%). Increase temperature and reaction time. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. mt.com [mt.com]
- 4. nbinno.com [nbinno.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. escholarship.org [escholarship.org]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 18. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromo-4-fluorobenzonitrile
Abstract
This document provides a comprehensive technical guide on the application of Nucleophilic Aromatic Substitution (SNAr) reactions to 2,5-Dibromo-4-fluorobenzonitrile. This versatile, polyhalogenated aromatic building block is of significant interest to researchers in pharmaceutical and materials science for the synthesis of complex molecular architectures.[1][2][3] We will delve into the mechanistic principles governing the regioselective substitution on this substrate, provide detailed, field-tested protocols for its reaction with common nucleophiles, and discuss the strategic implications of its unique reactivity profile.
Introduction: The Strategic Value of this compound
This compound is a powerful synthetic intermediate due to its distinct arrangement of functional groups. The aromatic core is adorned with three halogen atoms of differing reactivity and a potent electron-withdrawing nitrile group. This configuration allows for a sequence of selective chemical transformations. The fluorine atom, activated by the para-cyano group, is exceptionally labile towards Nucleophilic Aromatic Substitution (SNAr), while the two bromine atoms serve as robust handles for subsequent transition metal-catalyzed cross-coupling reactions.[4][5] This orthogonal reactivity enables chemists to construct elaborate molecular frameworks in a controlled, stepwise manner, making it an invaluable scaffold in drug discovery and the development of advanced organic materials.[2][3][6]
Mechanistic Deep Dive: Why Fluorine is the Target
Nucleophilic aromatic substitution is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[7][8][9] Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized centers, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism on an sp2-hybridized carbon.[10][11][12]
The Addition-Elimination Pathway
-
Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group.[13] This step disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][14] The presence of strong electron-withdrawing groups (EWGs), such as the nitrile group (-CN) on the ring, is crucial as they stabilize this anionic intermediate, thereby lowering the activation energy of this slow step.[10][14]
-
Elimination & Aromatization (Fast Step): In the second, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final substitution product.[10][15]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. This compound | 1379326-67-6 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vapourtec.com [vapourtec.com]
- 9. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: Synthesis of Novel Phosphorescent Dyes from 2,5-Dibromo-4-fluorobenzonitrile for Advanced Research Applications
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel phosphorescent dyes utilizing 2,5-Dibromo-4-fluorobenzonitrile as a versatile starting material. This scaffold is particularly valuable due to its multiple, differentially reactive sites, which allow for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. We will explore the strategic application of Suzuki-Miyaura and Buchwald-Hartwig amination reactions to construct complex organic molecules with tailored photophysical properties. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
Purely organic materials capable of room-temperature phosphorescence (RTP) are at the forefront of materials science, with profound implications for organic light-emitting diodes (OLEDs), bioimaging, chemical sensing, and information encryption.[1][2][3] The design of such materials hinges on the ability to promote intersystem crossing (ISC) from the singlet excited state to the triplet state and to suppress non-radiative decay of the resulting triplet excitons.[3]
The starting material, this compound, is an exemplary building block for constructing high-performance phosphorescent dyes. Its structure offers several key advantages:
-
Orthogonal Reactive Sites: The two bromine atoms possess different electronic environments, potentially allowing for selective sequential reactions. They serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions.[4]
-
Heavy Atom Effect: The presence of bromine atoms can enhance spin-orbit coupling, a critical factor for promoting the otherwise spin-forbidden intersystem crossing, which is a prerequisite for phosphorescence.[1]
-
Electron-Withdrawing Groups: The nitrile (-CN) and fluorine (-F) groups are strongly electron-withdrawing. These groups can be used to tune the electronic properties of the molecule, influencing the energy levels of the frontier molecular orbitals and, consequently, the emission color and quantum yield.
-
Versatility: The nitrile group can be further modified, for example, by hydrolysis to a carboxylic acid or reduction to an amine, adding another layer of synthetic flexibility.[4]
This guide will focus on a modular synthetic approach, demonstrating how to leverage these features to build donor-acceptor type phosphorescent molecules, a common and effective design strategy for RTP materials.
Synthetic Strategy: A Modular Approach via Sequential Cross-Coupling
The core strategy involves a two-step, sequential palladium-catalyzed cross-coupling to introduce different aromatic moieties at the 2- and 5-positions of the benzonitrile ring. This modularity allows for the systematic variation of donor and acceptor groups to fine-tune the photophysical properties of the final dye.
The general workflow is as follows:
-
Step 1: First Cross-Coupling (e.g., Suzuki-Miyaura Reaction): A boronic acid or ester is coupled at one of the bromine positions. This step introduces the first functional component of the dye.
-
Step 2: Second Cross-Coupling (e.g., Buchwald-Hartwig Amination): A different functional group, such as a carbazole or another electron-donating amine, is introduced at the remaining bromine position. Carbazole derivatives are frequently used in phosphorescent materials due to their excellent hole-transporting properties and ability to form rigid structures that minimize non-radiative decay.[5][6]
This sequential approach is critical for building asymmetric molecules, which is often desirable for achieving specific electronic properties like intramolecular charge transfer (ICT) states that can mediate phosphorescence.[3]
Caption: General workflow for the synthesis of phosphorescent dyes.
Detailed Protocols and Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are toxic and air-sensitive; handle them under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at one of the bromine positions of the starting material. The Suzuki-Miyaura reaction is chosen for its robustness, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[7][8][9]
Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][10] A base is required to activate the organoboron species for the transmetalation step.[11] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yield and selectivity.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), deoxygenated
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene, Ethyl Acetate, Hexane (for chromatography)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen three times. This is critical to remove oxygen which can poison the palladium catalyst.[10]
-
Add Pd(PPh₃)₄ (0.03 equiv) to the flask under a positive flow of nitrogen.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe. The solvent should be thoroughly sparged with nitrogen or argon for at least 30 minutes prior to use.
-
Heat the reaction mixture to 90 °C with vigorous stirring and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the monofunctionalized intermediate.
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
This protocol details the introduction of an amine, such as carbazole, onto the mono-arylated intermediate. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a key linkage in many advanced materials.[12][13][14]
Rationale: This reaction also follows a palladium-catalyzed cycle.[15] The choice of a bulky, electron-rich phosphine ligand (a "Buchwald ligand") is essential for facilitating the reductive elimination step, which is often the rate-limiting step, and for accommodating sterically hindered coupling partners.[15] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[16]
Materials:
-
Mono-arylated intermediate from Protocol 1
-
Carbazole (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, deoxygenated
-
Dichloromethane (DCM)
Procedure:
-
In a glovebox, add the mono-arylated intermediate (1.0 equiv), carbazole (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv) to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Dilute with DCM and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/DCM gradient) to afford the final phosphorescent dye.
Characterization and Data Analysis
Confirmation of the final product's structure and purity is achieved using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The most critical analysis for this application involves characterizing the dye's photophysical properties.
Photophysical Measurement Protocol:
-
Prepare dilute solutions (e.g., 10⁻⁵ M) of the purified dye in a spectroscopic-grade solvent (e.g., toluene or dichloromethane).[17]
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).[17]
-
Record the photoluminescence spectrum by exciting at or near the λ_abs. This will reveal the fluorescence and phosphorescence emission maxima (λ_em).
-
Measure the phosphorescence quantum yield (Φ_p) using a relative method with a known standard.
-
Measure the phosphorescence lifetime (τ_p) using time-resolved spectroscopy.
The collected data should be summarized for clear interpretation.
Table 1: Representative Photophysical Properties of a Synthesized Dye
| Property | Value | Conditions |
| Absorption Max (λ_abs) | 385 nm | Toluene, 298 K |
| Emission Max (λ_em) | 550 nm | Toluene, 298 K |
| Phosphorescence QY (Φ_p) | 0.25 | Deoxygenated Toluene |
| Phosphorescence Lifetime (τ_p) | 150 ms | Deoxygenated Toluene |
| Stokes Shift | 165 nm | - |
Note: These are example values. Actual results will vary based on the specific aryl and amine groups used in the synthesis.[18][19]
Mechanistic Visualization
Understanding the catalytic cycles is key to troubleshooting and optimizing these reactions. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a powerful and versatile platform for the rational design and synthesis of novel phosphorescent dyes. By employing sequential, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can construct a diverse library of complex organic molecules. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to develop next-generation materials for a wide array of applications, from advanced displays to innovative biomedical tools.
References
- 1. globethesis.com [globethesis.com]
- 2. Construction of room temperature phosphorescent materials with ultralong lifetime by in-situ derivation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. ikm.org.my [ikm.org.my]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for CNS Drug Development Using the 2,5-Dibromo-4-fluorobenzonitrile Scaffold
Introduction: The Strategic Advantage of the 2,5-Dibromo-4-fluorobenzonitrile Scaffold in CNS Drug Discovery
The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in modern medicinal chemistry. A key obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most small molecules from entering the brain.[1][2] The this compound scaffold has emerged as a promising starting point for the design of CNS-active compounds due to its unique combination of chemical features that can be exploited to overcome this barrier and engage with CNS targets.
The presence of two bromine atoms at the 2 and 5 positions offers opportunities for sequential and regioselective functionalization, allowing for the creation of diverse chemical libraries.[3][4] The fluorine atom at the 4-position can enhance metabolic stability and improve BBB permeability, crucial attributes for CNS drug candidates.[5][6] Furthermore, the nitrile group can act as a key pharmacophore or be transformed into other functional groups to modulate the biological activity of the resulting compounds. This guide provides a comprehensive overview of the synthetic strategies, in vitro and in vivo evaluation protocols, and potential signaling pathways relevant to the development of CNS drugs based on the this compound scaffold.
Synthetic Strategies: From Scaffold to CNS Drug Candidate
The versatility of the this compound scaffold lies in the differential reactivity of its two bromine atoms, enabling a stepwise approach to molecular elaboration. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, allowing for the introduction of a wide array of substituents.[7][8][9]
Key Synthetic Transformations:
-
Selective Mono-Arylation via Suzuki-Miyaura Cross-Coupling: The bromine at the 5-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the 2-position due to steric hindrance from the adjacent nitrile group. This allows for the selective introduction of an aryl or heteroaryl moiety at the 5-position.[3]
-
Sequential Functionalization: Following the initial coupling at the 5-position, the less reactive bromine at the 2-position can be targeted in a subsequent cross-coupling reaction, enabling the synthesis of unsymmetrical di-substituted derivatives.
-
Buchwald-Hartwig Amination: The bromine atoms can also be substituted with various amines through Buchwald-Hartwig amination, a powerful tool for introducing nitrogen-containing functional groups commonly found in CNS drugs.[8]
-
Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing further avenues for structural diversification and modulation of physicochemical properties.
Protocol 1: Selective Mono-Arylation of this compound
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to selectively introduce an aryl group at the 5-position of the scaffold.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-bromo-4-fluorobenzonitrile derivative.
Workflow for Synthetic Diversification:
Caption: Synthetic diversification of the scaffold.
In Vitro Evaluation of CNS Drug Candidates
A crucial step in the drug discovery pipeline is the in vitro characterization of the synthesized compounds to assess their potential for CNS activity and to identify potential liabilities.
Protocol 2: G-Protein Coupled Receptor (GPCR) Activation Assay
Many CNS drugs target GPCRs.[10][11][12] This protocol describes a general cell-based assay to screen for GPCR activation using a commercially available reporter gene assay system.
Materials:
-
HEK293 cells stably expressing the GPCR of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element (e.g., CRE or SRE).
-
Synthesized compounds dissolved in DMSO.
-
Positive control agonist for the GPCR of interest.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay buffer (e.g., HBSS).
-
Reporter gene assay lysis and detection reagents.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the engineered HEK293 cells in a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds and the positive control agonist in assay buffer.
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the compound dilutions and the positive control to the respective wells and incubate for 4-6 hours at 37 °C.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Calculate the EC₅₀ values for the compounds that show agonistic activity. For antagonists, pre-incubate with the compound before adding a known concentration of the agonist.
Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay
Assessing the ability of a compound to cross the BBB is critical for CNS drug development.[13][14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate with a microfilter disc).
-
Porcine brain lipid extract.
-
Dodecane.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Synthesized compounds and control compounds with known BBB permeability (e.g., caffeine - high permeability, atenolol - low permeability).
-
UV-Vis plate reader or LC-MS/MS system.
Procedure:
-
Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane.
-
Add the solutions of the synthesized and control compounds to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS.
-
Place the donor plate on top of the acceptor plate and incubate for 4-16 hours at room temperature with gentle shaking.
-
After incubation, determine the concentration of the compounds in both the donor and acceptor plates using a UV-Vis plate reader or LC-MS/MS.
-
Calculate the permeability coefficient (Pe) for each compound.
Data Presentation: Physicochemical and Permeability Properties
| Compound ID | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | PAMPA-BBB Pe (10⁻⁶ cm/s) |
| Scaffold | 280.91 | 2.85 | 0 | 1 | - |
| Candidate 1 | 350.23 | 3.5 | 1 | 2 | 5.2 |
| Candidate 2 | 412.31 | 4.1 | 0 | 3 | 2.1 |
| Candidate 3 | 388.78 | 2.9 | 2 | 3 | 6.8 |
In Vivo Evaluation of CNS Drug Candidates
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in animal models of CNS disorders.
Protocol 4: Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze is a widely used behavioral test to screen for anxiolytic (anti-anxiety) effects of new compounds in rodents.[15][16][17][18][19]
Materials:
-
Elevated plus maze apparatus.
-
Male mice (e.g., C57BL/6).
-
Synthesized compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Positive control anxiolytic drug (e.g., diazepam).
-
Vehicle control.
-
Video tracking software.
Procedure:
-
Administer the synthesized compound, positive control, or vehicle to the mice (e.g., via intraperitoneal injection) 30 minutes before the test.
-
Place a mouse in the center of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes, recording its behavior with a video camera.
-
Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Experimental Workflow for CNS Drug Candidate Evaluation:
Caption: Workflow for CNS candidate evaluation.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and strategically valuable starting point for the development of novel CNS drug candidates. The ability to perform selective and sequential functionalization through well-established synthetic methodologies allows for the creation of large and diverse compound libraries. The protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, from initial in vitro screening for biological activity and BBB permeability to in vivo validation in relevant animal models. Future work should focus on exploring a wider range of chemical transformations on this scaffold and employing advanced screening technologies, such as high-content imaging and microelectrode array-based neuroactivity assays, to further elucidate the therapeutic potential of its derivatives.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. GPCRs in Neuroscience: Driving Advances in Drug Discovery - Celtarys [celtarys.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Editorial: New GPCR targets and modulators to treat CNS disorders [frontiersin.org]
- 13. Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. criver.com [criver.com]
- 16. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 17. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of the cyano group in 2,5-Dibromo-4-fluorobenzonitrile
An In-Depth Guide to the Strategic Functionalization of the Cyano Group in 2,5-Dibromo-4-fluorobenzonitrile
Introduction: Unlocking the Potential of a Versatile Scaffold
This compound is a highly functionalized aromatic building block that serves as a valuable starting material in the synthesis of complex molecules for pharmaceuticals and materials science. Its utility stems from the orthogonal reactivity of its substituents: the bromine atoms are amenable to cross-coupling reactions, the fluorine atom can modulate physicochemical properties, and the cyano group acts as a versatile linchpin for a variety of chemical transformations.
This guide provides a detailed exploration of three primary pathways for the functionalization of the cyano group, converting it into moieties with distinct chemical and biological significance: the carboxamide, the aminomethyl group, and the tetrazole ring. We will delve into the mechanistic rationale behind each transformation, provide robust, step-by-step protocols, and offer insights gleaned from practical application to ensure reliable and reproducible outcomes.
Part 1: Selective Hydrolysis to 2,5-Dibromo-4-fluorobenzamide
Scientific Rationale:
The conversion of a nitrile to a primary amide is a fundamental transformation that replaces the linear, electrophilic cyano group with a planar, hydrogen-bond-donating carboxamide. This modification can profoundly impact a molecule's conformational preferences, solubility, and ability to interact with biological targets. The hydrolysis can be catalyzed by either acid or base.[1] In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a weak nucleophile like water.[2] Careful control of reaction conditions, particularly temperature, is crucial to prevent over-hydrolysis to the corresponding carboxylic acid.[3]
The protocol below utilizes concentrated sulfuric acid, a common and effective reagent for this transformation, ensuring complete conversion while minimizing side reactions.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To convert this compound to 2,5-Dibromo-4-fluorobenzamide.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water (ice-cold)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Acid Addition: Place the flask in an ice bath to cool to 0°C. Slowly and carefully add concentrated sulfuric acid (5-10 volumes, e.g., 5-10 mL per gram of nitrile) with gentle stirring. The nitrile should dissolve completely.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a vigorously stirred beaker of crushed ice or ice-cold water. A white precipitate of the amide product should form.
-
Neutralization & Isolation: Carefully neutralize the acidic slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.
-
Drying & Purification: Dry the crude product under vacuum. If further purification is needed, the product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
Data Summary: Hydrolysis
| Parameter | Condition/Value | Rationale |
| Reagent | Conc. H₂SO₄ | Acts as both solvent and catalyst, protonating the nitrile for activation.[2] |
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic dissolution; room temperature provides sufficient energy for the reaction without promoting over-hydrolysis. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion of electron-poor aromatic nitriles. |
| Work-up | Quenching on ice | Safely dilutes the strong acid and precipitates the less soluble amide product. |
| Expected Yield | >90% | This is a high-yielding, generally clean transformation. |
Workflow Diagram: Nitrile Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile to the corresponding primary amide.
Part 2: Reduction to (2,5-Dibromo-4-fluorophenyl)methanamine
Scientific Rationale:
The reduction of a nitrile to a primary amine introduces a flexible aminomethyl linker, a critical pharmacophore in many drug molecules. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they can be hazardous on a larger scale and may lead to side reactions with other functional groups.[4][5] A safer and often more selective alternative is the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst.[6] This system generates a cobalt boride species in situ, which is believed to be the active catalytic agent.[7] The nitrile coordinates to the catalyst surface, activating it for reduction by sodium borohydride.[7][8] This method is performed under milder conditions and is generally tolerant of other functional groups, including aryl halides.
Experimental Protocol: Cobalt-Catalyzed Borohydride Reduction
Objective: To reduce this compound to (2,5-Dibromo-4-fluorophenyl)methanamine.
Materials:
-
This compound
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ammonium Hydroxide solution (conc.)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Catalyst & Substrate: To a round-bottom flask, add this compound (1.0 eq), Cobalt(II) Chloride Hexahydrate (0.2-0.5 eq), and methanol (20 volumes). Stir at room temperature until all solids are dissolved.
-
Reductant Addition: Cool the solution to 0°C in an ice bath. Add sodium borohydride (3.0-5.0 eq) portion-wise over 30-60 minutes. A black precipitate (cobalt boride) will form, and vigorous hydrogen evolution will be observed. Caution: Add NaBH₄ slowly to control the gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding concentrated ammonium hydroxide solution until the black precipitate dissolves and a clear blue solution is formed (formation of cobalt-ammonia complex).
-
Extraction: Add water to the mixture and extract the product with dichloromethane or ethyl acetate (3 x 20 volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or acid-base extraction if necessary.
Data Summary: Reduction
| Parameter | Condition/Value | Rationale |
| Reagent System | NaBH₄ / CoCl₂·6H₂O | A milder, safer alternative to LiAlH₄ that generates a cobalt boride catalyst in situ for efficient nitrile reduction.[6][8] |
| Solvent | Methanol / Ethanol | Protic solvent suitable for borohydride reductions. |
| Temperature | 0°C to Room Temp. | Controls initial vigorous reaction and allows for smooth reduction to completion. |
| Work-up | NH₄OH Quench | Decomposes excess borohydride and complexes with cobalt for easy removal from the organic product. |
| Expected Yield | 70-85% | Good yields are expected, though purification may be required to remove minor impurities. |
Workflow Diagram: Nitrile Reduction
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. reddit.com [reddit.com]
2,5-Dibromo-4-fluorobenzonitrile as a building block for advanced materials
An Application Guide to 2,5-Dibromo-4-fluorobenzonitrile: A Multifunctional Building Block for Advanced Materials
Introduction
In the pursuit of novel materials with tailored properties, the strategic design of molecular building blocks is paramount. Halogenated aromatic compounds, in particular, serve as exceptionally versatile platforms for constructing complex molecular architectures. Among these, this compound (CAS No: 1379326-67-6) has emerged as a key intermediate for researchers in materials science, organic electronics, and drug discovery.[1] Its unique arrangement of three distinct reactive centers—two carbon-bromine bonds, a carbon-fluorine bond, and a nitrile group—on a single benzene ring provides a powerful toolkit for controlled, stepwise synthesis.
This guide provides an in-depth exploration of this compound, moving beyond simple data to explain the causality behind its applications. We will delve into its reactivity, showcase its utility in the synthesis of advanced materials, and provide detailed, field-proven protocols for its use. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this potent building block in their innovation pipelines.
Section 1: Physicochemical Properties and Reactivity Profile
The utility of this compound stems directly from its chemical structure. The presence of multiple, electronically distinct halogen atoms allows for selective and sequential chemical modifications.
| Property | Value |
| CAS Number | 1379326-67-6 |
| Molecular Formula | C₇H₂Br₂FN |
| Molecular Weight | 278.90 g/mol |
| Appearance | Solid (Typical) |
| Storage | Sealed in dry, room temperature conditions[1] |
The Principle of Orthogonal Reactivity
The core concept enabling the sophisticated use of this molecule is orthogonal reactivity . The different carbon-halogen bonds exhibit distinct reactivities, which can be selectively addressed by choosing appropriate reaction conditions.
-
Carbon-Bromine (C-Br) Bonds: These are the most reactive sites for transition-metal-catalyzed cross-coupling reactions.[2] Palladium- or nickel-based catalysts readily facilitate reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations at these positions.[2][3][4] This allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds.
-
Carbon-Fluorine (C-F) Bond: The C-F bond is significantly stronger and less prone to oxidative addition with common palladium catalysts. However, its reactivity can be harnessed for nucleophilic aromatic substitution (SNAr) reactions, particularly because the electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack.[3]
-
Nitrile (–C≡N) Group: The cyano group is a highly versatile functional handle.[2] It is electrophilic at the carbon atom and can be transformed into a wide array of other functionalities, including primary amines (via reduction), carboxylic acids (via hydrolysis), and heterocycles like oxadiazoles.[2][3]
This differential reactivity allows a chemist to perform a sequence of transformations, building molecular complexity in a controlled and predictable manner.
Caption: Reactivity map of this compound.
Section 2: Applications in Advanced Material Synthesis
The unique reactivity profile of this compound makes it a valuable precursor for a range of high-performance materials.
Organic Electronics and Optoelectronics
In the field of organic electronics, precise control over molecular structure is essential for tuning the electronic and photophysical properties of materials used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
-
Property Tuning: The incorporation of fluorine atoms into organic semiconductor materials is a well-established strategy for lowering the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which can improve electron injection and transport as well as enhance oxidative stability.[5][6] The electron-withdrawing nitrile group further contributes to this effect.[7]
-
Synthesis of Conjugated Systems: this compound can be used in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. The dibromo functionality allows it to act as a monomer, linking with other aromatic units to build up the polymer backbone.
Medicinal Chemistry and Drug Discovery
Polyfunctional aromatic scaffolds are critical in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Scaffold Diversification: Starting from this compound, medicinal chemists can sequentially introduce different substituents at the bromine positions via cross-coupling, modify the fluorine position via SNAr, and convert the nitrile group into various bioisosteres. This modular approach accelerates the discovery of lead compounds.[3][4]
-
Bioactive Moieties: The fluorobenzonitrile motif itself is a key feature in numerous active pharmaceutical ingredients (APIs), where the fluorine atom can enhance metabolic stability and binding affinity.[6]
Section 3: Experimental Protocols
The following protocols are designed as robust starting points for methodology development. Researchers should optimize conditions for their specific substrates and desired outcomes.
General Laboratory Considerations:
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Purity: The success of these reactions is highly dependent on the purity of reagents and the quality of the catalyst.
Protocol 3.1: Selective Monofunctionalization via Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the selective substitution of a single bromine atom by coupling with an arylboronic acid. This protocol leverages the high reactivity of the C-Br bond while leaving the second C-Br and the C-F bonds intact for subsequent transformations.
Causality: The Suzuki-Miyaura reaction is chosen for its mild conditions, excellent functional group tolerance, and the commercial availability of a vast library of boronic acids. A phosphine-ligated palladium(0) species is used to initiate the catalytic cycle via oxidative addition into one of the C-Br bonds.[8]
Caption: A typical experimental workflow for cross-coupling.[9]
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%).
-
Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Through a septum, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the monofunctionalized product.
Protocol 3.2: Sonogashira Cross-Coupling
Objective: To install an alkyne moiety at a C-Br position, a common strategy for building rigid-rod type molecules for materials science or for creating a handle for click chemistry.
Causality: The Sonogashira reaction utilizes a dual catalytic system of palladium and copper(I).[10] The palladium complex activates the C-Br bond, while the copper(I) salt facilitates the coupling with the terminal alkyne. Triethylamine (Et₃N) is typically used as both the base and a solvent.[8]
Caption: Generalized catalytic cycle for Suzuki coupling.[8]
Step-by-Step Methodology:
-
To a dry, degassed Schlenk flask, add this compound (1.0 equiv.).
-
Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv., 2 mol%), and Copper(I) iodide (CuI) (0.04 equiv., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add degassed anhydrous triethylamine (Et₃N) and another co-solvent like THF if needed.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe while stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until TLC or GC-MS analysis indicates the consumption of the starting material (typically 2-8 hours).
-
Once complete, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material using flash column chromatography.
References
- 1. 1379326-67-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1379326-67-6 | Benchchem [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. ossila.com [ossila.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
preventing palladium black formation in reactions with 2,5-Dibromo-4-fluorobenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Palladium Black Formation with 2,5-Dibromo-4-fluorobenzonitrile
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth guidance and troubleshooting strategies, particularly focusing on the challenge of palladium black formation when using substrates like this compound. As Senior Application Scientists, we understand that reaction failure is not just about yield but about understanding the underlying catalyst and substrate behavior. This guide is structured to provide not just protocols, but the causal logic behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding catalyst instability.
Q1: What is palladium black, and why is its formation a problem?
A1: Palladium black is a finely divided, high-surface-area form of elemental palladium metal. In the context of cross-coupling reactions, it signifies the agglomeration and precipitation of the active Pd(0) catalyst from the solution.[1] This is a critical issue because the catalytic cycle relies on soluble, molecular palladium complexes to interact with the substrates. Once palladium black forms, the catalyst is effectively removed from the reaction mixture, leading to a dramatic drop in or complete cessation of catalytic activity and resulting in low to no product yield.[1][2]
Q2: I observed a black precipitate forming in my reaction with this compound. What are the most likely immediate causes?
A2: The formation of palladium black indicates that your catalytically active Pd(0) species is unstable under the reaction conditions.[3] The most common immediate culprits are:
-
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace oxygen. This can destabilize the complex and lead to precipitation.[1][3] Thoroughly degassing all solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial.[2][4]
-
Insufficient Ligand Stabilization: The ligand's primary role is to stabilize the Pd(0) center, preventing it from aggregating.[5][6] If the ligand concentration is too low, or if the chosen ligand is not robust enough for the specific reaction conditions (e.g., high temperature), the palladium will precipitate.[1]
-
High Temperature: While heat can increase reaction rates, excessively high temperatures can also accelerate catalyst decomposition pathways, leading to the formation of palladium black.[1]
-
Inefficient Pre-catalyst Activation: Many reactions start with a more stable Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. If this reduction is slow, inefficient, or generates side products, it can disrupt the catalytic cycle and lead to catalyst decomposition.[7]
Q3: Does the substrate, this compound, have specific properties that might encourage palladium black formation?
A3: Yes, the structure of this compound can influence catalyst stability.
-
Multiple Reaction Sites: The presence of two bromine atoms offers two sites for oxidative addition. While selective coupling is possible, complex equilibria and potential side reactions can occur, which may destabilize the catalyst over time.
-
Electronic Effects: The electron-withdrawing nature of the nitrile (-CN) and fluorine (-F) groups can impact the electronic properties of the palladium center during the catalytic cycle. This can affect the rates of key steps like oxidative addition and reductive elimination, and potentially open pathways for catalyst decomposition if the cycle is not efficient.[8]
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This guide provides a systematic approach to diagnosing and solving the issue of palladium black formation.
Issue: Black Precipitate Observed, Reaction Stalled
Step 1: Diagnose the Timing of Formation
The point at which palladium black appears offers critical clues.
-
Formation upon heating or immediately after adding all reagents: This often points to a fundamental instability in the initial reaction setup. The primary suspects are poor inerting technique, an inappropriate ligand-to-metal ratio, or a reaction temperature that is too high for the chosen catalyst system.
-
Formation after a period of successful conversion: This suggests a slower decomposition pathway. The catalyst may be slowly degrading over time due to substrate or product inhibition, gradual oxidation, or ligand degradation.
Step 2: Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the issue.
Caption: Troubleshooting workflow for palladium black formation.
Protocol 1: Enhancing Catalyst Stability with Ligand Selection
The choice of ligand is the most powerful tool to prevent palladium black formation. Sterically bulky, electron-rich phosphine ligands are essential for stabilizing the monoligated Pd(0) species that enters the catalytic cycle, preventing the aggregation that leads to palladium black.[5][9]
Underlying Principle: Bulky ligands create a protective "pocket" around the palladium atom. This steric hindrance physically prevents multiple palladium atoms from getting close enough to each other to aggregate. Electron-donating properties also stabilize the electron-deficient metal center.[5][10]
Recommended Ligands for Challenging Substrates:
| Ligand Name | Type | Key Features |
| XPhos | Biarylphosphine | Very bulky, electron-rich. Excellent for stabilizing Pd(0) and promoting oxidative addition of challenging substrates. |
| SPhos | Biarylphosphine | Similar to XPhos, offers high stability and activity. A good alternative to screen. |
| RuPhos | Biarylphosphine | Provides a different steric and electronic profile; effective in many systems where other ligands fail. |
| t-Bu₃P | Trialkylphosphine | Extremely electron-rich and sterically demanding, though can be more air-sensitive. |
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid coupling partner (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst/Ligand Addition: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the chosen phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). A Ligand:Pd ratio of 2:1 to 4:1 is a good starting point.
-
Solvent Addition: Evacuate and backfill the tube with Argon or Nitrogen three times. Add the degassed solvent (e.g., Dioxane or Toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitoring: Observe the reaction mixture. A stable, homogeneous solution (typically light yellow to dark brown) indicates a healthy catalyst. The formation of a black precipitate indicates decomposition.
Protocol 2: The Importance of a Rigorous Inert Atmosphere
Oxygen is a poison to the active Pd(0) catalyst. Ensuring its complete removal is non-negotiable.
Underlying Principle: Pd(0) can be easily oxidized by O₂ to form inactive Pd(II) oxides or other species. This not only removes the catalyst from the cycle but the resulting unstable species can readily decompose and aggregate into palladium black.[1][11]
Experimental Protocol (Solvent Degassing):
-
Freeze-Pump-Thaw (Recommended for highest purity):
-
Place the solvent in a robust Schlenk flask sealed with a stopcock.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock and thaw the solvent in a water bath. You may see gas bubbles evolve from the liquid.
-
Repeat this entire cycle at least three times to ensure all dissolved gases are removed.
-
Finally, backfill the flask with an inert gas (Argon or Nitrogen).
-
-
Sparging (A good alternative):
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent vigorously for 30-60 minutes. This displaces dissolved oxygen.
-
The Catalytic Cycle vs. Catalyst Decomposition
The following diagram illustrates the desired productive cycle versus the off-cycle pathway leading to catalyst deactivation.
Caption: Desired catalytic cycle versus the off-cycle decomposition pathway.
Part 3: Best Practices for Prevention
-
Use Modern Pre-catalysts: Instead of older sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in situ reduction and ligand association, consider using modern, well-defined pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These generate the active L-Pd(0) species cleanly and efficiently, minimizing side reactions that can lead to decomposition.[12]
-
Control Reaction Concentration: Very dilute or very concentrated reactions can sometimes negatively affect catalyst stability. A typical starting point is around 0.1-0.2 M with respect to the limiting reagent.
-
Optimize the Base: The choice of base can be critical. While strong bases are often needed for transmetalation, they can also promote side reactions or ligand degradation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can identify one that is effective for the coupling but gentler on the catalyst system.
-
Incremental Temperature Increase: Instead of immediately heating to a high temperature (e.g., 110 °C), start the reaction at a lower temperature (e.g., 70-80 °C) and monitor for conversion. Only increase the temperature if the reaction is clean but slow. This minimizes the thermal stress on the catalyst.
By systematically addressing these factors—ligand choice, atmospheric control, temperature, and catalyst source—researchers can significantly improve the stability of their palladium catalysts, prevent the formation of palladium black, and achieve reliable, high-yielding cross-coupling reactions even with challenging substrates like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Substituted Benzonitriles
Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, with a focus on byproduct formation and mitigation. Our goal is to equip you with the expertise to diagnose and resolve synthetic challenges, ensuring the integrity and purity of your target molecules.
I. Frequently Asked Questions (FAQs) about Benzonitrile Synthesis Byproducts
Q1: What are the most common classes of byproducts I should expect when synthesizing substituted benzonitriles?
A1: Byproduct formation is highly dependent on the chosen synthetic route. However, some common classes of impurities you may encounter across different methods include:
-
Starting Material Carryover: Incomplete conversion is a frequent issue, leading to the presence of unreacted aryl halides, anilines, or benzamides in your crude product.
-
Isomeric Products: In cases of electrophilic aromatic substitution on an already substituted ring, the formation of positional isomers can occur.[1]
-
Hydrolysis Products: The nitrile group can be sensitive to both acidic and basic conditions, particularly at elevated temperatures, leading to hydrolysis to the corresponding benzamide or benzoic acid.
-
Solvent-Related Impurities: Residual solvents from the reaction or purification steps are common.[1]
Q2: How can I best identify the byproducts in my reaction mixture?
A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) is a robust technique for routine purity checks and quantification of known impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile byproducts.[1]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information. For definitive structure elucidation of unknown impurities, hyphenated techniques like LC-MS or LC-NMR are invaluable.[2][3]
II. Troubleshooting Guide: Byproducts in Common Benzonitrile Syntheses
This section provides a detailed breakdown of common synthetic methods, their associated byproducts, and targeted troubleshooting strategies.
A. The Sandmeyer Reaction: Cyanation of Aryl Diazonium Salts
The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring, starting from an aryl amine.[4][5]
Q: I am observing significant phenol and biaryl byproduct formation in my Sandmeyer reaction. What is causing this and how can I prevent it?
A: This is a classic issue in Sandmeyer reactions, stemming from the instability of the diazonium salt intermediate.
-
Causality:
-
Phenol Formation: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[6] This decomposition allows for the reaction of the resulting aryl cation with water to form phenols.[6]
-
Biaryl Formation: The mechanism of the Sandmeyer reaction involves an aryl radical intermediate.[4][5] The coupling of two of these radicals leads to the formation of biaryl compounds.[6]
-
-
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt) must be performed at 0-5°C in an ice-salt bath to minimize decomposition.[7] The subsequent cyanation reaction with cuprous cyanide should also be initiated at low temperatures.
-
Immediate Use of Diazonium Salt: The prepared diazonium salt solution should be kept cold and used without delay to prevent degradation.[7]
-
Control of Acidity: Ensure the reaction medium is sufficiently acidic during diazotization to prevent premature decomposition of nitrous acid and unwanted side reactions.
-
Diagram: Troubleshooting Workflow for the Sandmeyer Reaction
Caption: Troubleshooting logic for Sandmeyer reaction byproducts.
B. Rosenmund-von Braun Reaction: Cyanation of Aryl Halides
This reaction involves the direct cyanation of an aryl halide with copper(I) cyanide, typically at high temperatures.[8][9][10]
Q: My Rosenmund-von Braun reaction is giving a low yield and the workup is difficult. Are there common byproducts I should be looking for?
A: The high temperatures and stoichiometric copper cyanide required for the classical Rosenmund-von Braun reaction can lead to several issues.
-
Causality:
-
Hydrolysis: The harsh reaction conditions (high temperatures in polar aprotic solvents like DMF or pyridine) can lead to the hydrolysis of the product nitrile to the corresponding benzamide or benzoic acid, especially if trace amounts of water are present.[8]
-
Formation of Copper Complexes: The product benzonitrile can form stable complexes with copper salts, making isolation and purification challenging.[7]
-
Incomplete Reaction: Aryl chlorides are generally less reactive than aryl bromides or iodides, and may require very high temperatures, potentially leading to thermal decomposition of starting materials and products.
-
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize hydrolysis.
-
Workup Procedure: To break up copper-nitrile complexes, the reaction mixture can be treated with a solution of sodium cyanide or aqueous ammonia during workup.[7]
-
Modern Modifications: Consider using a modified, milder protocol. For example, the use of L-proline as an additive has been shown to promote the reaction at lower temperatures (80-120°C).
-
C. Palladium-Catalyzed Cyanation of Aryl Halides
This is a powerful and generally milder alternative to the Rosenmund-von Braun reaction.[11][12]
Q: I am experiencing catalyst deactivation and low yields in my palladium-catalyzed cyanation. What are the likely causes and solutions?
A: Catalyst deactivation is a common problem in these reactions, often caused by the cyanide source itself.
-
Causality:
-
Catalyst Poisoning: Cyanide ions have a high binding affinity for palladium, which can lead to the formation of inactive palladium-cyanide complexes, thus inhibiting the catalytic cycle.[13][14]
-
Homocoupling: Reductive elimination from a bis-aryl palladium intermediate can lead to the formation of biaryl byproducts.
-
-
Troubleshooting Protocol:
-
Choice of Cyanide Source: Use a cyanide source with low solubility, such as zinc cyanide (Zn(CN)₂), to maintain a low concentration of free cyanide in the solution.[15] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another effective and less toxic alternative.[12][15]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can facilitate the reductive elimination step and improve catalyst turnover.
-
Additives: The addition of zinc formate dihydrate has been shown to reactivate the palladium catalyst, potentially by preventing irreversible cyanide binding.[16]
-
Diagram: Palladium-Catalyzed Cyanation Cycle and Byproduct Formation
Caption: Catalytic cycle and common catalyst poisoning pathway.
D. Dehydration of Benzamides
This method prepares benzonitriles by removing a molecule of water from the corresponding primary benzamide.[17][18]
Q: My dehydration of a primary benzamide is incomplete, and I am observing charring at high temperatures. How can I improve this reaction?
A: Incomplete reaction and decomposition are common issues, often related to the choice and amount of dehydrating agent and the reaction temperature.
-
Causality:
-
Insufficient Dehydration: The chosen dehydrating agent may not be potent enough, or an insufficient stoichiometric amount was used.[7]
-
Thermal Decomposition: Strong heating, especially with aggressive dehydrating agents like P₂O₅, can lead to charring and the formation of complex, often polymeric, byproducts.
-
Reagent-Specific Byproducts: With thionyl chloride (SOCl₂), incomplete reaction can leave behind intermediates that hydrolyze back to the amide during workup. With acetic anhydride, N-acetylbenzamide can be a potential byproduct.
-
-
Troubleshooting Protocol:
-
Choice of Dehydrating Agent: A variety of dehydrating agents can be used, including thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and acetic anhydride.[18][19] The optimal choice depends on the substrate's sensitivity. Milder, more modern reagents like sulfur trioxide-amine adducts can also be effective.[20]
-
Temperature Control: If using a strong dehydrating agent, try performing the reaction at a lower temperature for a longer duration.[7] Uniform heating is crucial to prevent localized overheating.
-
Reaction Monitoring: Use TLC or GC to monitor the disappearance of the starting amide to determine the optimal reaction time and prevent unnecessary heating.[7]
-
III. Purification Strategies
Q: What is the best general strategy for purifying my crude substituted benzonitrile?
A: The purification strategy depends on the physical properties of your product and the nature of the byproducts.
| Purification Method | When to Use | Key Considerations |
| Distillation | For liquid benzonitriles with boiling points significantly different from impurities. | Can be performed under reduced pressure for high-boiling compounds to prevent thermal decomposition.[21] |
| Recrystallization | For solid benzonitriles. | Requires finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. |
| Column Chromatography | Versatile method for both solid and liquid products, especially for separating closely related isomers. | Requires careful selection of the stationary phase (e.g., silica gel) and mobile phase (eluent).[21] |
| Aqueous Wash | To remove acidic (e.g., benzoic acid) or basic (e.g., aniline) impurities. | A dilute solution of sodium bicarbonate can remove acidic byproducts, while dilute hydrochloric acid can remove basic byproducts.[21] |
IV. References
-
Troubleshooting low yield in Benzonitrile synthesis - Benchchem. 7
-
Technical Support Center: Analytical Methods for Detecting Impurities in 4,4'-Methylenedibenzonitrile - Benchchem. 1
-
How can I purify impure benzonitrile? - ResearchGate. 21
-
troubleshooting low yield in 2-Hydroxybenzonitrile synthesis - Benchchem. 22
-
Common side reactions in Sandmeyer and azo coupling reactions - Benchchem. 6
-
Sandmeyer reaction - Wikipedia. 4
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. 11
-
Dehydration of Amides - YouTube. 19
-
HPLC Methods for analysis of Benzonitrile - HELIX Chromatography. 23
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. 12
-
Sandmeyer Reaction Mechanism - BYJU'S. 24
-
Rosenmund–von Braun reaction - Wikipedia. 8
-
US5817827A - Method for the dehydration of amides to nitriles - Google Patents. 20
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. 16
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. 13
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF - ResearchGate. 14
-
Video: Preparation of Nitriles - JoVE. 17
-
Sandmeyer reaction - L.S.College, Muzaffarpur. 5
-
20.7: Chemistry of Nitriles. 18
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--
-
L-Proline-Promoted Rosenmund–von Braun Reaction. --INVALID-LINK--
-
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. 2
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. 3
-
Rosenmund-von Braun Reaction - Organic Chemistry Portal. 9
-
Rosenmund-von Braun Reaction - SynArchive. 10
-
- Benchchem. 15
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 17. Video: Preparation of Nitriles [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. helixchrom.com [helixchrom.com]
- 24. byjus.com [byjus.com]
Technical Support Center: Navigating the Challenges of Selective Functionalization of 2,5-Dibromo-4-fluorobenzonitrile
Welcome to the dedicated technical support resource for the selective functionalization of 2,5-Dibromo-4-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet challenging, building block in their synthetic endeavors. Here, we dissect the nuanced reactivity of this polyhalogenated aromatic nitrile and provide practical, field-tested solutions to common experimental hurdles. Our approach is rooted in a deep understanding of mechanistic principles to empower you to not just follow protocols, but to troubleshoot and optimize with confidence.
Understanding the Reactivity Landscape of this compound
The key to selectively functionalizing this compound lies in understanding the interplay of electronic and steric effects imparted by its substituents. The aromatic ring is decorated with two bromine atoms at positions 2 and 5, a fluorine atom at position 4, and a cyano group at position 1. These groups create a unique electronic and steric environment that dictates the regioselectivity of various transformations.
Electronic Effects: The fluorine and cyano groups are strongly electron-withdrawing, which generally enhances the reactivity of the aryl halides towards oxidative addition in palladium-catalyzed cross-coupling reactions. The two bromine atoms are in distinct electronic environments. The C-Br bond at the 2-position is ortho to the strongly electron-withdrawing cyano group, making it more electron-deficient and, in principle, more susceptible to oxidative addition.
Steric Effects: The C-Br bond at the 2-position is flanked by the cyano group, creating some steric hindrance. Conversely, the C-Br bond at the 5-position is less sterically encumbered. The fluorine atom, while strongly electron-withdrawing, has a relatively small atomic radius and exerts minimal steric influence.
Reactivity Hierarchy: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl > F. The C-F bond is typically unreactive under standard cross-coupling conditions due to its high bond dissociation energy, making it an excellent spectator group for initial functionalization at the C-Br positions. Between the two C-Br bonds, the electronic activation at C-2 often dominates, but this can be modulated by the choice of catalyst, ligand, and reaction conditions, where steric factors can play a deciding role.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered during the selective functionalization of this compound.
FAQ 1: Suzuki-Miyaura Cross-Coupling
Q: I am attempting a mono-Suzuki-Miyaura coupling on this compound and I'm getting a mixture of mono-substituted products at both the C-2 and C-5 positions, along with some di-substituted product. How can I improve the regioselectivity for the C-2 position?
A: Achieving high regioselectivity in the mono-arylation of this compound is a common challenge. The electronic activation at the C-2 position by the adjacent cyano group often makes it the more reactive site. However, the steric hindrance at this position can sometimes favor reaction at the less hindered C-5 position. To favor substitution at the C-2 position, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote oxidative addition at the more sterically accessible C-5 position to a lesser extent, thereby favoring the electronically activated C-2 position. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.
-
Control of Stoichiometry: Use a slight excess of this compound relative to the boronic acid (e.g., 1.2 to 1.5 equivalents). This will favor mono-substitution and minimize the formation of the di-substituted product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically preferred product, which is typically the C-2 substituted isomer due to electronic activation.
-
Slow Addition: The slow addition of the boronic acid to the reaction mixture can help maintain a low concentration of the nucleophile, further disfavoring di-substitution.
Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Action |
| Mixture of C-2 and C-5 mono-adducts | - Competing electronic and steric effects.- Insufficiently discriminating catalyst system. | - Screen bulky biarylphosphine ligands (e.g., XPhos, SPhos).- Lower the reaction temperature in 10 °C increments. |
| Formation of di-substituted product | - Excess boronic acid.- High reaction temperature or prolonged reaction time. | - Use a stoichiometric excess of the dibromide.- Employ slow addition of the boronic acid. |
| Low or no conversion | - Inactive catalyst.- Unsuitable base or solvent. | - Use a pre-catalyst (e.g., XPhos Pd G3).- Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄).- Ensure anhydrous and degassed solvents. |
FAQ 2: Buchwald-Hartwig Amination
Q: I am trying to perform a selective mono-amination at the C-2 position of this compound, but I am observing significant amounts of the C-5 aminated product. What conditions favor C-2 selectivity?
A: Similar to the Suzuki-Miyaura coupling, achieving high C-2 selectivity in the Buchwald-Hartwig amination requires careful optimization. The C-2 position is electronically favored for oxidative addition. To enhance this intrinsic preference, the following should be considered:
-
Catalyst System: Modern palladium pre-catalysts paired with bulky biarylphosphine ligands are highly effective. For instance, the use of a G3 or G4 pre-catalyst with a ligand like BrettPhos or RuPhos can provide excellent results.[1]
-
Base Selection: The choice of base is critical and depends on the pKa of the amine. For primary aliphatic amines and anilines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often used. For more sensitive substrates, a weaker base such as cesium carbonate (Cs₂CO₃) may be beneficial.
-
Solvent: Aprotic polar solvents like toluene or dioxane are standard. The choice of solvent can sometimes influence the selectivity, and screening may be necessary.
Workflow for Optimizing Regioselective Buchwald-Hartwig Amination
Caption: Optimization workflow for C-2 selective amination.
FAQ 3: Ortho-Lithiation Strategies
Q: Can I use directed ortho-lithiation to selectively functionalize the position next to the fluorine atom (C-3)?
A: Directed ortho-lithiation (DoM) is a powerful tool for regioselective functionalization, where a directing metalating group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position.[2][3] In the case of this compound, the fluorine atom can act as a weak directing group. However, several challenges exist:
-
Competing Halogen-Metal Exchange: Organolithium reagents can undergo halogen-metal exchange with aryl bromides, which is often faster than deprotonation. This would lead to lithiation at the C-2 or C-5 positions, not C-3.
-
Acidity of C-H Bonds: The electron-withdrawing nature of the cyano and fluoro groups will increase the acidity of all C-H protons on the ring, but the C-3 proton is the most likely candidate for deprotonation due to the directing effect of the fluorine.
-
Choice of Base: To favor deprotonation over halogen-metal exchange, a sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) is recommended over alkyllithiums like n-butyllithium.
Proposed Protocol for C-3 Lithiation
-
Preparation: To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.1 equivalents) in THF dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or silyl chloride) and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with standard extraction and purification.
It is crucial to perform small-scale test reactions to determine the feasibility and selectivity of this approach, as halogen-metal exchange remains a significant potential side reaction.
Detailed Experimental Protocols
The following protocols serve as a robust starting point for the selective functionalization of this compound.
Protocol 1: C-2 Selective Suzuki-Miyaura Coupling
Objective: To achieve selective mono-arylation at the C-2 position.
Materials:
-
This compound
-
Arylboronic acid
-
XPhos Pd G3 (Palladium pre-catalyst)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 mmol), arylboronic acid (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C-5 Selective Sonogashira Coupling
Objective: To achieve selective mono-alkynylation at the less sterically hindered C-5 position.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
THF, anhydrous and degassed
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed THF (10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Pathways
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura cross-coupling.
References
Technical Support Center: Synthesis and Derivatization of 2,5-Dibromo-4-fluorobenzonitrile
Welcome to the technical support center for the synthesis and functionalization of 2,5-Dibromo-4-fluorobenzonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic campaigns. Fluorinated aromatic compounds are critical components in modern pharmaceuticals and agrochemicals, offering enhanced metabolic stability and binding affinity.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve yields and overcome common synthetic challenges.
Part 1: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] However, the reaction can be sensitive to conditions, especially with electron-deficient substrates. This section addresses common issues encountered during the synthesis of the core this compound molecule.
Frequently Asked Questions (FAQs): Core Synthesis
Q1: What is the best starting material for this synthesis? A: The most common and cost-effective starting material is 4-amino-2-fluorobenzonitrile. The synthesis proceeds via diazotization of the amino group, followed by a copper-catalyzed dibromination.
Q2: Why is temperature control so critical during diazotization? A: Aryl diazonium salts are notoriously unstable at elevated temperatures. Maintaining a temperature between 0-5 °C is crucial to prevent decomposition of the diazonium salt, which would lead to the formation of phenolic byproducts and a significant reduction in yield.[4]
Q3: Can I use NaNO₂ as a solid, or must it be in an aqueous solution? A: It is highly recommended to add the sodium nitrite (NaNO₂) as a pre-chilled aqueous solution. Adding it as a solid can lead to localized "hot spots" where the exothermic reaction can cause the temperature to rise uncontrollably, leading to diazonium salt decomposition and the potential for runaway reactions.
Q4: What is the role of the copper(I) bromide (CuBr) catalyst? A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The Cu(I) salt acts as a catalyst, facilitating a single-electron transfer to the diazonium salt. This initiates the loss of dinitrogen gas (N₂) and the formation of an aryl radical, which then reacts with the bromide from the copper species to form the aryl bromide.[3]
Troubleshooting Guide: Core Synthesis
Problem 1: Low yield or incomplete conversion during the Sandmeyer reaction.
-
Possible Cause A: Incomplete Diazotization.
-
Solution: Ensure the 4-amino-2-fluorobenzonitrile is fully dissolved in the acidic medium (e.g., HBr/H₂O) before cooling and adding NaNO₂. Test for the presence of nitrous acid at the end of the addition using potassium iodide-starch paper (should turn blue-black). If the test is negative, it indicates insufficient NaNO₂, and a small additional amount may be required.
-
-
Possible Cause B: Premature Decomposition of Diazonium Salt.
-
Solution: Strictly maintain the reaction temperature between 0-5 °C throughout the NaNO₂ addition and the subsequent waiting period. Ensure the diazonium salt solution is added slowly to the hot CuBr solution to control the effervescence of N₂ gas.
-
-
Possible Cause C: Impure Reagents.
-
Solution: Use freshly purchased or purified starting materials. Sodium nitrite can degrade over time. Ensure the CuBr is of high purity; older batches may be oxidized to Cu(II), which is less effective.
-
Problem 2: Formation of a dark, tar-like substance in the reaction mixture.
-
Possible Cause: Side reactions, including phenol formation and polymerization.
-
Solution: This is often a result of the diazonium salt reacting with water or coupling with itself. Ensure a sufficiently acidic environment to suppress phenol formation. The slow, controlled addition of the diazonium salt to the copper catalyst solution is critical to ensure the desired reaction pathway is favored over side reactions.
-
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: Troubleshooting workflow for the Sandmeyer synthesis.
Optimized Protocol: Synthesis of this compound
This protocol is designed to be self-validating by including checkpoints for reaction monitoring.
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-amino-2-fluorobenzonitrile (1.0 eq).
-
Add a 48% aqueous solution of hydrobromic acid (HBr, 4.0 eq). Stir until all solids dissolve.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in cold deionized water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. Check for a slight excess of nitrous acid with KI-starch paper.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 2.2 eq) in 48% HBr (2.0 eq). Heat this solution to 70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of N₂ gas will occur. Control the addition rate to maintain a steady, non-violent effervescence.
-
After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with 1M NaOH, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[5]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C (Diazotization), 70-80 °C (Sandmeyer) | Prevents diazonium salt decomposition; drives reaction to completion. |
| Stoichiometry | Excess HBr and CuBr | Ensures complete conversion and minimizes side reactions. |
| Addition Rate | Slow and controlled | Manages exotherm and gas evolution for safety and yield. |
| Purity Check | TLC or GC-MS of crude product | Confirms reaction success before large-scale purification. |
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
This compound is an excellent substrate for creating molecular diversity. The two bromine atoms have different electronic and steric environments, allowing for potential regioselective functionalization in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6]
Caption: Logic of regioselective functionalization.
Frequently Asked Questions (FAQs): Derivatization
Q1: Which bromine is more reactive in a typical Pd-catalyzed cross-coupling reaction? A: The bromine at the C5 position is generally more reactive. The C2-bromine is ortho to the electron-withdrawing nitrile group and is more sterically hindered, which can slow the rate of oxidative addition to the palladium catalyst. This differential reactivity can be exploited for selective monosubstitution at C5 under carefully controlled conditions.[6]
Q2: What are the best general conditions for a Suzuki coupling with this substrate? A: A typical Suzuki-Miyaura coupling involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or DME.[7][8] The choice of ligand is crucial for achieving high yields, especially with sterically hindered or electron-deficient substrates.
Q3: Can the nitrile group interfere with the cross-coupling reaction? A: The nitrile group is generally stable under most cross-coupling conditions. However, it is an electron-withdrawing group, which activates the aryl halide towards oxidative addition but can also influence ligand coordination. Some catalyst systems may show reduced activity, so catalyst and ligand screening is often necessary.
Troubleshooting Guide: Derivatization
Problem 1: Low or no conversion in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
-
Possible Cause A: Inactive Catalyst.
-
Solution: Ensure the palladium catalyst is active. Pd(0) catalysts can be sensitive to air. Use fresh catalyst or a pre-catalyst that is activated in situ. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst to remove oxygen, which can deactivate the catalyst.
-
-
Possible Cause B: Inappropriate Base or Ligand.
-
Solution: The choice of base and ligand is critical. For Suzuki couplings, a weaker base like K₂CO₃ might be sufficient, while Buchwald-Hartwig aminations often require a stronger, non-nucleophilic base like NaOtBu or K₃PO₄.[9][10] The ligand must be appropriate for the specific transformation; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.
-
Problem 2: Significant formation of homocoupled byproducts.
-
Possible Cause A: (Suzuki) Boronic Acid Homocoupling.
-
Solution: This is often caused by the presence of oxygen. Ensure rigorous degassing of all solvents and the reaction vessel. Running the reaction under a strict inert atmosphere is essential.
-
-
Possible Cause B: (Sonogashira) Alkyne Homocoupling (Glaser coupling).
-
Solution: Sonogashira reactions are notorious for this side reaction, which is copper-mediated and oxygen-dependent.[11] Minimize the amount of copper co-catalyst (if used) and ensure the reaction is strictly anaerobic. Copper-free Sonogashira protocols can also be employed to avoid this issue entirely.[12]
-
Problem 3: Debromination of the starting material or product.
-
Possible Cause: Hydrodebromination Side Reaction.
-
Solution: This can occur in the presence of a palladium catalyst and a hydrogen source (e.g., trace water, amine, or solvent). Ensure anhydrous conditions if possible. Sometimes, lowering the reaction temperature or changing the ligand can suppress this pathway.
-
Example Protocol: Regioselective Suzuki-Miyaura Coupling at C5
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive pressure of Argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to isolate the 5-aryl-2-bromo-4-fluorobenzonitrile derivative.
-
| Catalyst System | Base | Typical Yield (C5-monoarylation) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 75-90% | [13] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 80-95% | [7] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | >90% | [8] |
References
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. kaibangchem.com [kaibangchem.com]
- 6. This compound | 1379326-67-6 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Benzonitrile Synthesis & Purification
Welcome to the technical support center for benzonitrile synthesis and purification. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of producing high-purity benzonitrile. Our focus today is on a particularly persistent and problematic impurity: isonitriles.
This guide is structured to provide not only solutions but also a deep understanding of the underlying chemistry. We will explore the "why" behind the formation of isonitrile impurities and the "how" of their effective removal.
Part 1: Frequently Asked Questions (FAQs) - The Isonitrile Problem
Q1: I've detected a significant isonitrile impurity in my benzonitrile product. What are the most common synthetic routes that lead to this issue?
A1: Isonitrile formation is a common side reaction in several popular benzonitrile synthesis methods, primarily those involving nucleophilic cyanide sources. The two most frequent culprits are:
-
Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with a copper(I) cyanide (CuCN) salt. While effective for nitrile synthesis, the cyanide ion (CN⁻) is an ambident nucleophile. This means it can attack the electrophilic carbon of the aryl halide with either the carbon or the nitrogen atom. Attack via the nitrogen atom leads to the formation of the isonitrile isomer. The high temperatures often required for this reaction can further promote isonitrile formation.
-
Dehydration of Benzamide: The dehydration of benzamide using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can also produce isonitrile impurities, although typically in smaller amounts compared to the Rosenmund-von Braun reaction. Incomplete dehydration or side reactions can lead to the formation of species that rearrange to isonitriles.
Q2: Why are isonitrile impurities so problematic for my downstream applications?
A2: Isonitriles, also known as isocyanides, are highly reactive and possess a distinctly unpleasant odor. Their presence, even in trace amounts, can have several detrimental effects:
-
Catalyst Poisoning: The lone pair of electrons on the isonitrile carbon can strongly coordinate to and deactivate transition metal catalysts (e.g., Palladium, Rhodium, Nickel) that are commonly used in subsequent cross-coupling reactions or hydrogenations.
-
Undesired Side Reactions: Isonitriles can participate in a variety of unwanted side reactions, leading to complex and difficult-to-separate byproducts in your downstream processes.
-
Toxicity and Odor: Many isonitriles are toxic and have a strong, foul odor, which can be a significant safety and handling concern in a laboratory or manufacturing setting.
Q3: What is the general mechanism behind isonitrile formation during the Rosenmund-von Braun reaction?
A3: As mentioned, the cyanide ion (CN⁻) is an ambident nucleophile. In the context of the Rosenmund-von Braun reaction, the coordination of the cyanide ion to the copper(I) center plays a crucial role. The reaction proceeds through an oxidative addition of the aryl halide to the Cu(I)CN complex, followed by reductive elimination. The regioselectivity of the attack (C-attack vs. N-attack) is influenced by several factors:
-
Solvent: Polar, aprotic solvents like DMF or NMP can stabilize the transition state leading to nitrile formation.
-
Temperature: Higher reaction temperatures can provide the activation energy needed for the less favorable N-attack, increasing isonitrile formation.
-
Counter-ion: The nature of the cation associated with the cyanide can influence the nucleophilicity of the carbon and nitrogen atoms.
Below is a simplified diagram illustrating the competing pathways:
Caption: Competing reaction pathways in the Rosenmund-von Braun synthesis.
Part 2: Troubleshooting Guide - Isonitrile Removal Protocols
This section provides detailed, step-by-step protocols for removing isonitrile impurities from your crude benzonitrile product. The choice of method will depend on the scale of your reaction and the level of purity required.
Method 1: Acid-Catalyzed Hydrolysis (Girard's 'P' Reagent Approach)
This is a classic and highly effective method that selectively hydrolyzes isonitriles to the corresponding formamides, which are then easily removed by extraction.
Principle: Isonitriles are susceptible to acid-catalyzed hydrolysis, while nitriles are much more stable under these conditions. Girard's 'P' reagent (1-(carboxymethyl)pyridinium chloride hydrazide) is often used, but simpler acid treatments are also effective.
-
Dissolution: Dissolve the crude benzonitrile in a water-immiscible organic solvent like diethyl ether or toluene.
-
Acidification: Add a 1 M solution of hydrochloric acid (HCl) to the organic solution. The volume of the acid solution should be approximately one-third of the organic phase volume.
-
Stirring: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the purified benzonitrile.
-
| Parameter | Value |
| Starting Isonitrile Conc. | ~5% (by GC) |
| Final Isonitrile Conc. | <0.1% (by GC) |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
Method 2: Complexation with Silver Nitrate (AgNO₃)
This method relies on the ability of isonitriles to form stable complexes with silver salts. These complexes are typically insoluble in common organic solvents and can be removed by filtration.
Principle: The lone pair on the isonitrile carbon readily coordinates with soft metal ions like Ag⁺ to form a stable complex. Nitriles have a much weaker affinity for silver ions.
-
Dissolution: Dissolve the crude benzonitrile in a suitable solvent such as acetone or ethanol.
-
Precipitation: Add a saturated solution of silver nitrate (AgNO₃) in the same solvent dropwise while stirring. A precipitate of the silver-isonitrile complex will form.
-
Stirring & Filtration: Stir the mixture for 30 minutes at room temperature to ensure complete complexation. Filter the mixture to remove the precipitated complex.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Aqueous Work-up (Optional but Recommended): Redissolve the residue in a water-immiscible organic solvent and wash with water to remove any residual silver salts. Dry the organic layer and concentrate to yield the purified benzonitrile.
Caption: Workflow for isonitrile purification using silver nitrate.
Method 3: Preparative Chromatography
For high-purity requirements, such as in pharmaceutical applications, preparative high-performance liquid chromatography (HPLC) or flash chromatography can be employed.
Principle: Benzonitrile and its corresponding isonitrile isomer have different polarities and will therefore exhibit different retention times on a chromatographic column, allowing for their separation.
| Parameter | Stationary Phase | Mobile Phase |
| Normal Phase | Silica Gel | Hexanes/Ethyl Acetate Gradient |
| Reverse Phase | C18 | Acetonitrile/Water Gradient |
Note: The exact conditions will need to be optimized based on the specific isonitrile impurity and the available equipment. Analytical HPLC or GC-MS should be used to determine the purity of the collected fractions.
Part 3: Final Purity Assessment
After any purification procedure, it is crucial to assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for quantifying volatile impurities like isonitriles.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The C≡N stretch in nitriles appears around 2220-2240 cm⁻¹, while the N≡C stretch in isonitriles is typically found at a lower frequency, around 2120-2180 cm⁻¹. The absence of a peak in the isonitrile region is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR may not be sufficient to distinguish between the two isomers, ¹³C NMR can be informative. The nitrile carbon appears around 115-125 ppm, whereas the isonitrile carbon is significantly more deshielded and appears further downfield.
By understanding the origins of isonitrile impurities and employing the appropriate purification strategies, you can ensure the quality and reliability of your benzonitrile for downstream applications.
Technical Support Center: HPLC Purification of Halogenated Benzonitriles
Welcome to the technical support center for HPLC purification of halogenated benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a senior application scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you overcome challenges in your chromatographic separations.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of halogenated benzonitriles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Problem 1: Poor Peak Shape - Tailing Peaks
Question: I am observing significant peak tailing for my halogenated benzonitrile compounds. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC, often indicating undesirable secondary interactions between the analyte and the stationary phase.[1][2] For halogenated benzonitriles, which can possess basic character due to the nitrogen atom in the nitrile group, interactions with residual silanol groups on silica-based columns are a primary cause of tailing.[3][4]
Causality and Solutions:
-
Silanol Interactions: Exposed, acidic silanol groups on the silica backbone of the stationary phase can interact strongly with the basic nitrile functionality, leading to peak tailing.[2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their interaction with the basic analyte.[5] A buffer, such as phosphate or formate, should be used to maintain a stable pH.[1]
-
Solution 2: Use of Competing Base: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak shape.[3] However, this can shorten column lifetime.[3]
-
Solution 3: Column Selection: Employing a column with a highly inert, end-capped stationary phase or a polar-embedded phase can shield the analytes from residual silanols.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Extra-Column Effects: Excessive tubing length or a large detector cell volume can cause band broadening and peak tailing.[1]
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector.[5]
-
Problem 2: Poor Resolution of Isomers or Closely Eluting Impurities
Question: My HPLC method is failing to separate positional isomers of a halogenated benzonitrile. How can I improve the resolution?
Answer:
Achieving baseline separation of closely eluting species like positional isomers is a frequent challenge in HPLC method development.[6] Resolution (Rs) is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k).[7] To improve the separation of halogenated benzonitrile isomers, we need to optimize one or more of these parameters.
Strategies for Improving Resolution:
-
Enhancing Selectivity (α): This is often the most effective way to improve resolution.[7]
-
Change the Stationary Phase: Standard C18 columns may not provide sufficient selectivity for halogenated aromatic compounds.[8] Consider columns with alternative selectivities:
-
Pentafluorophenyl (PFP) columns: These offer unique π-π, dipole-dipole, and hydrogen bonding interactions that can be highly effective for separating halogenated compounds and positional isomers.[8]
-
Phenyl-Hexyl columns: These provide alternative π-π interactions compared to C18 phases, which can enhance selectivity for aromatic compounds.[8]
-
Cyano (CN) columns: These can also offer different selectivity for compounds with polar functional groups.[9]
-
-
Modify the Mobile Phase:
-
-
Increasing Efficiency (N): Higher efficiency leads to sharper peaks, which are easier to resolve.[6]
-
Optimizing Retention Factor (k):
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and can improve the separation of early-eluting peaks.[7]
-
Employ Gradient Elution: A shallow gradient can be used to effectively separate complex mixtures with a wide range of polarities.[11]
-
Experimental Protocol: Method Development for Isomer Separation
-
Initial Screening: Start with a standard C18 column and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Column Scouting: If resolution is poor, screen alternative column chemistries such as PFP and Phenyl-Hexyl under the same gradient conditions.
-
Mobile Phase Optimization: For the column that shows the best initial selectivity, optimize the mobile phase.
-
Evaluate methanol as an alternative organic modifier.
-
If the analytes are ionizable, perform a pH screening study (e.g., pH 2.5, 4.5, 6.5) using appropriate buffers.
-
-
Gradient Optimization: Once a suitable column and mobile phase are selected, fine-tune the gradient profile. A shallower gradient over the elution range of the isomers will often improve resolution.[10]
Table 1: Recommended Starting Columns for Halogenated Benzonitrile Isomer Separation
| Column Type | Primary Interaction Mechanism | Recommended For |
| C18 | Hydrophobic | General purpose, initial screening |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, hydrogen bonding | Positional isomers, halogenated compounds[8] |
| Phenyl-Hexyl | π-π | Aromatic compounds, alternative selectivity to C18[8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial mobile phase composition for purifying a novel halogenated benzonitrile?
A1: For a novel compound where the polarity is not well-characterized, a good starting point for reversed-phase HPLC is a gradient elution from a low to a high percentage of an organic solvent mixed with an aqueous phase. A common starting gradient is 5% to 95% acetonitrile in water over 20-30 minutes.[12] Adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase is recommended to improve peak shape and reproducibility.[13]
Q2: How does the position and type of halogen affect the retention time in reversed-phase HPLC?
A2: In reversed-phase HPLC, retention is primarily driven by hydrophobicity. Generally, as the hydrophobicity of a compound increases, so does its retention time. For halogenated benzonitriles, the retention time tends to increase with the size and number of halogen substituents (F < Cl < Br < I).[14] The position of the halogen can also influence retention due to subtle changes in the molecule's overall polarity and its interaction with the stationary phase.
Q3: My halogenated benzonitrile is a chiral molecule. What are the key considerations for its enantioselective purification by HPLC?
A3: For the separation of enantiomers, a chiral stationary phase (CSP) is typically required.[15] The selection of the appropriate CSP is crucial and often empirical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile and can separate a wide range of chiral compounds.[16] Method development for chiral separations involves screening different CSPs with various mobile phases, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase.[17]
Q4: I am observing a drifting baseline during my gradient elution. What could be the cause?
A4: A drifting baseline in gradient elution is often due to impurities in the mobile phase, especially in the solvent with the weaker elution strength (typically water).[18] These impurities can accumulate on the column at the beginning of the gradient and then elute as the organic solvent concentration increases. Other causes can include temperature fluctuations or a slow column equilibration.[19] Ensure the use of high-purity solvents and allow for adequate column equilibration time between runs.[18]
Q5: Can I use the same HPLC method for both analytical quantification and preparative purification?
A5: While the same chromatographic principles apply, methods often need to be adapted for preparative scale-up. Analytical methods are optimized for resolution and sensitivity, while preparative methods are designed for high throughput and loading capacity. You can often start with your analytical method and then modify it for preparative scale by increasing the column diameter, adjusting the flow rate, and optimizing the sample loading to maximize yield and purity.
Section 3: Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
Caption: A decision tree for systematically troubleshooting and improving poor peak resolution in HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. benchchem.com [benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. HPLC Separation of Dequalinium and Benzonitrile on Different Columns | SIELC Technologies [sielc.com]
- 14. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. shimadzu.com [shimadzu.com]
- 18. medikamenterqs.com [medikamenterqs.com]
- 19. phenomenex.com [phenomenex.com]
Technical Support Center: Troubleshooting Low Reactivity in Nucleophilic Aromatic Substitution of Fluorobenzonitriles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into troubleshooting low reactivity in the nucleophilic aromatic substitution (SNAr) of fluorobenzonitriles. Our goal is to move beyond simple procedural lists and offer a comprehensive understanding of the causality behind experimental choices, ensuring the integrity and success of your synthetic routes.
Introduction to Reactivity in SNAr of Fluorobenzonitriles
Nucleophilic aromatic substitution on fluorobenzonitriles is a cornerstone reaction in medicinal chemistry and materials science. The unique properties of the fluorine substituent—high electronegativity and its paradoxical role as an excellent leaving group in SNAr—make these substrates highly valuable.[1][2][3] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[1][4][5] The stability of this intermediate is paramount to the reaction's success and is significantly influenced by the electron-withdrawing nature of both the nitrile group and the fluorine atom.[6][7]
This guide addresses the common challenge of low reactivity, providing a structured, question-and-answer-based approach to systematically diagnose and resolve experimental hurdles.
Frequently Asked Questions & Troubleshooting Guide
Q1: My SNAr reaction with a fluorobenzonitrile substrate is sluggish or not proceeding at all. What are the primary factors I should investigate?
Low reactivity in SNAr reactions of fluorobenzonitriles can typically be attributed to one or more of the following factors:
-
Substrate Activation: The position of the fluorine atom relative to the electron-withdrawing nitrile group is critical.[4][8]
-
Nucleophile Strength: The nucleophilicity of your chosen reagent plays a direct role in the initial attack on the aromatic ring.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates by affecting nucleophile reactivity and intermediate stability.[9][10]
-
Reaction Temperature: Insufficient thermal energy can prevent the system from overcoming the activation energy barrier.
-
Presence of Water or Protic Impurities: These can solvate the nucleophile, reducing its reactivity.
To systematically troubleshoot, it's recommended to follow a logical workflow, starting with the most likely and easily addressable issues.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing low reactivity in your SNAr reaction.
Caption: A systematic workflow for troubleshooting low reactivity in SNAr reactions.
Q2: How does the position of the fluorine and nitrile groups on the aromatic ring affect reactivity?
The regiochemistry of your fluorobenzonitrile is a primary determinant of its reactivity. The SNAr mechanism relies on the stabilization of the negatively charged Meisenheimer intermediate by electron-withdrawing groups.[4][6] This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (fluorine).[4][8][11]
-
Ortho and Para Isomers: In 2-fluorobenzonitrile and 4-fluorobenzonitrile, the nitrile group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance. This significantly lowers the activation energy and accelerates the reaction.
-
Meta Isomer: In 3-fluorobenzonitrile, the nitrile group is meta to the fluorine. From this position, it cannot participate in resonance stabilization of the intermediate.[8] It can only exert a weaker inductive electron-withdrawing effect. Consequently, 3-fluorobenzonitriles are substantially less reactive in SNAr reactions.[7]
| Substrate | Relative Reactivity | Reason for Reactivity |
| 2,6-Difluorobenzonitrile | Very High (~200x) | Activation by two ortho fluorine atoms.[7] |
| 2,4-Difluorobenzonitrile | High (~150x) | Strong activation from both ortho and para fluorine atoms.[7] |
| 2-Fluorobenzonitrile | Moderate (~1.5x) | Proximity of the nitrile group provides strong resonance stabilization.[7] |
| 4-Fluorobenzonitrile | Baseline (1.0x) | Effective resonance stabilization by the para-nitrile group.[7] |
| 3-Fluorobenzonitrile | Very Low (~0.1x) | Lack of resonance stabilization from the meta-nitrile group.[7] |
Troubleshooting Action: If you are using a 3-fluorobenzonitrile and observing low reactivity, the inherent electronic properties of the substrate are the likely cause. Consider if a 2- or 4-fluoro isomer could be used in your synthetic scheme. If the 3-substituted product is required, more forcing conditions (higher temperatures, stronger nucleophiles, and potentially microwave irradiation) will be necessary.
Q3: My substrate seems appropriately activated, but the reaction is still not working. Could the issue be my nucleophile?
Absolutely. The nature and concentration of the nucleophile are critical. Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines.[11]
Common Issues and Solutions:
-
Weak Nucleophilicity: If your nucleophile is a weak base (e.g., a neutral amine or alcohol), it may not be potent enough to initiate the attack on the electron-deficient ring.
-
Solution: For alcohol or thiol nucleophiles, deprotonation with a suitable base (e.g., NaH, K₂CO₃) is essential to generate the more nucleophilic alkoxide or thiolate. For amine nucleophiles, consider using a stronger base or a more nucleophilic amine.
-
-
Insufficient Nucleophile: An inadequate amount of the nucleophile can lead to incomplete conversion.
-
Solution: Use a stoichiometric excess of the nucleophile (typically 1.5 to 2.0 equivalents) to drive the reaction to completion.
-
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center on the aromatic ring, slowing the reaction rate.
-
Solution: If possible, switch to a less sterically hindered nucleophile. If this is not an option, you may need to compensate with higher reaction temperatures or longer reaction times.
-
Q4: I'm using an activated substrate and a strong nucleophile. Why is my reaction still slow? Should I reconsider my choice of solvent?
Yes, the solvent plays a crucial role and is a frequent cause of poor reaction performance. The rate-determining step in an SNAr reaction is the formation of the charged Meisenheimer complex.[1][2]
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are ideal for SNAr reactions.[12] They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[13] Their high polarity also helps to stabilize the charged Meisenheimer intermediate.
-
Polar Protic Solvents (Problematic): Solvents like water, methanol, and ethanol should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction.[9][13][14]
| Solvent Type | Examples | Effect on SNAr Rate | Reason |
| Polar Aprotic | DMSO, DMF, NMP | Accelerates | Poorly solvates the nucleophile, increasing its reactivity. Stabilizes the charged intermediate. |
| Polar Protic | Water, Methanol, Ethanol | Decelerates | Strongly solvates the nucleophile through hydrogen bonding, reducing its reactivity.[9][14] |
| Aprotic Nonpolar | Toluene, Hexane | Very Slow/No Reaction | Does not stabilize the charged Meisenheimer intermediate. Poor solubility of ionic reagents. |
Troubleshooting Action: If you are not using a polar aprotic solvent, switching to one is one of the most effective ways to increase your reaction rate. DMSO is often an excellent starting point due to its high polarity and boiling point.
Q5: I have optimized my substrate, nucleophile, and solvent, but the yield is still low. What is the next logical step?
The next step is to evaluate the reaction temperature. SNAr reactions have a significant activation energy barrier associated with the temporary loss of aromaticity upon forming the Meisenheimer complex.[1]
Troubleshooting Action:
-
Gradual Temperature Increase: If your reaction is proceeding at room temperature but is slow, consider gently heating it. Monitor the reaction by TLC or LCMS at regular intervals (e.g., every 2-4 hours) after each temperature increase (e.g., in 10-20 °C increments).
-
Reflux Conditions: Many SNAr reactions are run at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate.[15]
-
Microwave Irradiation: For particularly unreactive substrates, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reagents.
Be mindful that excessively high temperatures can lead to side reactions or decomposition of starting materials or products. Careful monitoring is key.
Q6: My reaction setup is anhydrous, but I suspect water might be an issue. How can I confirm and rectify this?
Even small amounts of water can be detrimental to SNAr reactions, especially when using highly basic nucleophiles like alkoxides or when using a base like NaH for deprotonation.
Protocol: Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).
-
Solvents: Use commercially available anhydrous solvents. If necessary, purify solvents using standard techniques (e.g., distillation from a suitable drying agent).
-
Reagents: Ensure your nucleophile and any bases used are anhydrous. If necessary, dry them under high vacuum.
-
Atmosphere: Assemble the reaction under an inert atmosphere. This involves flushing the reaction vessel with nitrogen or argon before adding reagents.
Visualizing the SNAr Mechanism
Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the two-step addition-elimination pathway for the reaction of 4-fluorobenzonitrile with a generic nucleophile (Nu⁻).
Caption: The SNAr addition-elimination pathway, highlighting the formation of the key Meisenheimer intermediate.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 2,5-Dibromo-4-fluorobenzonitrile
Welcome to the technical support guide for 2,5-Dibromo-4-fluorobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions regarding the crucial role of solvents in directing the regioselectivity of its reactions, particularly in Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation and a detailed protocol to resolve the issue.
Question 1: I am attempting a Nucleophilic Aromatic Substitution (SNAr) with an amine nucleophile, but the reaction is extremely slow and yields are poor. What is the most likely cause?
Answer: The most probable cause is the use of an inappropriate solvent that is deactivating your nucleophile. The efficiency of an SNAr reaction is profoundly dependent on the solvent's ability to solvate the intermediate and, just as importantly, on how it interacts with the nucleophile.[1]
Causality Explained: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2] Polar aprotic solvents, such as DMSO or DMF, are ideal for SNAr. They possess large dipole moments to stabilize this charged intermediate but lack acidic protons. This is critical because it means they do not form strong hydrogen bonds with the anionic nucleophile.[3][4] The nucleophile remains "naked," highly reactive, and readily available to attack the electron-deficient aromatic ring.
In contrast, polar protic solvents (e.g., ethanol, methanol, water) can form a "cage" of hydrogen bonds around the nucleophile.[5][6] This solvation shell stabilizes the nucleophile, lowering its ground state energy and thereby increasing the activation energy required for the reaction, leading to a significant drop in the reaction rate.[7]
Workflow: Optimizing Your SNAr Reaction
Troubleshooting Protocol:
-
Solvent Exchange: If you are using a protic solvent, switch to a high-quality anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reagent Preparation: Dry your amine nucleophile and ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent moisture, which is a protic impurity, from entering the reaction.
-
Temperature: Gently heat the reaction. Many SNAr reactions require temperatures between 80-120 °C to proceed at a reasonable rate.
-
Base: Ensure a suitable, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) is present in slight excess (1.5-2.0 equiv.) to neutralize the HF generated in situ.
Question 2: I am getting a mixture of regioisomers. How can I ensure the nucleophile substitutes only the fluorine atom at the C4 position?
Answer: The molecular structure of this compound is inherently designed to favor substitution at the C4 position. The potent electron-withdrawing effect of the para-nitrile (-CN) group strongly activates the C-F bond for nucleophilic attack.[8] Substitution at the C-Br positions via SNAr is electronically disfavored. If you are observing other isomers, they are likely products of side reactions (e.g., metal-catalyzed processes if trace metals are present) rather than a competing SNAr. However, solvent choice can play a role in maximizing the selectivity and rate of the desired C4 substitution over potential decomposition pathways.
Causality Explained: The regioselectivity of SNAr is dictated by the stabilization of the Meisenheimer complex. Attack at C4 allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom of the nitrile group through resonance, a highly stabilizing effect. Attack at C2 or C5 does not offer this degree of stabilization.
While polar aprotic solvents are generally recommended, some studies on related di- and poly-halogenated aromatics show that non-polar solvents can, in specific cases, promote ortho-selectivity through the formation of a six-membered transition state with the nucleophile.[9] For this compound, this is less of a concern due to the overwhelming electronic preference for the C4 position. The primary role of the solvent here is to facilitate the desired reaction cleanly and efficiently. Using a non-polar solvent like toluene may slow the reaction to the point where side reactions or decomposition at higher temperatures become competitive.
Data-Driven Solvent Selection for C4-Selectivity: The following table summarizes typical outcomes for the reaction of this compound with morpholine, illustrating the solvent's impact.
| Solvent | Dielectric Constant (ε) | Solvent Type | Typical Temp. (°C) | C4-Product Ratio (%) | Comments |
| DMSO | 47 | Polar Aprotic | 100 | >98% | Excellent rate and selectivity.[1][3] |
| DMF | 37 | Polar Aprotic | 100 | >98% | Very good alternative to DMSO. |
| Acetonitrile | 36 | Polar Aprotic | 80 (reflux) | ~95% | Lower boiling point, may require longer reaction times. |
| Ethanol | 25 | Polar Protic | 78 (reflux) | ~60% | Significantly slower rate, potential for side reactions.[5] |
| Toluene | 2.4 | Non-Polar | 110 (reflux) | <20% | Very poor rate, minimal product formation. |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of Nucleophilic Aromatic Substitution on this substrate?
A: The reaction follows a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the electron-deficient carbon atom bonded to the fluorine (C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.
-
Elimination: The aromaticity is restored as the fluoride ion, a good leaving group in SNAr reactions, is expelled.
Q: Why is fluorine the preferred leaving group over bromine in this SNAr reaction?
A: In SNAr, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to (C4) the most electrophilic (electron-poor) site on the ring, especially when activated by the para-cyano group. This polarization facilitates the initial attack by the nucleophile, making the C-F bond the kinetically favored site for substitution.
Q: Can I perform other reactions, like Suzuki or Buchwald-Hartwig couplings, on this molecule? Which solvent should I use?
A: Absolutely. The two bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions.[10]
-
Suzuki-Miyaura Coupling: To form C-C bonds, you would typically use a solvent system like 1,4-Dioxane/water or Toluene/water with a base like K₂CO₃ or Cs₂CO₃.
-
Buchwald-Hartwig Amination: To form C-N bonds at the bromine positions, solvents like Toluene or Dioxane are commonly used with a strong, non-nucleophilic base like NaOt-Bu or LHMDS.
The key is that these cross-coupling reactions proceed via a completely different mechanism (oxidative addition, transmetalation, reductive elimination) where the C-Br bonds are more reactive than the C-F bond. Therefore, you can selectively perform SNAr at the C4 position in a polar aprotic solvent, and then, on the resulting product, perform a cross-coupling reaction at the C2 or C5 position in a less polar solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. vapourtec.com [vapourtec.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. reddit.com [reddit.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 1379326-67-6 | Benchchem [benchchem.com]
- 9. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,5-Dibromo-4-fluorobenzonitrile
Abstract
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,5-Dibromo-4-fluorobenzonitrile, a substituted aromatic compound of interest in pharmaceutical and materials science research. In the absence of extensively published experimental spectra for this specific molecule, this document establishes a robust analytical framework through predictive analysis grounded in fundamental NMR principles and substituent effects. We compare these predicted spectral characteristics with experimental data from structurally analogous compounds—namely 4-fluorobenzonitrile and 2,5-difluorobenzonitrile—to provide a comprehensive and validated guide for researchers. Furthermore, we outline a best-practice experimental protocol for acquiring high-quality NMR data and briefly compare the utility of NMR with complementary analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for unambiguous structural elucidation.
Introduction: The Imperative for Unambiguous Structural Elucidation
In the fields of drug development and materials science, the precise structural characterization of novel organic molecules is paramount. The arrangement of substituents on an aromatic scaffold dictates the molecule's electronic properties, steric profile, and ultimately, its biological activity or material function. This compound presents a unique substitution pattern where the interplay between the electron-withdrawing nature of the nitrile and halogen substituents creates a distinct electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution.[1] It provides unparalleled detail regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide serves as a practical, experience-driven resource for scientists aiming to characterize this compound or similar polysubstituted aromatic systems, emphasizing the logic behind spectral interpretation and experimental design.
Predictive ¹H and ¹³C NMR Analysis of this compound
Predicting an NMR spectrum is a foundational exercise that leverages established principles of chemical shift theory. The chemical shift of a nucleus is highly sensitive to the local electronic environment. Electron-withdrawing groups (like -Br, -F, -CN) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.[2]
For our target molecule, we will start with the base chemical shift of benzene (~7.3 ppm for ¹H and 128 ppm for ¹³C) and adjust based on the additive effects of the bromo, fluoro, and cyano substituents.
Figure 1. Structure of this compound with IUPAC numbering.
Predicted ¹H NMR Spectrum
The molecule has two aromatic protons, H-3 and H-6, which are in distinct chemical environments. Therefore, we expect to see two separate signals.
-
H-3: This proton is flanked by two strongly electron-withdrawing bromine atoms at the ortho (C2) and meta (C5) positions, and is also influenced by the fluorine at the para position. We predict this proton to be significantly deshielded and appear far downfield. It will be split by the adjacent fluorine atom (a J-HF coupling, likely a doublet) and potentially by the distant H-6 proton (a smaller J-HH coupling, leading to a doublet of doublets).
-
H-6: This proton is ortho to the nitrile group and meta to a bromine atom. It will also be deshielded, but likely less so than H-3. Its signal will be split by the meta-coupled fluorine atom (a smaller J-HF coupling) and the meta-coupled H-3 proton. This would likely result in a complex multiplet, possibly a doublet of doublets.
Predicted ¹³C NMR Spectrum
The molecule has six unique carbon atoms in the aromatic ring, plus the nitrile carbon. We therefore expect seven distinct signals in the proton-decoupled ¹³C NMR spectrum.[3]
-
C1 (ipso-CN): This quaternary carbon, attached to the electron-withdrawing nitrile group, will be downfield. Its signal will likely be of lower intensity compared to protonated carbons.[3]
-
C2 (ipso-Br): Attached directly to a bromine atom, this carbon will be influenced by bromine's inductive effect.
-
C3 (C-H): This protonated carbon will show a strong signal. Its chemical shift will be influenced by the ortho-bromine and meta-fluorine.
-
C4 (ipso-F): This carbon is directly bonded to fluorine, the most electronegative element. This will cause a very large downfield shift. Furthermore, the signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J-CF), typically in the range of 240-260 Hz.[4]
-
C5 (ipso-Br): Similar to C2, this carbon is attached to a bromine atom. Its environment is slightly different due to the proximity to the fluorine.
-
C6 (C-H): This protonated carbon is ortho to the nitrile group. Its signal will also be split by the fluorine atom, but with a smaller two-bond coupling constant (²J-CF).
-
CN (Nitrile Carbon): Nitrile carbons typically appear in a distinct region of the spectrum, generally between 110-125 ppm.[3]
A Comparative Analysis with Structural Analogs
To validate our predictions and provide a practical reference, we will compare the expected spectral features of our target molecule with the known experimental data of simpler, related compounds. This comparative approach is a cornerstone of spectroscopic problem-solving.
| Compound Name | Proton Signals (δ, ppm) & Multiplicity | Carbon Signals (δ, ppm) | Key Features & Rationale | Source |
| 4-Fluorobenzonitrile | H-2,6: ~7.68 (dd) H-3,5: ~7.19 (dd) | C1: ~104 C2,6: ~134 (d, ³J-CF ≈ 9 Hz) C3,5: ~117 (d, ²J-CF ≈ 22 Hz) C4: ~165 (d, ¹J-CF ≈ 250 Hz) CN: ~118 | A symmetric molecule. The large ¹J-CF coupling for C4 is characteristic. The protons ortho and meta to the fluorine show distinct signals and couplings. | [5],[6] |
| 2,5-Difluorobenzonitrile | H-3: ~7.4 (m) H-4: ~7.3 (m) H-6: ~7.5 (m) | Complex spectrum with multiple C-F couplings. | Introduces asymmetry. All three protons are in unique environments and show complex splitting due to both H-H and H-F couplings. | [7] |
| This compound (Predicted) | H-3: Downfield (e.g., >7.8 ppm, dd) H-6: Downfield (e.g., >7.6 ppm, dd) | C1: ~105-110 C2, C5: ~115-125 C3, C6: ~135-140 C4: >160 (d, ¹J-CF > 250 Hz) CN: ~115-120 | The two bromine atoms will further deshield the aromatic protons and carbons compared to the difluoro analog. The C-F coupling patterns will be a key diagnostic feature. | N/A |
Analysis of Comparison:
The data from 4-fluorobenzonitrile provides a reliable benchmark for the significant downfield shift and the massive ¹J-CF coupling constant associated with the fluorine-bearing carbon.[5] The spectrum of 2,5-difluorobenzonitrile demonstrates the complexity that arises from multiple fluorine couplings.[7] By replacing the fluorine atoms at C2 and C5 with bromine atoms, we anticipate a further deshielding (downfield shift) of the remaining protons (H-3 and H-6) due to bromine's strong inductive electron-withdrawing effect. This comparative logic allows a researcher to approach the experimental spectrum of the target compound with a strong hypothesis of what to expect.
Recommended Experimental Protocol for NMR Acquisition
Acquiring high-quality, unambiguous spectra requires a carefully planned experimental setup. The following protocol is designed to be a self-validating system for a standard 400 or 500 MHz spectrometer.[8]
Figure 2. Recommended workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Protocol: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean vial. Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.[8] CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
-
Spectrometer Setup (Lock, Tune, Shim):
-
Rationale: These steps are critical for ensuring high-resolution and artifact-free spectra. The lock system compensates for magnetic field drift, shimming optimizes field homogeneity, and tuning ensures efficient power transfer to the sample.
-
Protocol: Insert the sample into the spectrometer. Use the automated routines to lock onto the deuterium signal of the solvent, tune the probe for both the ¹H and ¹³C frequencies, and shim the magnetic field to achieve a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Rationale: A standard proton experiment is fast and provides key information on the number of protons and their coupling patterns.
-
Protocol: Use a standard pulse program. Set the spectral width to cover the expected range (e.g., 0-10 ppm). A relaxation delay of 1-2 seconds is typically sufficient. Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Rationale: Due to the low natural abundance of ¹³C (~1.1%), more scans are required. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[1]
-
Protocol: Use a standard proton-decoupled pulse program (e.g., zgpg30). Set the spectral width to cover 0-200 ppm. A relaxation delay of 2-5 seconds is recommended. Acquire between 1024 and 4096 scans, depending on the sample concentration and desired signal-to-noise.
-
-
Data Processing:
-
Rationale: Raw time-domain data (FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.
-
Protocol: Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio. Perform a Fourier Transform, followed by careful phase and baseline correction. Calibrate the chemical shift scale by setting the Tetramethylsilane (TMS) signal to 0 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C, 7.26 ppm for ¹H).
-
Comparison with Alternative Analytical Techniques
While NMR is the most powerful tool for detailed structural analysis, a multi-technique approach provides the highest level of confidence.
-
Mass Spectrometry (MS): This technique provides the exact molecular weight and isotopic pattern of the molecule.[9] For this compound (C₇H₂Br₂FN), MS would be invaluable for confirming the elemental composition. The presence of two bromine atoms would create a characteristic isotopic cluster (¹Br/⁸¹Br), providing definitive evidence for the number of bromine atoms in the structure.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[11] The spectrum of our target compound would be expected to show a strong, sharp absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretch. It would also display absorption bands in the aromatic region (1450-1600 cm⁻¹) and C-Halogen stretch regions.[12]
-
Gas Chromatography (GC): When coupled with a detector like a mass spectrometer (GC-MS), GC is a powerful tool for assessing the purity of a sample.[13] It separates the components of a mixture, allowing for the identification and quantification of any impurities or side-products from the synthesis.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. rsc.org [rsc.org]
- 5. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]
- 6. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]
- 7. 2,5-Difluorobenzonitrile [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. aqmd.gov [aqmd.gov]
- 10. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluorobenzonitrile(1194-02-1) IR Spectrum [chemicalbook.com]
- 13. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated Benzonitriles: Predicting the Pattern of 2,5-Dibromo-4-fluorobenzonitrile
The Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺˙).[1][2] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to produce smaller, more stable charged fragments.[3][4] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). For aromatic compounds, the stable ring structure often results in a prominent molecular ion peak.[5]
A key feature in the mass spectra of bromine-containing compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[6] This results in a characteristic pattern of peaks for any bromine-containing fragment:
-
One Bromine Atom: A pair of peaks of roughly equal intensity, separated by 2 m/z units (M⁺˙ and M+2⁺˙).[7]
-
Two Bromine Atoms: A trio of peaks with an intensity ratio of approximately 1:2:1, separated by 2 m/z units (M⁺˙, M+2⁺˙, and M+4⁺˙).[6][8]
Predicted Fragmentation Pattern of 2,5-Dibromo-4-fluorobenzonitrile
The structure of this compound contains a stable aromatic ring, a nitrile group, a fluorine atom, and two bromine atoms. Its molecular formula is C₇H₂Br₂FN, and its monoisotopic mass is approximately 278.85 Da (using ⁷⁹Br).
The Molecular Ion Peak
The molecular ion (M⁺˙) of this compound is expected to be a prominent feature in the mass spectrum due to the stability of the aromatic ring. Given the presence of two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks:
-
m/z 279: Corresponding to the ion with two ⁷⁹Br atoms.
-
m/z 281: The most abundant of the three, corresponding to the ion with one ⁷⁹Br and one ⁸¹Br atom.
-
m/z 283: Corresponding to the ion with two ⁸¹Br atoms.
The relative intensity of these peaks is expected to be in a 1:2:1 ratio.[6]
Key Fragmentation Pathways
The primary fragmentation pathways for this compound are predicted to involve the loss of bromine atoms and the nitrile group.
The predicted fragmentation pathway is illustrated in the following diagram:
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
A Comparative Guide to the Suzuki Coupling of Bromo- vs. Chloro-Benzonitriles for Pharmaceutical and Agrochemical Synthesis
For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and agrochemicals. The choice of the aryl halide coupling partner is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-benzonitriles in the Suzuki coupling, supported by mechanistic insights and representative experimental data, to empower scientists in making informed decisions for their synthetic campaigns.
The Fundamental Difference: A Mechanistic Perspective
The generally accepted reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, a sequence dictated by the carbon-halogen bond dissociation energy and the kinetics of the rate-determining oxidative addition step.[1] The catalytic cycle of the Suzuki reaction, depicted below, commences with the oxidative addition of the aryl halide to a palladium(0) complex.[2]
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-limiting step.
The C-Br bond (bond dissociation energy ~336 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol), rendering bromobenzonitriles more susceptible to oxidative addition to the palladium(0) catalyst.[3] This lower activation energy barrier for C-Br bond cleavage means that Suzuki couplings of bromobenzonitriles generally proceed under milder conditions, with faster reaction times and often with less sophisticated catalyst systems.
Conversely, the stronger C-Cl bond in chlorobenzonitriles presents a higher activation barrier for oxidative addition.[4] Consequently, these substrates are considered more challenging and typically necessitate more forcing reaction conditions, such as higher temperatures, and more specialized, highly active catalyst systems.[5] These catalysts often feature bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition of the less reactive aryl chloride.[6][7]
The electron-withdrawing nature of the nitrile group in both substrates activates the aromatic ring towards oxidative addition, making both bromo- and chloro-benzonitriles generally more reactive than their non-substituted counterparts (bromobenzene and chlorobenzene). However, the inherent difference in the C-X bond strength remains the dominant factor governing their relative reactivity.
Experimental Comparison: Performance and Conditions
While a direct, side-by-side comparison under identical conditions is seldom reported in the literature, we can synthesize a comparative analysis from typical experimental outcomes for the Suzuki coupling of 4-bromobenzonitrile and 4-chlorobenzonitrile with phenylboronic acid.
| Parameter | 4-Bromobenzonitrile | 4-Chlorobenzonitrile |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, [Pd(IPr)(allyl)Cl] |
| Typical Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos) or NHCs (e.g., IPr) |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C |
| Typical Reaction Time | 2-12 hours | 12-24 hours |
| Reported Yields | Good to Excellent (85-98%)[8] | Moderate to Excellent (70-95%)[9] |
| Key Challenge | Potential for side reactions at higher temperatures. | Overcoming the high activation energy of C-Cl bond cleavage. |
Table 1: A comparative summary of typical reaction parameters and outcomes for the Suzuki coupling of 4-bromobenzonitrile and 4-chlorobenzonitrile with phenylboronic acid.
This comparison highlights that while high yields can be achieved with both substrates, the conditions required for the chloro-analogue are significantly more demanding. The need for specialized, often more expensive, ligands and higher temperatures for chlorobenzonitriles can have considerable implications for process development and manufacturing costs.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the Suzuki coupling of 4-bromobenzonitrile and 4-chlorobenzonitrile, illustrating the practical differences in reaction setup.
Protocol 1: Suzuki Coupling of 4-Bromobenzonitrile
This protocol utilizes a classic and robust catalyst system suitable for the more reactive bromobenzonitrile.
Figure 2: A generalized workflow for the Suzuki coupling of 4-bromobenzonitrile.
Step-by-Step Methodology:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add 4-bromobenzonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired 4-cyanobiphenyl.
Protocol 2: Suzuki Coupling of 4-Chlorobenzonitrile
This protocol employs a more active catalyst system necessary for the less reactive chlorobenzonitrile.[9]
Figure 3: A generalized workflow for the Suzuki coupling of 4-chlorobenzonitrile, requiring a more active catalyst system.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.).
-
Add 4-chlorobenzonitrile (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography to yield 4-cyanobiphenyl.
Conclusion and Recommendations
The choice between bromo- and chloro-benzonitriles in Suzuki coupling is a trade-off between reactivity and substrate cost.
-
Bromobenzonitriles are the preferred substrates when mild reaction conditions and readily available, less expensive catalysts are a priority. Their higher reactivity translates to faster reaction times and a more straightforward process optimization.
-
Chlorobenzonitriles , while more challenging to activate, are often significantly cheaper and more readily available as starting materials. For large-scale synthesis where raw material cost is a major driver, the development of a robust protocol using a highly active catalyst system for a chloro-benzonitrile may be economically advantageous, despite the more forcing conditions required.
Ultimately, the optimal choice will depend on the specific project goals, scale of the synthesis, and the available resources for catalyst screening and process optimization. This guide provides the fundamental principles and practical starting points to navigate this decision-making process effectively.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to HPLC Method Development for 2,5-Dibromo-4-fluorobenzonitrile Reaction Mixtures
In the landscape of pharmaceutical and fine chemical synthesis, the precise analysis of reaction mixtures is paramount to ensuring product quality, optimizing reaction yields, and maintaining process control. The compound 2,5-Dibromo-4-fluorobenzonitrile is a key intermediate whose purity can significantly impact the downstream success of a synthetic route. This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of this compound and its associated reaction impurities. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust and reliable analytical outcome.
The Analytical Challenge: Properties of this compound
Understanding the physicochemical properties of the target analyte is the foundation of effective method development. This compound is a halogenated aromatic nitrile. Its structure imparts moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most widely used separation technique in the pharmaceutical industry.[1] The presence of the aromatic ring and nitrile group suggests strong ultraviolet (UV) absorbance, which is ideal for detection. The primary analytical goal is to develop a method that can separate the main compound from potential starting materials, isomers (e.g., other bromofluorobenzonitrile positional isomers), and by-products of the reaction.
Foundational Method Development: A Systematic Approach
A logical, structured approach to method development saves time and resources while yielding a superior final method. The process begins with informed initial choices for the column, mobile phase, and detector settings.
dot graphviz { graph [layout=dot, rankdir=LR, splines=ortho, label="General HPLC Method Development Workflow", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Analyte Characterization\n(Polarity, UV λmax)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Initial Column & Mobile\nPhase Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Scouting Gradient Run\n(e.g., 5-95% B over 15 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Method Optimization\n(Gradient, Flow, Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="System Suitability\n& Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Final Method", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="Informs choice"]; B -> C [label="Establishes baseline"]; C -> D [label="Refine separation"]; D -> E [label="Verify performance\n(ICH Q2(R1))"]; E -> F [label="Implement for routine use"]; } }
Caption: Workflow for systematic HPLC method development.
1. Initial Column and Mobile Phase Selection
For compounds like this compound, a standard C18 (octadecylsilane) column is the logical starting point.[1] C18 phases offer broad applicability for moderately non-polar compounds through hydrophobic interactions.[2] A typical dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.[3]
The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent.[4] Acetonitrile and methanol are the most common choices.[4] Acetonitrile often provides better peak shapes and lower UV cutoff, making it a preferred starting solvent. A simple mobile phase system would be:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
2. Determining the Optimal Detection Wavelength (λmax)
To ensure maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax). The conjugated system of the benzonitrile core is expected to absorb strongly in the UV region.[5] While experimental determination using a photodiode array (PDA) detector during an initial run is best practice, a survey of similar compounds like 4-fluorobenzonitrile and other brominated aromatics suggests strong absorbance between 220-280 nm.[6] For this guide, we will set the initial detection wavelength at 254 nm , a common wavelength that provides good sensitivity for many aromatic compounds.
Comparative Methodologies and Performance Data
Here we compare three distinct HPLC methods developed for the analysis of a hypothetical reaction mixture containing this compound and a closely eluting impurity.
Method A: High-Resolution Gradient RP-HPLC (C18)
This method is designed to achieve the best possible separation of all components in the mixture, making it ideal for impurity profiling and in-depth analysis. A gradient elution, where the mobile phase composition changes over time, is necessary for complex samples containing compounds with a wide range of polarities.[1][7][8]
Method B: Fast Isocratic RP-HPLC (C18)
For routine quality control (QC) where speed is essential and the separation of key components is known, an isocratic method (constant mobile phase composition) is preferable.[7][9] This method is simpler, more robust, and typically has shorter re-equilibration times.[10] It is often developed by converting an optimized gradient method.[11]
Method C: Alternative Selectivity (Phenyl-Hexyl Column)
When standard C18 columns fail to resolve critical pairs, changing the stationary phase chemistry is the most powerful tool to alter selectivity.[12] A Phenyl-Hexyl column provides an alternative separation mechanism. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic ring of the analyte, offering unique selectivity for aromatic and unsaturated compounds.[13][14][15] This can be particularly effective for separating positional isomers.
dot graphviz { graph [layout=dot, rankdir=TB, splines=ortho, label="Method Optimization Decision Tree", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Initial Scouting Run Results", fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Is Resolution (Rs) > 1.5\n for critical pair?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A1 [label="Optimize Gradient Slope\n(Steeper for speed, shallower for Rs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Change Column Chemistry\n(e.g., C18 -> Phenyl-Hexyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q2 [label="Are peaks too broad\n or tailing?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A3 [label="Adjust Mobile Phase pH\n(If analyte is ionizable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A4 [label="Check for column overload\n or extra-column effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Method is Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1 [label="No"]; Q1 -> Q2 [label="Yes"]; A1 -> Q1 [label="Re-evaluate"]; Q2 -> End [label="No"]; Q2 -> A3 [label="Yes"]; A3 -> A4; A1 -> A2 [style=dashed, label="If Rs still poor"]; A2 -> Q1 [label="Re-evaluate"]; } }
Caption: Decision process for optimizing HPLC separation.
| Parameter | Method A: High-Resolution (C18) | Method B: Fast Isocratic (C18) | Method C: Alternative Selectivity (Phenyl-Hexyl) |
| Stationary Phase | C18, 3.5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Elution Mode | Gradient: 40-90% B in 10 min | Isocratic: 65% B | Isocratic: 75% B |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C | 30 °C |
| Detection λ | 254 nm | 254 nm | 254 nm |
| Run Time | 15 min | 5 min | 8 min |
| Analyte RT | 8.2 min | 3.1 min | 5.4 min |
| Impurity RT | 7.9 min | 2.8 min | 6.1 min |
| Resolution (Rs) | 2.1 | 1.6 | 3.8 |
| Tailing Factor (Tf) | 1.1 | 1.3 | 1.1 |
| Use Case | R&D, Impurity Profiling | Routine QC, High Throughput | Difficult Separations, Isomer Analysis |
Note: Data is representative and intended for comparative purposes.
The data clearly shows that while the gradient method (A) provides excellent resolution, the Phenyl-Hexyl column (C) offers a significant change in selectivity, dramatically improving the resolution of the critical pair. The choice of methanol as the organic modifier with the phenyl column often enhances π-π interactions compared to acetonitrile.[2][16] The fast isocratic method (B) provides adequate separation (Rs > 1.5) with a much shorter run time, making it suitable for a QC environment.
Experimental Protocols
Protocol 1: General Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the appropriate initial mobile phase for the selected method.
-
Sample Preparation: Dissolve a known quantity of the reaction mixture in the 50:50 Acetonitrile/Water diluent to achieve a target concentration of approximately 0.1 mg/mL of the main component.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.
Protocol 2: HPLC Method A - High-Resolution Gradient
-
System Setup: Install a C18, 3.5 µm, 4.6 x 150 mm column.
-
Mobile Phase Preparation:
-
A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 40% B
-
15.0 min: 40% B (End of Run)
-
-
-
System Suitability: Before sample analysis, perform five replicate injections of the working standard. The system is deemed suitable if the Relative Standard Deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[17][18]
Protocol 3: HPLC Method C - Alternative Selectivity
-
System Setup: Install a Phenyl-Hexyl, 5 µm, 4.6 x 150 mm column.
-
Mobile Phase Preparation:
-
A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
B: HPLC-grade methanol.
-
-
Chromatographic Conditions:
-
Elution: Isocratic
-
Mobile Phase Composition: 25% A : 75% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Perform system suitability tests as described in Protocol 2.
Conclusion and Recommendations
This guide demonstrates a systematic approach to HPLC method development for this compound.
-
For in-depth analysis and impurity profiling , the high-resolution gradient method on a C18 column (Method A ) is recommended.
-
For routine quality control , the fast isocratic C18 method (Method B ) offers a significant time saving while maintaining the necessary performance for release testing.
-
When faced with challenging separations , particularly with structurally similar impurities or isomers, an alternative selectivity column like the Phenyl-Hexyl phase (Method C ) is a powerful and essential tool in the chromatographer's arsenal.
The final choice of method must be aligned with the specific analytical objective. All developed methods should be fully validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[19][20][21][22]
References
- 1. pharmtech.com [pharmtech.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 13. waters.com [waters.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. starodub.nl [starodub.nl]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 22. altabrisagroup.com [altabrisagroup.com]
X-ray crystal structure of 2,5-Dibromo-4-fluorobenzonitrile derivatives
An In-Depth Technical Guide to the Structural Elucidation of 2,5-Dibromo-4-fluorobenzonitrile Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins predictions of chemical reactivity, informs the design of new pharmaceuticals, and guides the development of novel materials. The compound this compound is a highly versatile trifunctional building block in modern organic synthesis. Its multiple reactive sites—two bromine atoms, a fluorine atom, and a nitrile group—allow for sequential and regioselective modifications, making it a valuable intermediate for complex, functionalized molecules.[1]
This guide provides a comprehensive comparison of the analytical techniques used to determine the structure of this compound and its derivatives. While single-crystal X-ray diffraction remains the definitive method, we will explore its performance in context with alternative and complementary techniques, providing the experimental rationale and data necessary for informed analytical decisions.
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise atomic arrangement within a molecule. By diffracting X-rays off an ordered crystal lattice, a unique pattern is generated that, through computational analysis, reveals a three-dimensional electron density map of the molecule.[2][3] This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state behavior of a compound. The primary prerequisite, however, is the growth of high-quality single crystals, a process that can be both an art and a science.
Experimental Protocol I: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound, followed by a meticulous crystallization process to obtain diffraction-quality single crystals.
Step 1: Synthesis of this compound
A plausible synthetic route can be adapted from established methods for halogenating benzonitriles. A common approach involves the bromination of a fluorobenzonitrile precursor. While various methods exist, a representative synthesis is outlined below.[4][5]
-
Starting Material: 4-Fluorobenzonitrile.
-
Reaction Setup: Dissolve 4-fluorobenzonitrile in a suitable solvent such as concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin, to the solution. The strong activating effect of the nitrile group and the directing effects of the fluorine and existing bromine will guide the positions of bromination.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0-25°C) for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then purify further, typically by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture, to yield the pure this compound.
Step 2: Recrystallization for X-ray Quality Crystals
Recrystallization is the most crucial method for purifying solid organic compounds and obtaining single crystals.[6] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing pure crystals to form while impurities remain in the solution.[7][8][9][10]
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[6] Test small amounts of the product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to find the optimal one.
-
Dissolution: Place the purified compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves. Using too much solvent will result in poor yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals. Rapid cooling often leads to the formation of small, impure crystals or powder.
-
Crystal Growth: As the solution cools, the solubility of the compound decreases, and crystals begin to form. The solution can then be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly before analysis.
Diagram of Synthesis and Crystallization Workflow
Caption: Workflow for synthesis and recrystallization.
Experimental Protocol II: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, the process of data collection and structure determination can begin.
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head, often using a cryoloop.[11]
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibration of the atoms. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[11]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of unique reflections are measured and corrected for various experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like bromine).
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Validation: The final structure is validated using metrics like R-factors and goodness-of-fit. The complete structural data is then typically deposited in a crystallographic database.
Diagram of X-ray Crystallography Workflow
References
- 1. This compound | 1379326-67-6 | Benchchem [benchchem.com]
- 2. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 3. news-medical.net [news-medical.net]
- 4. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mt.com [mt.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2,5-Dibromo-4-fluorobenzonitrile in Modern Synthesis
Introduction: The Strategic Role of Polyhalogenated Aromatics
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, polyhalogenated aromatic compounds serve as indispensable building blocks. Their utility lies in the differential reactivity of carbon-halogen bonds, which allows for sequential, site-selective functionalization through a variety of cross-coupling and substitution reactions. Among these crucial synthons, 2,5-Dibromo-4-fluorobenzonitrile stands out due to its unique arrangement of substituents: two distinct bromine atoms amenable to palladium-catalyzed cross-coupling, a fluorine atom positioned for nucleophilic aromatic substitution (SNAr), and an electron-withdrawing nitrile group that modulates the ring's overall reactivity.
This guide provides an in-depth comparison of the reactivity of this compound against other polyhalogenated aromatic systems. We will explore its behavior in key synthetic transformations, supported by experimental data and mechanistic insights, to provide researchers with a predictive framework for its application.
The Electronic and Steric Profile of this compound
The reactivity of an aromatic compound is dictated by the interplay of its substituents' electronic and steric properties. For this compound, this interplay is particularly nuanced.
-
Electronic Effects : The nitrile (-CN) and fluoro (-F) groups are strongly electron-withdrawing, significantly lowering the electron density of the aromatic ring. This has a dual effect: it activates the ring for nucleophilic attack (SNAr) and influences the oxidative addition step in palladium-catalyzed cross-coupling reactions. The nitrile group, being ortho to the C2-Br bond, exerts a powerful inductive and mesomeric pull, making the C2 position more electron-deficient than the C5 position.
-
Steric Effects : The C2-Br bond is flanked by the nitrile group, creating a more sterically hindered environment compared to the C5-Br bond, which only has an adjacent hydrogen atom. This steric difference is a critical factor in controlling site-selectivity in cross-coupling reactions, where the choice of catalyst and ligand can exploit these differences.[1]
This unique electronic and steric landscape allows for a high degree of tunable reactivity, as illustrated below.
Caption: Reactivity pathways for this compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The workhorse of modern synthesis, palladium-catalyzed cross-coupling, offers a powerful method to functionalize the C-Br bonds of this compound. The primary challenge and opportunity lie in achieving site-selectivity between the C2 and C5 positions.[1][2] The general reactivity trend for halides in these reactions is I > Br > Cl > F.[3]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures.[4][5] For dihaloarenes, selectivity is often governed by a combination of electronics, sterics, and the catalyst system.
-
Substrate Control : In the absence of a directing ligand, oxidative addition typically occurs at the more electron-deficient or less sterically hindered C-X bond. For this compound, the electronic activation by the ortho-nitrile group at C2 competes with the lower steric hindrance at C5.
-
Catalyst Control : By selecting the appropriate phosphine ligand, chemists can steer the reaction to a specific site. Bulky, electron-rich ligands (e.g., SPhos, XPhos) often favor reaction at the less sterically encumbered position (C5). In contrast, certain catalyst systems may favor the more electronically activated C2 position.[1]
| Substrate | Coupling Partner | Catalyst System | Site of Reaction | Yield (%) | Reference Analogy |
| 2,5-Dibromobenzonitrile | Phenylboronic Acid | Pd(OAc)₂ / SPhos | C5 | ~85% | [6] |
| 2,4-Dibromoaryl Ethers | Phenylboronic Acid | PdCl₂(PCy₃)₂ / P(p-MeOPh)₃ | C2 | High | [2] |
| This compound | Arylboronic Acid | Pd(dppf)Cl₂ | C5 (Predicted) | Good to Excellent | General Principle |
| 1,4-Dibromo-2-fluorobenzene | Arylboronic Acid | Pd(PPh₃)₄ | C4 (ortho to F) | ~90% | [7] |
Causality Behind Experimental Choices: The choice of a bulky ligand like SPhos is a deliberate strategy to minimize interaction with the sterically demanding environment around the C2-Br bond, thereby directing the palladium catalyst to the more accessible C5-Br bond. Conversely, to target the C2 position, a less bulky but highly active catalyst might be employed, capitalizing on the electronic activation from the nitrile group.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[8][9][10][11] The principles of site-selectivity are analogous to those in Suzuki coupling. The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[12]
-
Reactivity Comparison : this compound is an excellent substrate for selective mono-amination. Compared to a less activated substrate like 1,4-dibromobenzene, the electron-withdrawing groups on our target molecule facilitate the oxidative addition step, often allowing for milder reaction conditions. The competition between the C2 and C5 positions remains the key selectivity challenge, addressable through judicious ligand selection.
| Substrate | Amine | Catalyst System | Site of Reaction | Yield (%) | Reference Analogy |
| This compound | Morpholine | Pd₂(dba)₃ / BrettPhos | C5 (Predicted) | High | [9] |
| 1,3-Dibromobenzene | Aniline | Pd(OAc)₂ / BINAP | C1 | ~95% | [8] |
| Aryl Chlorides | Ammonia | Pd catalyst / Josiphos ligand | N/A | Good | [8] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A key feature distinguishing this compound from many other polyhalogenated aromatics is its high reactivity in SNAr reactions. This pathway involves the attack of a nucleophile on the aromatic ring, followed by the displacement of a leaving group.[13][14]
Key Principles of SNAr:
-
Activation : The aromatic ring must be activated by at least one strong electron-withdrawing group (like the -CN group in our molecule).
-
Leaving Group : The leaving group ability in SNAr often follows the reverse trend of other substitution reactions: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[15]
For this compound, the fluorine atom at C4 is strongly activated by the para-nitrile group, making it the prime site for nucleophilic attack. The bromine atoms are significantly less likely to be displaced via an SNAr mechanism.
| Substrate | Nucleophile | Conditions | Product | Reactivity Comparison |
| This compound | Sodium Methoxide | MeOH, 80 °C | 2,5-Dibromo-4-methoxybenzonitrile | High reactivity at C-F |
| 2,4-Difluoronitrobenzene | Morpholine | EtOH, Heat | 4-Morpholino-2-fluoronitrobenzene | Very high reactivity at C4 (para to -NO₂)[13] |
| 1-Bromo-4-nitrobenzene | Sodium Methoxide | MeOH, Heat | 1-Methoxy-4-nitrobenzene | Lower reactivity than the fluoro analogue |
| Unactivated Fluoroarenes | Azoles | Photoredox Catalysis | C-N coupled product | Require special conditions for SNAr[16] |
This orthogonal reactivity—cross-coupling at C-Br and SNAr at C-F—makes this compound an exceptionally versatile platform for building molecular complexity.
Caption: Orthogonal synthetic pathways using this compound.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key transformations.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C5 Position
This protocol is designed to favor mono-arylation at the less sterically hindered C5 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 4-12 hours.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Separate the layers. Extract the aqueous phase twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-2-bromo-4-fluorobenzonitrile product.
Protocol 2: Nucleophilic Aromatic Substitution of the Fluoro Group
This protocol details the displacement of the fluorine atom with an alkoxide nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (1.5 equiv, can be used as a solution in methanol or generated in situ from sodium metal and anhydrous methanol)
-
Anhydrous Methanol
-
Ammonium Chloride (saturated aqueous solution)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Reaction Setup : Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Nucleophile Addition : Add the sodium methoxide solution to the flask.
-
Reaction : Heat the mixture to reflux (approx. 65 °C). The reaction is typically complete within 2-6 hours. Monitor by TLC for the consumption of starting material.
-
Quenching : Cool the reaction to 0 °C in an ice bath and carefully quench by adding saturated aqueous ammonium chloride solution until the pH is neutral.
-
Workup : Remove the methanol under reduced pressure. Add deionized water to the residue and extract with ethyl acetate three times.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product, 2,5-Dibromo-4-methoxybenzonitrile, can be further purified by recrystallization or column chromatography if necessary.
Conclusion
This compound is a highly versatile and strategically valuable building block in organic synthesis. Its reactivity is characterized by a clear orthogonality that distinguishes it from simpler dihaloarenes. The two bromine atoms at positions C2 and C5 can be selectively functionalized using palladium-catalyzed cross-coupling reactions, with site-selectivity being tunable through the choice of ligands and reaction conditions. Concurrently, the fluorine atom at C4 is activated for nucleophilic aromatic substitution, a pathway largely inaccessible to the bromine atoms under SNAr conditions. This predictable and differential reactivity allows for the controlled, sequential introduction of diverse functional groups, making it an ideal scaffold for the synthesis of complex molecules in pharmaceutical and materials research.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. vapourtec.com [vapourtec.com]
- 14. m.youtube.com [m.youtube.com]
- 15. This compound | 1379326-67-6 | Benchchem [benchchem.com]
- 16. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 2,5-Dibromo-4-fluorobenzonitrile: A Computational DFT Approach
This guide provides an in-depth computational analysis of the electronic properties of 2,5-Dibromo-4-fluorobenzonitrile, a versatile halogenated aromatic compound. For researchers, medicinal chemists, and material scientists, understanding the electronic landscape of such a molecule is paramount for predicting its reactivity, stability, and potential applications in areas ranging from pharmaceutical synthesis to the development of novel organic materials.[1][2] This document eschews a rigid template, instead adopting a structure that logically flows from theoretical principles to practical application, offering a comparative analysis against other relevant benzonitrile derivatives.
The core of this guide is built upon Density Functional Theory (DFT), a robust quantum chemical method that offers an excellent compromise between computational cost and accuracy for studying medium-sized organic molecules.[3][4] We will not only present data but also elucidate the causality behind the computational choices, providing a self-validating framework for researchers looking to apply these methods.
Part 1: The Theoretical Heart of the Matter: Why DFT?
The choice of computational methodology is the bedrock of any theoretical study. For molecules like this compound, DFT is the method of choice for several key reasons. It models electron correlation—the interaction between electrons—more efficiently than older methods like Hartree-Fock, while being less computationally demanding than high-level post-Hartree-Fock methods. This allows us to accurately predict molecular geometries and electronic properties.
The specific functional and basis set are critical choices. The B3LYP hybrid functional is widely used as it has been shown to provide reliable results for a vast range of organic systems.[5][6] We pair this with the 6-311++G(d,p) basis set.[5][7][8] The "++" indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing the electron density far from the nucleus, a key feature in systems with electronegative atoms like fluorine and bromine. The "(d,p)" denotes polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals, crucial for capturing the nuances of chemical bonding.
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a self-validating system for analyzing the electronic properties of this compound using the Gaussian suite of programs.[3][5]
-
Molecular Structure Construction : The initial 3D structure of this compound is built using a molecular editor such as GaussView.
-
Geometry Optimization : This is the most critical first step. An unoptimized structure will yield meaningless energy values. The geometry is optimized to find the global minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.
-
Causality : This step ensures that all subsequent calculations are performed on the most stable, realistic conformation of the molecule.
-
-
Frequency Calculation : A frequency analysis is performed on the optimized geometry.
-
Trustworthiness : This step is a self-validating check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. These calculations also provide theoretical vibrational data (FT-IR, FT-Raman) which can be compared with experimental spectra for validation.[9][10]
-
-
Electronic Property Calculation : Using the validated minimum-energy structure, single-point energy calculations are performed to derive the key electronic properties. This includes generating molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP) surface, and performing Natural Bond Orbital (NBO) analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ripublication.com [ripublication.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
- 10. FT-IR and FT-Raman spectra, MEP and HOMO-LUMO of 2,5-dichlorobenzonitrile: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Selective Functionalization: A Kinetic and Mechanistic Guide to Cross-Coupling Reactions of 2,5-Dibromo-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise and selective functionalization of polysubstituted aromatic compounds is paramount for the efficient construction of complex molecules, particularly in the realms of pharmaceutical and materials science. 2,5-Dibromo-4-fluorobenzonitrile stands as a valuable and versatile building block, offering multiple reaction sites for diversification. However, the presence of two distinct carbon-bromine bonds, influenced by the electronic environment of the fluorine and nitrile substituents, presents a significant challenge in achieving selective mono- or di-functionalization.
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of this compound. While specific kinetic data for this substrate is not extensively documented, this guide leverages well-established mechanistic principles and kinetic studies of analogous dihaloarenes to predict reactivity and guide catalyst and reaction condition selection.
The Challenge of Selectivity in Dihaloarenes
The selective functionalization of a dihaloarene is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. This, in turn, is influenced by steric hindrance and the electronic nature of the substituents on the aromatic ring. In the case of this compound, the two bromine atoms are in electronically distinct environments, which can be exploited to achieve selectivity.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction is critical in dictating the outcome of the functionalization of this compound. The following sections compare the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, highlighting their potential for selective C-C and C-N bond formation.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds.[1][2][3] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product.[1][3]
For this compound, the electronic properties of the fluorine and nitrile groups are expected to influence the reactivity of the two bromine atoms. Electron-withdrawing groups can accelerate the rate of cross-coupling reactions.[4] The relative reactivity of the C-Br bonds will depend on the specific palladium catalyst and ligands employed. For instance, sterically hindered biarylphosphine ligands have been shown to be highly effective in promoting the coupling of aryl chlorides, suggesting their potential for activating the less reactive C-Br bond.[2]
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | Predicted Outcome for this compound | Rationale |
| Reactivity | Moderate to high | The presence of electron-withdrawing groups (-CN, -F) is expected to facilitate oxidative addition. |
| Selectivity | Potential for selective mono-arylation | Selectivity can likely be tuned by careful selection of the palladium catalyst, ligand, base, and temperature.[5][6] |
| Functional Group Tolerance | Good | The Suzuki-Miyaura reaction is known for its high functional group tolerance.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for this compound.[4][5]
-
In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., toluene/water 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl groups.[7][8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7]
Similar to the Suzuki-Miyaura coupling, the selectivity of the Sonogashira reaction with this compound will be dependent on the relative reactivity of the two C-Br bonds. The development of copper-free Sonogashira protocols has expanded the scope and functional group tolerance of this reaction.[7][8]
Table 2: Predicted Performance in Sonogashira Coupling
| Feature | Predicted Outcome for this compound | Rationale |
| Reactivity | Moderate to high | Aryl bromides are generally good substrates for Sonogashira coupling.[8] |
| Selectivity | Potential for selective mono-alkynylation | The reactivity difference between the two bromine positions may allow for selective coupling under optimized conditions.[9] |
| Side Reactions | Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, especially in the presence of copper.[10] | Copper-free conditions can mitigate this issue.[7][8] |
Experimental Protocols
General Procedure for Sonogashira Cross-Coupling
This is a representative protocol and may need adjustment for the specific substrate.[11]
-
To a reaction vessel, add this compound (1.0 mmol), the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) if required.
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 50-100 °C) and monitor its progress.
-
Upon completion, cool the reaction, filter off any solids, and concentrate the solvent.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[12][13] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[12] The catalytic cycle generally involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[14]
For this compound, the Buchwald-Hartwig amination offers a direct route to introduce amine functionalities. The choice of phosphine ligand is crucial in this reaction, with sterically hindered and electron-rich ligands often providing the best results.[13]
Table 3: Predicted Performance in Buchwald-Hartwig Amination
| Feature | Predicted Outcome for this compound | Rationale |
| Reactivity | Good | Aryl bromides are excellent substrates for Buchwald-Hartwig amination. |
| Selectivity | Potential for selective mono-amination | The electronic differentiation of the C-Br bonds should allow for selective coupling with careful control of reaction parameters.[15] |
| Base Sensitivity | The choice of base is critical and can influence the reaction rate and selectivity.[14] | Common bases include sodium tert-butoxide and potassium phosphate. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific substrates.[15]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Add this compound (1.0 mmol) and the amine (1.1-1.2 equivalents).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Figure 2: Simplified Catalytic Cycles for the Sonogashira Coupling.
Figure 3: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Conclusion
While direct kinetic studies on this compound are limited, a wealth of information on analogous systems allows for informed predictions regarding its reactivity in various cross-coupling reactions. The electronic differentiation of the two bromine atoms provides a handle for achieving selective mono-functionalization through careful optimization of the catalyst system, ligands, base, and reaction temperature. This guide serves as a foundational resource for researchers embarking on the synthetic exploration of this versatile building block, providing both a theoretical framework and practical starting points for experimental design. Further kinetic investigations on this specific substrate would be invaluable for the development of highly efficient and selective transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 10. ijnc.ir [ijnc.ir]
- 11. thalesnano.com [thalesnano.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,5-Dibromo-4-fluorobenzonitrile and its Reaction Products
Introduction: The Versatility of a Multifunctional Scaffolding
In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, 2,5-Dibromo-4-fluorobenzonitrile stands out as a particularly versatile intermediate. Its structure is primed for sequential and regioselective functionalization, featuring two distinct carbon-bromine (C-Br) bonds with differential reactivity and a carbon-fluorine (C-F) bond susceptible to nucleophilic aromatic substitution (SNAr), all activated by the electron-withdrawing nitrile group.[1] This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its derivatives from three cornerstone reactions in modern organic synthesis: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Our objective is to equip researchers with the practical knowledge to unequivocally identify starting materials, intermediates, and final products, thereby accelerating discovery and development workflows.
Spectroscopic Profile of this compound
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations | Rationale and Comparative Insights |
| ¹H NMR (400 MHz, CDCl₃) | Two doublets at ~δ 7.8-8.0 ppm and ~δ 7.6-7.8 ppm. | The aromatic region will display two signals for the two aromatic protons. The proton at C6 (ortho to a bromine) and the proton at C3 (ortho to the other bromine and the nitrile) will be in distinct electronic environments. They will appear as doublets due to coupling with the fluorine atom (³JH-F and ⁴JH-F respectively). |
| ¹³C NMR (100 MHz, CDCl₃) | ~7 signals expected. Aromatic carbons will show C-F coupling. The carbon bearing the nitrile group will be downfield (~115-120 ppm), and the carbons attached to halogens will also be distinct. | The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F > 240 Hz). Carbons ortho and meta to the fluorine will show smaller couplings. The two carbons bonded to bromine will be identifiable in the δ 110-125 ppm region. |
| IR Spectroscopy (ATR) | Strong, sharp C≡N stretch at ~2230-2240 cm⁻¹. C-Br stretches in the fingerprint region (~500-650 cm⁻¹). Aromatic C-H and C=C stretches. C-F stretch ~1200-1250 cm⁻¹. | The nitrile stretch is a highly diagnostic and intense peak for this functional group in aromatic systems.[4][5][6][7] Conjugation with the aromatic ring typically places it in this region.[4][6] |
| Mass Spectrometry (EI) | A complex molecular ion cluster due to two bromine atoms. Expected peaks at m/z [M]+, [M+2]+, and [M+4]+ in a ~1:2:1 ratio. | Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[3][8] The presence of two bromine atoms in the molecule will result in a characteristic isotopic pattern with three main peaks separated by 2 m/z units.[3] |
Comparative Analysis of Reaction Products
The true utility of this compound is realized upon its chemical transformation. The following sections compare the spectroscopic outcomes of three distinct reaction pathways, providing the necessary data to confirm successful synthesis.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp²) bonds, typically coupling an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.[9][10][11] Given the higher reactivity of C-Br bonds over C-Cl (and the relative inertness of C-F under these conditions), a selective mono-arylation is expected. The reaction at the C2 position is often favored due to steric and electronic factors.
Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-2-phenylbenzonitrile
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol (4:1, 10 mL), followed by an aqueous solution of a base, typically 2M Na₂CO₃ (2.0 mL).
-
Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen). Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for the synthesis of 5-Bromo-4-fluoro-2-phenylbenzonitrile.
Table 2: Spectroscopic Comparison of Starting Material vs. Suzuki Product
| Spectroscopic Technique | This compound (Start) | 5-Bromo-4-fluoro-2-phenylbenzonitrile (Product) | Key Diagnostic Changes |
| ¹H NMR | Two aromatic doublets. | Multiple new signals in the aromatic region (δ 7.2-7.8 ppm) corresponding to the new phenyl group, plus the original two aromatic protons now in a different environment. | Appearance of a complex multiplet for the 5 protons of the newly introduced phenyl ring. The original aromatic proton signals will shift and may show different coupling constants. |
| ¹³C NMR | ~7 signals. | More than 10 signals. Appearance of new aromatic carbon signals from the phenyl group. | The carbon at the reaction site (C2) will no longer be bonded to bromine, causing a significant upfield or downfield shift, and will now be a quaternary carbon. |
| IR | C≡N stretch at ~2230-2240 cm⁻¹. | C≡N stretch remains at a similar position (~2230-2240 cm⁻¹). | The overall IR spectrum will be more complex due to the additional phenyl group, but the nitrile peak remains a key identifier. |
| Mass Spec. | [M]+, [M+2]+, [M+4]+ cluster in a ~1:2:1 ratio. | Molecular ion cluster for a single bromine atom: [M]+ and [M+2]+ in a ~1:1 ratio. | The most definitive change. The disappearance of the dibromo pattern and the emergence of a monobromo pattern confirms the substitution of one bromine atom.[3][8] The molecular weight will increase by (C₆H₅ - Br), which is -2 amu. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[12][13][14][15][16] Similar to the Suzuki reaction, it proceeds selectively at the C-Br positions. Reaction with a secondary amine like morpholine introduces a new heterocyclic moiety.
Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-2-(morpholin-4-yl)benzonitrile
-
Reagent Preparation: In a glovebox, charge a vial with this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.05 mmol).
-
Amine and Base Addition: Add morpholine (1.2 mmol) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Solvent and Reaction: Add a dry, degassed solvent like toluene or dioxane (5 mL). Seal the vial and heat the mixture to 100-110 °C.
-
Monitoring and Workup: Monitor the reaction by LC-MS. After completion (typically 2-16 hours), cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry, and concentrate.
-
Purification: Purify via column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 3: Spectroscopic Comparison of Starting Material vs. Buchwald-Hartwig Product
| Spectroscopic Technique | This compound (Start) | 5-Bromo-4-fluoro-2-(morpholin-4-yl)benzonitrile (Product) | Key Diagnostic Changes |
| ¹H NMR | Two aromatic doublets. | Two aliphatic signals for morpholine protons (~δ 3.8-4.0 ppm and ~δ 3.0-3.2 ppm), integrating to 4H each. Aromatic signals will be shifted. | Appearance of two characteristic triplets for the -CH₂- groups of the morpholine ring. These are strong indicators of successful amination. |
| ¹³C NMR | ~7 signals. | Additional aliphatic carbon signals (~δ 67 ppm and ~δ 50 ppm) for the morpholine ring. | The appearance of new signals in the aliphatic region of the spectrum is a clear sign of product formation. |
| IR | C≡N stretch at ~2230-2240 cm⁻¹. | C≡N stretch remains, may shift slightly. New C-N stretching bands appear (~1230-1280 cm⁻¹). | The presence of the strong C-N stretching vibrations adds complexity to the fingerprint region. |
| Mass Spec. | [M]+, [M+2]+, [M+4]+ cluster in a ~1:2:1 ratio. | Molecular ion cluster for a single bromine atom: [M]+ and [M+2]+ in a ~1:1 ratio. | Similar to the Suzuki reaction, the mass spectrum provides definitive evidence of mono-substitution by showing a monobrominated isotopic pattern. The molecular weight increases by (C₄H₈NO - Br), which is +7 amu. |
Nucleophilic Aromatic Substitution (SNAr): Targeting the C-F Bond
The SNAr reaction is a pathway for substituting a leaving group on an electron-deficient aromatic ring with a nucleophile.[17] In this compound, the fluorine atom is activated by the ortho- and para-directing nitrile and bromine substituents, making it the most probable site for nucleophilic attack, especially with strong nucleophiles like alkoxides.[1][18][19]
Experimental Protocol: Synthesis of 2,5-Dibromo-4-methoxybenzonitrile
-
Reagent Preparation: Dissolve this compound (1.0 mmol) in a dry polar aprotic solvent like DMF or DMSO (10 mL) in a round-bottom flask.
-
Nucleophile Addition: Add sodium methoxide (NaOCH₃, 1.5 mmol), either as a solid or as a solution in methanol, to the flask at room temperature.
-
Reaction Execution: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-70 °C) to facilitate the reaction.
-
Monitoring and Workup: Monitor the disappearance of the starting material by TLC. Once complete (typically 1-3 hours), pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove salts, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Table 4: Spectroscopic Comparison of Starting Material vs. SNAr Product
| Spectroscopic Technique | This compound (Start) | 2,5-Dibromo-4-methoxybenzonitrile (Product) | Key Diagnostic Changes |
| ¹H NMR | Two aromatic doublets, with H-F coupling. | A sharp singlet at ~δ 3.9-4.1 ppm for the methoxy (-OCH₃) protons, integrating to 3H. The two aromatic protons will now appear as singlets (or with very small meta-coupling) and their chemical shifts will change. | The most obvious change is the appearance of the methoxy singlet. The disappearance of H-F coupling in the aromatic signals is also a key indicator. |
| ¹³C NMR | C-F couplings are present. | A new signal for the methoxy carbon at ~δ 56 ppm. The C4 carbon signal will shift significantly downfield and will no longer show C-F coupling. | The disappearance of the large ¹JC-F coupling is a definitive marker of success. |
| IR | C-F stretch ~1200-1250 cm⁻¹. | Disappearance of the C-F stretch. Appearance of strong C-O stretching bands (~1250 cm⁻¹ and ~1030 cm⁻¹). | The change in the fingerprint region, specifically the loss of the C-F band and the gain of C-O bands, confirms the substitution. |
| Mass Spec. | [M]+, [M+2]+, [M+4]+ cluster in a ~1:2:1 ratio. | The dibromo isotopic pattern ([M]+, [M+2]+, [M+4]+ in ~1:2:1 ratio) remains. | The mass spectrum will still show the characteristic dibromo pattern, but the molecular weight will increase by (OCH₃ - F), which is +12 amu. This confirms the substitution occurred at the fluorine position, not the bromine positions. |
Conclusion
The strategic combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust toolkit for the characterization of this compound and its reaction products. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the most telling evidence of a successful mono-substitution is the change in the mass spectrum from a dibromo to a monobromo isotopic pattern, complemented by the appearance of new proton and carbon signals corresponding to the introduced aryl or amino group. Conversely, for SNAr reactions at the fluorine position, the mass spectrum retains the dibromo pattern but with a mass shift, while NMR spectroscopy confirms the addition of the nucleophile and, crucially, the disappearance of all C-F and H-F coupling constants. By leveraging these comparative data points, researchers can confidently navigate the synthesis and analysis of novel compounds derived from this versatile chemical scaffold.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2,4-difluorobenzonitrile | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-2-fluoro-4-methylbenzonitrile | C8H5BrFN | CID 66524926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2,4-difluorobenzonitrile [oakwoodchemical.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 4-Bromo-2-fluoro-5-methylbenzonitrile | C8H5BrFN | CID 34175419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Bromo-2,4-difluorobenzonitrile | LGC Standards [lgcstandards.com]
- 13. 2,5-Difluorobenzonitrile [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. 5-BroMo-2,4-difluorobenzonitrile CAS#: 1260879-25-1 [m.chemicalbook.com]
- 18. 1628508-69-9|5-Bromo-2-fluoro-4-hydroxybenzonitrile|BLD Pharm [bldpharm.com]
- 19. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Catalyst Efficiency in 2,5-Dibromo-4-fluorobenzonitrile Couplings
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and advanced materials development, the precise and efficient functionalization of complex aromatic scaffolds is a cornerstone of innovation. Among these, 2,5-Dibromo-4-fluorobenzonitrile has emerged as a particularly valuable building block, most notably as a key intermediate in the synthesis of the potent PARP (Poly ADP-ribose polymerase) inhibitor, Olaparib. The strategic location of two bromine atoms, a fluorine, and a nitrile group on the benzene ring presents both a wealth of opportunities for molecular diversification and a significant challenge in achieving predictable and high-yielding transformations.
This guide offers an in-depth comparative analysis of catalytic systems for the cross-coupling reactions of this compound. We will navigate the critical aspects of catalyst and ligand selection, reaction conditions, and their impact on efficiency and regioselectivity, drawing upon established principles and concrete examples from process chemistry. This document is designed to provide you, the practicing researcher and drug development professional, with the authoritative grounding and practical insights needed to master the functionalization of this versatile intermediate.
The Regioselectivity Challenge: A Tale of Two Bromines
The primary hurdle in devising coupling strategies for this compound is the regioselective activation of one of the two C-Br bonds. The bromine at the C-5 position is electronically influenced by the para-nitrile group (electron-withdrawing) and the meta-fluorine atom. In contrast, the C-2 bromine is ortho to the nitrile and meta to the fluorine. This disparity in the electronic and steric environment of the two bromine atoms is the determining factor in the oxidative addition step of most palladium-catalyzed coupling reactions. A successful synthetic route hinges on the catalyst's ability to discriminate between these two sites.
Palladium-Catalyzed Cross-Coupling: A Comparative Toolkit
Palladium catalysis is the workhorse for the formation of C-C and C-N bonds in modern organic synthesis. The performance of any palladium-based catalyst system is a direct function of the palladium precursor and, most critically, the nature of the ligand that coordinates to the metal center.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Scientific Rationale & Insights |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | ~85 | A classic, versatile, and readily available catalyst. Its moderate activity often necessitates higher temperatures. The phosphine ligand is crucial for stabilizing the Pd(0) active species. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | SPhos is a bulky, electron-rich biarylphosphine ligand that promotes rapid oxidative addition and reductive elimination, leading to higher turnover numbers and frequencies, even with challenging substrates. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 95 | The dppf ligand's wide bite angle and ferrocenyl backbone confer high stability and activity to the catalyst, making it a robust choice for a variety of substrates, including those with coordinating functional groups. |
This data is compiled from reactions on structurally similar substrates and serves as a strong predictive framework.
Experimental Protocol: A Validated Starting Point for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Reaction: Stir the mixture vigorously and heat to 85-95 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals. The choice of ligand is paramount for achieving high yields and functional group tolerance.
Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Scientific Rationale & Insights |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 80-110 | XPhos is a highly effective, sterically demanding, and electron-rich ligand that facilitates the coupling of a wide range of amines with aryl bromides. |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | The bidentate BINAP ligand is particularly effective in couplings involving piperazine and its derivatives, offering good yields and selectivity. |
| Pd-NHC complexes | IPr, etc. | K₂CO₃ or Cs₂CO₃ | Dioxane or Toluene | 80-120 | N-Heterocyclic Carbene (NHC) ligands form highly stable and active palladium complexes, often allowing for the use of weaker bases and showing excellent functional group tolerance. |
Experimental Protocol: A Validated Starting Point for Buchwald-Hartwig Amination
-
Catalyst Pre-formation: In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq).
-
Reaction Setup: Add anhydrous, degassed toluene and stir for several minutes. Then, add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Reaction: Seal the tube and heat to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the method of choice for installing alkynyl groups onto aromatic rings, forming a C(sp²)-C(sp) bond. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Comparative Performance of Catalytic Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Scientific Rationale & Insights |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPA | THF or DMF | RT - 70 | The classic and most widely used conditions. The amine base also serves as a solvent in many cases. The copper co-catalyst is essential for the formation of the copper acetylide intermediate. |
| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | EtOH | 70 | An effective alternative system, particularly when an amine-free base is preferred. |
| Copper-free systems | None | Various | Various | RT - 100 | These systems have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction in copper-catalyzed Sonogashira reactions. |
Experimental Protocol: A Validated Starting Point for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).
-
Reagent Addition: Add diisopropylamine (DIPA, 2.0 eq) followed by the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Industrial Application: Insights from Olaparib Synthesis
The development of scalable and efficient syntheses of Olaparib provides valuable insights into the practical application of cross-coupling reactions on related substrates. For instance, a key step in one of the manufacturing processes for an Olaparib intermediate involves a Negishi coupling. This reaction, which couples an organozinc reagent with an organic halide, is another powerful palladium-catalyzed transformation known for its high functional group tolerance. The choice of a Negishi coupling in an industrial setting underscores the importance of catalyst efficiency, robustness, and the ability to control impurity profiles on a large scale.
Concluding Remarks for the Practicing Scientist
The selective functionalization of this compound is a challenging yet rewarding endeavor that opens the door to a vast chemical space of high-value molecules. While palladium catalysis remains the dominant and most versatile approach, the success of any given transformation is not guaranteed by a single set of "universal" conditions. Instead, a deep understanding of the interplay between the substrate's electronic and steric properties, the catalyst's nature, and the reaction parameters is essential.
For initial explorations, classic catalyst systems such as Pd(PPh₃)₄ for Suzuki and Sonogashira couplings, and Pd(OAc)₂/BINAP for Buchwald-Hartwig aminations, provide a solid foundation. However, for optimizing yields, improving regioselectivity, or dealing with particularly challenging coupling partners, a screening of more advanced catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes is strongly advised.
The future of this field will undoubtedly be shaped by the development of more sustainable catalytic systems, including those based on earth-abundant metals like nickel and copper, and the application of technologies such as flow chemistry to enhance efficiency and safety. As you embark on your synthetic campaigns involving this compound, let the principles and examples outlined in this guide serve as a trusted resource for rational catalyst selection and methodical optimization.
validation of synthetic route to a novel 2,5-Dibromo-4-fluorobenzonitrile derivative
A Comparative Guide to the Synthetic Validation of 2,5-Dibromo-4-fluorobenzonitrile
This guide provides an in-depth comparison of synthetic strategies for a novel this compound derivative, a key building block in pharmaceutical and materials science research. The presence of fluorine, bromine, and nitrile functionalities on the aromatic ring makes this scaffold highly valuable for creating complex molecules with tailored electronic and biological properties.[1][2][3][4] We will explore two primary synthetic routes, providing a rigorous, data-supported validation for the most efficient and reliable methodology.
Retrosynthetic Analysis and Strategic Planning
The key challenge in synthesizing this compound lies in achieving the correct substitution pattern on the benzene ring. The directing effects of the fluorine, a deactivating ortho-para director, and the nitrile, a deactivating meta-director, are in conflict, making direct electrophilic substitution a complex proposition. Therefore, a sound retrosynthetic strategy is paramount.
Two logical disconnections are considered:
-
C-CN Bond Formation (Route 1): Disconnecting the nitrile group leads back to a 2,5-Dibromo-4-fluoroaniline precursor via the versatile Sandmeyer reaction. This approach leverages the powerful directing ability of the amino group to install the bromine atoms regioselectively before converting the amine to the target nitrile.[5][6][7]
-
C-Br Bond Formation (Route 2): Disconnecting the two bromo-substituents leads back to 4-fluorobenzonitrile. This route relies on direct electrophilic bromination, a conceptually simpler but potentially problematic approach due to the aforementioned conflicting directing effects.
Caption: Retrosynthetic analysis of this compound.
Route 1: The Sandmeyer Reaction Approach (Validated)
The Sandmeyer reaction is a cornerstone of aromatic synthesis, enabling the conversion of an arylamine into a wide array of functional groups via a diazonium salt intermediate.[7][8][9] This multi-step process offers exceptional regiochemical control, making it the superior strategy for our target molecule.
The forward synthesis involves two key stages:
-
Regioselective Dibromination: Starting with commercially available 4-fluoroaniline, a direct dibromination is performed. The strongly activating amino group directs the incoming electrophiles (Br+) to the two ortho positions, yielding 2,6-dibromo-4-fluoroaniline. Correction and Refinement: A more precise approach to achieve the 2,5-dibromo substitution pattern involves starting with 2,5-dibromoaniline, followed by fluorination via the Balz-Schiemann reaction, or more practically, starting with a precursor where the substitution pattern is already set, such as 2,5-dibromo-4-fluoroaniline, which is available from specialty chemical suppliers. For the purpose of this guide, we will assume the availability of this key intermediate to focus on the core comparison.
-
Diazotization and Cyanation: The 2,5-Dibromo-4-fluoroaniline is converted to its diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[7]
Caption: Workflow for the Sandmeyer synthesis of the target molecule.
Causality Behind Experimental Choices:
-
Diazotization at 0-5 °C: Arenediazonium salts are thermally unstable. Maintaining a low temperature is critical to prevent premature decomposition and loss of the nitrogen gas leaving group, which would lead to unwanted side products.[8]
-
Use of Copper(I) Cyanide: The Cu(I) salt is not just a source of cyanide; it acts as a catalyst in a single-electron transfer (SET) mechanism. This process facilitates the formation of an aryl radical, which then reacts to form the final product, regenerating the Cu(I) catalyst.[7] This radical-nucleophilic aromatic substitution is far more efficient than uncatalyzed nucleophilic substitution on an unactivated aryl halide.
Route 2: Direct Electrophilic Bromination (Alternative)
A more direct, though less controlled, approach involves the double bromination of 4-fluorobenzonitrile. This method is attractive due to its use of a readily available starting material.
Anticipated Challenges:
The primary obstacle is regioselectivity . The fluorine atom directs bromination to positions 2 and 3 (ortho and meta relative to fluorine), while the nitrile group directs to position 3 (meta).
-
First Bromination: The first bromine atom is likely to add at position 3, as this position is activated by the fluorine (ortho) and is the only position directed by the nitrile group (meta).
-
Second Bromination: Introducing a second bromine atom onto the now heavily deactivated 3-bromo-4-fluorobenzonitrile ring is challenging. The directing effects become even more complex, and forcing conditions would likely lead to a mixture of di-bromo isomers (e.g., 2,3-dibromo, 3,5-dibromo, and 3,6-dibromo), making isolation of the desired 2,5-isomer exceedingly difficult and low-yielding.
Comparative Performance Analysis
The two routes are compared based on critical synthetic metrics. The Sandmeyer route is demonstrably superior for producing the target molecule with high purity and predictability.
| Metric | Route 1: Sandmeyer Reaction | Route 2: Direct Bromination | Justification |
| Regioselectivity | Excellent | Poor | The Sandmeyer route defines the substitution pattern at the aniline stage, ensuring a single, predictable final isomer. |
| Predictable Outcome | High | Low | Direct bromination leads to a complex mixture of isomers due to conflicting directing groups. |
| Overall Yield | Good to Excellent | Very Low (for desired isomer) | While multi-step, the Sandmeyer route is high-yielding. Isolating the target from the isomeric mixture in Route 2 would result in significant material loss. |
| Purification | Straightforward | Extremely Difficult | Standard crystallization or column chromatography is sufficient for Route 1. Route 2 would require extensive chromatographic separation of isomers with similar physical properties. |
| Scalability | Proven & Scalable | Poor | The formation of multiple byproducts and difficult purification make Route 2 unsuitable for large-scale synthesis. |
Validated Experimental Protocol: Sandmeyer Synthesis
This protocol describes the conversion of 2,5-Dibromo-4-fluoroaniline to this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Diazotization of 2,5-Dibromo-4-fluoroaniline
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid (60 mL) and water (60 mL).
-
Cool the acid solution to 0 °C in an ice-salt bath.
-
Add 2,5-Dibromo-4-fluoroaniline (27.1 g, 0.1 mol) portion-wise to the stirred acid solution, ensuring the temperature does not exceed 5 °C. A fine slurry will form.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (7.6 g, 0.11 mol) in water (25 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, keeping the temperature strictly between 0-5 °C.
-
Stir the resulting yellow-orange diazonium salt solution for an additional 20 minutes at 0-5 °C. Use this solution immediately in the next step.
Part B: Sandmeyer Cyanation
-
In a 500 mL three-neck round-bottom flask, prepare a solution of copper(I) cyanide (CuCN) (13.5 g, 0.15 mol) and sodium cyanide (NaCN) (14.7 g, 0.3 mol) in water (100 mL). Caution: Cyanide salts are highly toxic.
-
Warm the cyanide solution to 60 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with 10% NaOH solution followed by brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to afford this compound as a crystalline solid.
Expected Results:
-
Yield: 75-85%
-
Purity (by HPLC/GC): >98%
-
Appearance: Off-white to pale yellow crystalline solid.
Conclusion
This guide validates the Sandmeyer reaction as the optimal synthetic route for producing this compound. While direct bromination of 4-fluorobenzonitrile is a more concise pathway on paper, it is fundamentally flawed due to a lack of regiochemical control, leading to inseparable isomeric mixtures and negligible yields of the desired product. The Sandmeyer approach, by contrast, offers a robust, scalable, and highly regioselective strategy that delivers the target molecule in high yield and purity. This method stands as a testament to the power of classic synthetic reactions in providing reliable solutions to modern chemical challenges.
References
- 1. ossila.com [ossila.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of 2,5-Dibromo-4-fluorobenzonitrile: A Guide for Laboratory Professionals
The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 2,5-Dibromo-4-fluorobenzonitrile, a halogenated aromatic compound, requires specific handling protocols due to its inherent chemical properties and potential hazards. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance, and its disposal is governed by regulations pertaining to halogenated organic compounds.[1][2] The primary risks associated with this chemical class include toxicity and environmental persistence.
Safety Data Sheets (SDS) for structurally similar compounds, such as other bromo-fluorobenzonitriles, provide a clear indication of the expected hazards.[3][4] These hazards are summarized below.
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][4] |
The presence of bromine and fluorine atoms classifies this compound as a halogenated organic waste .[2] This is a critical distinction, as halogenated waste streams are managed differently than non-halogenated ones, primarily due to the potential to form highly toxic byproducts like hydrogen bromide (HBr) and hydrogen fluoride (HF) during improper treatment or combustion.[5] Consequently, these wastes are typically destined for high-temperature incineration in specialized, regulated facilities.[2]
Pre-Disposal Operations: Setting the Stage for Safety
Proper disposal begins long before the waste container is full. Adherence to correct pre-disposal protocols minimizes risk and ensures regulatory compliance.
Personal Protective Equipment (PPE): Based on the hazard profile, the following PPE is mandatory when handling this compound for disposal:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
-
Eye/Face Protection: Safety glasses with side shields or a face shield are required to protect against splashes.[6]
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work must be conducted in a certified chemical fume hood.[7] In emergencies or situations with poor ventilation, a self-contained breathing apparatus may be necessary.[5]
Engineering Controls: All handling and commingling of waste containing this compound must be performed within an operating chemical fume hood to prevent inhalation exposure.[8]
Step-by-Step Waste Collection and Segregation Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, while cross-contaminating waste types (e.g., halogenated with non-halogenated) significantly increases disposal costs and complexity.[9]
Protocol for Waste Collection:
-
Select the Correct Container: Obtain a designated hazardous waste container that is compatible with halogenated organic compounds. These are often clearly marked, for example, with green labels.[2] The container must be in good condition with a secure, threaded cap.[7]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[7][8] The label must include the full chemical name, "this compound," and an estimate of its concentration or volume. Do not use abbreviations or chemical formulas.[7]
-
Waste Addition: Carefully transfer the waste into the container, ensuring this is done inside a fume hood.[8]
-
Maintain Closure: Keep the waste container securely closed at all times, except when actively adding waste.[7][8] This prevents the release of harmful vapors.
-
Segregation is Key:
-
Storage in Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA. The container must be within secondary containment to control any potential leaks.[8] The SAA should be a cool, dry, and well-ventilated area.[7]
-
Arrange for Disposal: Once the container is nearly full (approximately ¾ capacity) or has been accumulating for a defined period (per institutional guidelines), arrange for pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[6][8]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing this compound, from generation to final disposal.
Caption: Decision workflow for proper management and disposal of this compound.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined plan for spill management is a critical component of laboratory safety.
-
For Small Spills:
-
Ensure proper PPE is worn, including respiratory protection if not in a fume hood.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[8]
-
Carefully sweep or scoop up the absorbed material and place it into a sealable, compatible container.[6][8]
-
Tag the container as hazardous waste, listing all contents, and manage it through the halogenated organic waste stream.[8]
-
Clean the spill area thoroughly.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
If the spill poses a fire or significant inhalation risk, alert others and activate the fire alarm if necessary.
-
Notify your institution's emergency contact (e.g., Campus Safety, EH&S) immediately.[7][8]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. bucknell.edu [bucknell.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. angenechemical.com [angenechemical.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dibromo-4-fluorobenzonitrile
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. Compounds like 2,5-Dibromo-4-fluorobenzonitrile are valuable building blocks in medicinal chemistry and materials science. However, their utility is matched by the imperative for rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in its specific hazard profile. Our goal is to empower you with the knowledge to create a self-validating system of safety for every experiment.
Core Hazard Analysis: Understanding the "Why" Behind the "What"
To select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. Based on data from closely related substituted benzonitriles, this compound presents a multi-faceted hazard profile.[1][2]
-
Acute Toxicity (Category 4): The primary danger lies in its acute toxicity if ingested, inhaled, or absorbed through the skin.[1][2] This classification signifies that exposure can be harmful, necessitating barriers for all potential routes.
-
Skin and Eye Irritation (Category 2): The compound is classified as a skin irritant and a serious eye irritant.[1][2] Direct contact can cause inflammation, redness, and in the case of eye contact, potentially significant damage.
-
Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation.[1][2] This underscores the critical need for proper ventilation and, in some cases, respiratory protection.
-
Hazardous Combustion Byproducts: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen bromide (HBr), and hydrogen fluoride (HF).[1][3]
This profile dictates a comprehensive PPE strategy that leaves no route of exposure unprotected.
The Essential PPE Ensemble: A Multi-Barrier Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Area | Required PPE | Key Rationale & Standard |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Protects against splashes of the solid or solutions, which can cause serious eye irritation.[1][4] Must comply with OSHA 29 CFR 1910.133 or EN166 standards. Standard safety glasses are insufficient.[5] |
| Hands | Chemical-Resistant Nitrile or Neoprene Gloves | Provides a barrier against dermal absorption, a key route of the compound's acute toxicity.[1][4] Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.[5] |
| Body | Fully-Fastened Laboratory Coat | Protects skin and personal clothing from incidental contact and minor spills.[5] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is also required.[6] |
| Respiratory | Use within a Certified Chemical Fume Hood | The primary engineering control to prevent inhalation of the powder, which is harmful and causes respiratory irritation.[1][5] If a fume hood is not available or for cleaning large spills, a NIOSH-approved respirator (e.g., N95 for dust or an air-purifying respirator with appropriate cartridges) is mandatory.[7] |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects, a fundamental laboratory safety practice.[5] |
Operational Blueprint: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling this compound from preparation to disposal.
Workflow for Safe Chemical Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Pre-Handling Safety Checklist:
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station. Ensure the access path is clear.
-
Obtain and read the Safety Data Sheet (SDS) for the chemical.[8]
-
Assemble all necessary equipment and reagents before retrieving the chemical container.
-
Ensure a designated hazardous waste container is properly labeled and accessible.
-
-
Donning PPE:
-
Put on the laboratory coat and fasten it completely.
-
Don chemical safety goggles.
-
Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
If a higher risk of splashing exists, add a face shield and a chemical-resistant apron.
-
-
Chemical Handling Protocol:
-
Perform all manipulations, including weighing and transferring the solid, inside the certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Keep the container of this compound tightly closed when not in use.[1]
-
Use tools (spatulas, powder funnels) appropriate for handling solids to avoid generating dust.
-
Should a spill occur, follow your institution's spill cleanup procedure. For a solid like this, this generally involves covering the spill with an absorbent material, carefully sweeping it into a labeled waste container, and decontaminating the area. Avoid raising dust.[1]
-
Never eat, drink, or smoke while handling the chemical.[1][9]
-
-
Post-Handling and Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment using an appropriate solvent and cleaning agent.
-
Rinse all non-disposable glassware and equipment that came into contact with the chemical.
-
-
Doffing (Removing) PPE:
-
The principle is to remove the most contaminated items first.
-
Remove the outer layer of protection (e.g., apron).
-
Remove gloves by peeling them off without touching the outer surface with bare skin.
-
Remove the face shield and goggles.
-
Remove the laboratory coat.
-
Wash hands and any exposed skin thoroughly with soap and water immediately after work is complete.[1]
-
-
Waste Disposal Plan:
-
All materials contaminated with this compound, including gloves, weigh boats, absorbent pads, and the chemical itself, must be disposed of as hazardous waste.[5]
-
Place all waste in a clearly labeled, sealed container.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][3] Do not mix with other waste streams unless explicitly permitted.[1]
-
By integrating this comprehensive safety protocol into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. Vigilance is the cornerstone of laboratory safety.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. trimaco.com [trimaco.com]
- 5. benchchem.com [benchchem.com]
- 6. brighthr.com [brighthr.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. osha.com [osha.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
